molecular formula C6H14O2 B086269 3-Isopropoxy-1-propanol CAS No. 110-48-5

3-Isopropoxy-1-propanol

Cat. No.: B086269
CAS No.: 110-48-5
M. Wt: 118.17 g/mol
InChI Key: GBSGXZBOFKJGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxy-1-propanol (CAS 110-48-5) is a bifunctional compound of significant interest in industrial and research chemistry, serving primarily as a versatile chemical intermediate and solvent. Its molecular structure, featuring both an ether and a primary alcohol group, allows it to undergo various transformations and makes it a valuable building block in multi-step syntheses . Researchers utilize it in organic synthesis for producing more complex molecules, such as its conversion to 3-isopropoxy-1-chloropropane, highlighting its role as a precursor in established synthetic pathways . In polymer chemistry, it is investigated for its use in the synthesis of polymers like polyurethanes, where it can be incorporated to modify the mechanical properties of the final material . Furthermore, its favorable physical properties make it an effective solvent for applications in coatings, adhesives, cleaning products, and as an inert ingredient in pesticide formulations . With a molecular formula of C6H14O2 and a molecular weight of 118.17 g/mol, its estimated physical properties include a boiling point of approximately 162-168 °C, a density of 0.91 g/cm³, and a flash point of around 54 °C . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-6(2)8-5-3-4-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSGXZBOFKJGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149090
Record name 1-Propanol, 3-isopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-48-5
Record name 3-(1-Methylethoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropoxy-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropoxy-1-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 3-isopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOPROPOXY-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NEA8L5L2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropoxy-1-propanol (CAS 110-48-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isopropoxy-1-propanol (CAS No. 110-48-5), a bifunctional organic compound of interest in various chemical and pharmaceutical applications. The document details its physicochemical properties, spectroscopic characterization, key reactions, and analytical methodologies.

Core Properties and Identification

This compound is a versatile molecule featuring both a primary alcohol and an ether functional group.[1] This dual functionality makes it a valuable intermediate and building block in organic synthesis.[1] Its structure allows for a range of chemical transformations, making it a useful precursor for more complex molecules.[1]

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 110-48-5[1][2][3][4][5]
Molecular Formula C₆H₁₄O₂[1][2]
Molecular Weight 118.17 g/mol [1][2]
IUPAC Name 3-propan-2-yloxypropan-1-ol[2]
Synonyms Propylene glycol isopropyl ether, 1-Propanol, 3-isopropoxy-[2]
InChI Key GBSGXZBOFKJGMG-UHFFFAOYSA-N[1][3]

Physicochemical Data

The physical properties of this compound make it suitable as a solvent in applications such as coatings, adhesives, and cleaning products.[1]

Table 2: Quantitative Physicochemical Properties

PropertyValueSource
Boiling Point 162-168 °C (estimated)[1]
Melting Point -31.51 °C (estimated)[6]
Density 0.91 g/cm³ (estimated)[1]
Flash Point ~54 °C (estimated)[1][6]
Water Solubility 85,822.2 mg/L (estimated)[6]
Topological Polar Surface Area 29.5 Ų[2]

Spectroscopic and Analytical Characterization

Detailed structural analysis of this compound is typically achieved through a combination of spectroscopic and chromatographic methods.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.[1]

  • ¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different proton environments: the isopropyl group's CH and CH₃ protons, the three methylene (-CH₂-) groups of the propanol chain, and the hydroxyl (-OH) proton.[1]

  • ¹³C NMR: The carbon NMR spectrum will display unique peaks for each of the six carbon atoms in the molecule, confirming the carbon skeleton.

  • 2D NMR (COSY): Correlation Spectroscopy (COSY) experiments can be used to confirm the connectivity of protons, showing correlations between protons on adjacent carbons.[1]

3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

  • A strong, broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the primary alcohol group.[1]

  • The presence of the ether linkage (C-O-C) will be confirmed by characteristic stretching vibrations in the fingerprint region.

3.3. Chromatographic Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound.[1][7] For analysis in aqueous samples, a pre-concentration step like solid-phase extraction (SPE) may be required to achieve desired detection limits.[1]

Experimental Protocols and Workflows

4.1. Synthesis of this compound

A general method for preparing alkoxy propanols involves the alkylation of a diol. The synthesis of the related 3-methoxy-1-propanol is achieved by reacting 1,3-propanediol with methyl chloride in the presence of a base like potassium hydroxide.[8][9] A similar strategy can be applied for this compound using an appropriate isopropylating agent.

Experimental Protocol: General Synthesis via Williamson Ether Synthesis

  • Deprotonation: In a multi-necked flask under an inert atmosphere (e.g., nitrogen), 1,3-propanediol is reacted with a strong base (e.g., sodium hydride or potassium hydroxide) in a suitable anhydrous solvent (e.g., THF) to form the monopotassium alkoxide of 1,3-propanediol.[8][9] Water is removed, often by azeotropic distillation.[8]

  • Alkylation: An isopropylating agent, such as 2-bromopropane or isopropyl chloride, is added dropwise to the solution of the alkoxide.

  • Reaction: The mixture is heated (e.g., to 100-120°C) to drive the nucleophilic substitution reaction to completion.[9] The reaction progress can be monitored by techniques like GC.

  • Workup: After cooling, the precipitated salt (e.g., potassium chloride) is removed by filtration.[8]

  • Purification: The crude product is purified by distillation under reduced pressure to yield pure this compound.

G General Synthesis Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification A 1,3-Propanediol + KOH B Form Monopotassium Alkoxide A->B Anhydrous Solvent C Add Isopropyl Halide (e.g., 2-Bromopropane) B->C Heat D Filter Salt Byproduct C->D Cool Reaction E Distill under Reduced Pressure D->E F Pure this compound E->F

Caption: General workflow for the synthesis of this compound.

4.2. Key Reaction: Conversion to 3-Isopropoxy-1-chloropropane

A primary application of this compound in organic synthesis is its use as a precursor.[1] The hydroxyl group can be converted to a better leaving group, such as a halide, making it a versatile electrophilic building block.[1]

Experimental Protocol: Chlorination with Thionyl Chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), this compound is dissolved in a suitable solvent (e.g., dichloromethane or neat).

  • Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise via an addition funnel. A small amount of a tertiary amine base like pyridine may be added to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification: The reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The resulting crude 3-isopropoxy-1-chloropropane is purified by vacuum distillation.

G Chlorination Reaction Workflow start Start: This compound step1 Dissolve in Solvent Cool to 0°C start->step1 step2 Add Thionyl Chloride (SOCl₂) dropwise step1->step2 Inert Atmosphere step3 Reflux until reaction complete step2->step3 Warm to RT step4 Quench & Extract step3->step4 step5 Dry & Concentrate step4->step5 end Product: 3-Isopropoxy-1-chloropropane step5->end Vacuum Distillation

Caption: Experimental workflow for chlorination of this compound.

4.3. Analytical Protocol: GC-MS Analysis

Experimental Protocol: Quantification by GC-MS

  • Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). Create a series of calibration standards by serial dilution. If analyzing a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Instrument Setup:

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Set to a temperature of ~250°C in split or splitless mode depending on concentration.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to scan a mass range of m/z 35-200 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic fragment ions.

  • Analysis: Inject the prepared standards and samples. Integrate the peak area for the analyte and quantify using the calibration curve.

G GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Standards A1 Inject Sample into GC P1->A1 P2 Extract Analyte (if necessary) P2->A1 A2 Separation on Capillary Column A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis (Scan/SIM) A3->A4 D1 Peak Integration A4->D1 Data Acquisition D2 Quantification via Calibration Curve D1->D2 D3 Report Result D2->D3

Caption: Logical workflow for the analysis of this compound by GC-MS.

Applications in Research and Development

The primary utility of this compound in research, particularly in drug development, is as a chemical intermediate.[1] Its bifunctional nature allows for the introduction of the isopropoxypropyl moiety into larger, more complex molecules.[1]

  • Building Block: After converting the hydroxyl group to a good leaving group, the resulting electrophile can alkylate various nucleophiles (amines, thiolates, etc.) to build complex molecular architectures.[1]

  • Solubility Modification: The presence of the isopropoxy group can modify the polarity and solubility of a molecule, which is a desirable trait in the synthesis of drug candidates.[1]

  • Precursor for APIs: While not typically found in the final structure of active pharmaceutical ingredients (APIs), its structural motif is related to the core of some cardiovascular drugs, highlighting its potential as a starting material for pharmaceutically relevant scaffolds.[1]

Safety and Handling

This compound is a flammable liquid and an irritant.[2] Proper safety precautions must be observed during handling.

Table 3: GHS Hazard Information

Hazard CodeDescription
H226 Flammable liquid and vapor
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Source: PubChem[2]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.[10]

  • Keep away from heat, sparks, and open flames.[10][11]

  • Ground and bond containers and receiving equipment to prevent static discharge.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

References

Physical and chemical properties of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Isopropoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 110-48-5). It includes key data, experimental protocols for property determination, and a summary of its reactivity and applications, designed for professionals in research and development.

Chemical Identity

This compound is a bifunctional organic compound featuring both a primary alcohol and an ether functional group.[1] This structure allows it to act as a versatile solvent and a valuable chemical intermediate in various organic syntheses.[1] Its IUPAC name is 3-propan-2-yloxypropan-1-ol.[2]

IdentifierValue
CAS Number 110-48-5[1][2][3][4]
Molecular Formula C6H14O2[1][2]
Molecular Weight 118.17 g/mol [1][2]
IUPAC Name 3-propan-2-yloxypropan-1-ol[2]
Synonyms Propylene glycol isopropyl ether, 3-Isopropoxypropan-1-ol[2][5]
InChI Key GBSGXZBOFKJGMG-UHFFFAOYSA-N[1]
SMILES CC(C)OCCCO[4]

Physical Properties

The physical characteristics of this compound make it suitable for applications in coatings, cleaning products, and as a laboratory solvent.[1] It is a flammable liquid.[2]

PropertyValueSource
Boiling Point 162-168 °CEstimated[1]
168.47 °CEPA T.E.S.T.[3]
181.5 °CLookChem[5]
Melting Point -31.51 °CEPI Suite[3]
Density 0.91 g/cm³Estimated[1][3]
0.896 g/cm³LookChem[5]
Flash Point ~54 °CEstimated[1]
54.12 °CEPA T.E.S.T.[3]
55.2 °CLookChem[5]
Water Solubility 85822.2 mg/LEPI Suite[3]
Vapor Pressure 0.248 mmHg at 25°CLookChem[5]
LogP (Octanol/Water) 0.79380LookChem[5]
Topological Polar Surface Area 29.5 ŲPubChem[2]

Chemical Properties and Reactivity

The dual functionality of this compound defines its chemical behavior.

  • Alcohol Group Reactivity : The primary hydroxyl (-OH) group can undergo typical alcohol reactions. It can be oxidized, converted to an ester, or replaced. For nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group, for instance, through protonation or conversion to a sulfonate ester.[1] A key reaction is its conversion to 3-isopropoxy-1-chloropropane using a chlorinating agent like thionyl chloride.[1] This chlorinated intermediate is then ready for subsequent nucleophilic substitution reactions.[1]

  • Ether Group Stability : The isopropoxy ether linkage is chemically robust, generally remaining intact during reactions involving the hydroxyl group.[1] This stability allows for the targeted introduction of the isopropoxypropyl moiety into more complex molecular structures.[1]

  • Applications in Synthesis : It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical intermediates.[1] The isopropoxy group modifies the polarity and solubility of the molecule, which can be advantageous in designing drug candidates.[1]

Experimental Protocols

The following sections describe standard methodologies for determining the key properties of this compound.

Determination of Physical Properties
  • Boiling Point (Distillation Method):

    • Place a 25 mL sample of this compound into a 50 mL round-bottom flask with a few boiling chips.

    • Set up a simple distillation apparatus with a condenser and a collection flask.

    • Insert a calibrated thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.

    • Heat the flask gently.

    • Record the temperature at which a stable ring of condensate is maintained on the thermometer and liquid is steadily collecting in the receiving flask. This temperature is the boiling point.

  • Density (Pycnometer Method):

    • Clean and dry a pycnometer (specific gravity bottle) of known volume and record its mass (m1).

    • Fill the pycnometer with distilled water at a constant temperature (e.g., 20°C) and record the mass (m2).

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound at the same temperature and record the mass (m3).

    • Calculate the density using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature.

  • Flash Point (Closed-Cup Method):

    • Use a Pensky-Martens closed-cup tester.

    • Pour the sample into the test cup to the marked level.

    • Close the lid and begin heating the sample at a slow, constant rate while stirring.

    • At regular temperature intervals, apply an ignition source (test flame) into the opening in the cup lid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure of this compound.[1]

  • ¹H NMR (Proton NMR) Spectroscopy:

    • Dissolve a ~5-10 mg sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Expected signals would include a doublet for the isopropyl methyl protons, a multiplet for the isopropyl methine proton, a triplet for the hydroxyl proton, and multiplets for the three methylene (-CH₂-) groups of the propyl chain.[1]

  • ¹³C NMR (Carbon-13 NMR) Spectroscopy:

    • Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

    • This provides information on the different carbon environments in the molecule.

    • Distinct signals are expected for the isopropyl methyl carbons, the isopropyl methine carbon, and the three unique carbons of the propyl chain.

  • 2D NMR (e.g., COSY):

    • To confirm connectivity, a Correlation Spectroscopy (COSY) experiment is performed.

    • This experiment reveals correlations between protons that are coupled, typically on adjacent carbons.[1] For example, cross-peaks would connect the isopropyl methine proton with the isopropyl methyl protons.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H226: Flammable liquid and vapor.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Precautions:

  • Handle in a well-ventilated area or under a fume hood.

  • Keep away from heat, sparks, and open flames.[6]

  • Use explosion-proof electrical equipment.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Ensure eyewash stations and safety showers are readily accessible.[6]

Visualizations

The following diagram illustrates the relationship between the structure of this compound and its resulting properties and applications.

G cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_applications Applications A This compound C6H14O2 B Ether Group (-O-CH(CH3)2) A->B C Primary Alcohol Group (-CH2OH) A->C D Physical Properties (e.g., Boiling Point, Density) B->D Influences C->D Influences E Chemical Reactivity (e.g., Esterification, Oxidation) C->E Determines F Solvent (Coatings, Cleaners) D->F Enables G Chemical Intermediate (Pharmaceuticals, Polymers) E->G Enables

Caption: Logical flow from structure to properties and applications.

References

An In-depth Technical Guide to 3-Isopropoxy-1-propanol: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-Isopropoxy-1-propanol, a bifunctional organic compound. It details its molecular structure, functional groups, physicochemical properties, and key experimental methodologies for its synthesis and analysis.

Molecular Structure and Functional Groups

This compound (CAS No: 110-48-5) is a versatile chemical intermediate and solvent.[1] Its molecular structure is characterized by a three-carbon propyl chain. An isopropoxy group (-OCH(CH₃)₂) is attached to one end of the chain, forming an ether linkage, while a primary alcohol (hydroxyl, -OH) group is located at the other end.[1] This dual functionality—ether and primary alcohol—allows it to participate in a wide range of chemical transformations, making it a valuable building block in organic synthesis.[1]

The presence of the hydroxyl group makes the molecule polar and capable of hydrogen bonding, while the isopropoxy group adds some nonpolar character. The ether linkage is generally stable under many reaction conditions, allowing for selective reactions at the primary alcohol site.[1]

Molecular Details:
  • Molecular Formula: C₆H₁₄O₂[1][2]

  • IUPAC Name: 3-propan-2-yloxypropan-1-ol[2]

  • Synonyms: Propylene glycol isopropyl ether, 1-Propanol, 3-isopropoxy-[2]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. These properties are crucial for its application as a solvent and for designing synthetic and analytical procedures.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 110-48-5[1][2]
Molecular Weight 118.17 g/mol [1][2]
Boiling Point 162-168 °C[1]
Density 0.91 g/cm³[1][3]
Flash Point 54 °C[1][3]
Topological Polar Surface Area 29.5 Ų[2]
Table 2: Spectroscopic Data Interpretation for this compound
TechniqueFeatureInterpretation
¹³C NMR 5 distinct signalsDue to molecular symmetry in the isopropyl group.[1]
Shielded aliphatic signalsTwo equivalent methyl carbons of the isopropoxy group.[1]
Methylene carbon signalCentral methylene carbon (-CH₂-) of the propyl chain.[1]
Deshielded carbon (hydroxyl)Carbon atom bonded to the -OH group.[1]
Deshielded carbon (ether)Carbon atom bonded to the ether oxygen in the propyl chain.[1]
Most deshielded carbonMethine carbon (-CH-) of the isopropoxy group, bonded to the ether oxygen.[1]
¹H NMR Multiple signalsProtons in different chemical environments (isopropoxy methyls, methine, propyl chain methylenes, hydroxyl).
GC-MS Characteristic peaksUsed for separation, identification, and purity assessment.[1]

Experimental Protocols

This section details representative experimental protocols for the synthesis and analysis of this compound.

Synthesis Protocol: Williamson Ether Synthesis (Adapted)

A common method for preparing ethers like this compound is through the Williamson ether synthesis. This protocol is adapted from a general procedure for synthesizing similar alkoxy propanols.[4][5] The process involves the reaction of 1,3-propanediol with an isopropylating agent in the presence of a base.

Workflow Diagram:

synthesis_workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up and Purification A 1,3-Propanediol + Base (e.g., KOH) B Monopotassium salt of 1,3-propanediol A->B Deprotonation C Add Isopropyl Halide (e.g., 2-bromopropane) B->C D Reaction Mixture C->D Heat E Filter Salt Byproduct D->E F Distill Crude Product E->F G Pure this compound F->G

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Alkoxide Formation: In a multi-necked flask, charge 1,3-propanediol. While stirring, add a strong base such as potassium hydroxide (aqueous or powdered) to form the monopotassium salt of 1,3-propanediol.[4][5] To drive the reaction, water can be removed azeotropically using a solvent like toluene.[4][5]

  • Nucleophilic Substitution: Charge the resulting solution of the alkoxide into an autoclave, potentially with a catalyst like potassium iodide.[5] Heat the mixture to approximately 100°C.[4][5] Introduce an isopropylating agent, such as 2-bromopropane or isopropyl chloride, into the reactor under pressure.[4][5] Maintain the reaction for several hours until completion, which can be monitored by gas chromatography.

  • Work-up and Purification: After cooling the reaction mixture, remove the precipitated salt (e.g., potassium chloride) by filtration.[4][5] The resulting crude product, containing unreacted 1,3-propanediol, the desired this compound, and potentially a di-substituted byproduct, is then purified by fractional distillation under reduced pressure to isolate the final product.

Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound, making it ideal for purity assessment and impurity profiling.[1]

Methodology:

  • Sample Preparation: Dilute a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol). For trace analysis in aqueous samples, a pre-concentration step such as purge-and-trap or solid-phase extraction (SPE) may be required.[1]

  • GC Separation:

    • Injector: Inject 1 µL of the prepared sample into the GC injector port, typically set at a temperature of 250°C.

    • Column: Use a standard nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min up to 250°C and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.

    • Interface Temperature: Maintain the GC-MS interface temperature at 280°C.

  • Data Analysis: Identify the this compound peak based on its retention time. Confirm its identity by comparing the resulting mass spectrum with a reference library. Quantify purity by calculating the peak area of the target compound relative to the total area of all peaks in the chromatogram.[1]

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound, particularly for separating it from non-polar or acidic impurities.[1]

Methodology:

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase. Dilute the sample to be analyzed in the same mobile phase.

  • HPLC Conditions:

    • Column: An ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) is suitable for separating small organic molecules.[1]

    • Mobile Phase: Use an isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M) in ultrapure water.[1]

    • Flow Rate: Set the flow rate to 0.6 mL/min.

    • Column Temperature: Maintain the column temperature at 35°C.

    • Detector: Use a Refractive Index (RI) detector.

  • Data Analysis: Create a calibration curve using the standard solutions. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

References

Authored by Gemini for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-propan-2-yloxypropan-1-ol

Abstract

This technical guide provides a comprehensive overview of 3-propan-2-yloxypropan-1-ol, a bifunctional organic compound with significant applications in industrial and research settings. The document covers its chemical identity, physicochemical properties, synthesis protocols, key chemical reactions, and analytical methodologies. Furthermore, it explores the toxicological profile of the broader propylene glycol ether class, discussing potential interactions with cellular pathways. This guide is intended to be a critical resource for professionals in chemistry and drug development, offering detailed experimental procedures, tabulated data, and visual diagrams to facilitate understanding and application.

Chemical Identity and Properties

3-propan-2-yloxypropan-1-ol, also known by synonyms such as 3-Isopropoxy-1-propanol and Propylene glycol isopropyl ether, is a versatile chemical intermediate.[1][2] Its structure features both a primary alcohol and an ether functional group, allowing for a wide range of chemical transformations.[1]

Nomenclature and Structure
  • IUPAC Name: 3-propan-2-yloxypropan-1-ol[2]

  • CAS Number: 110-48-5[1]

  • Molecular Formula: C₆H₁₄O₂[2]

  • SMILES: CC(C)OCCCO[2]

  • InChI Key: GBSGXZBOFKJGMG-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of 3-propan-2-yloxypropan-1-ol are summarized in the table below, making it suitable for various applications, including as a solvent in coatings, adhesives, and cleaning products.[1]

PropertyValueReference(s)
Molecular Weight 118.17 g/mol [1]
Appearance Colorless LiquidAssumed
Density 0.91 g/cm³ (estimated)[1]
Boiling Point 162-168 °C (estimated)[1]
Flash Point 54 °C (estimated)[1]
Vapor Pressure 0.248 mmHg at 25°C[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]
XLogP3 0.6[3]

Synthesis and Manufacturing

The most common and versatile method for synthesizing ethers like 3-propan-2-yloxypropan-1-ol is the Williamson ether synthesis.[4][5] This Sɴ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[4]

Williamson Ether Synthesis Protocol

This protocol describes the synthesis of 3-propan-2-yloxypropan-1-ol from 3-chloro-1-propanol and sodium isopropoxide. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[4]

Materials:

  • Propan-2-ol (isopropyl alcohol)

  • Sodium hydride (NaH) or Sodium metal (Na)

  • 3-chloro-1-propanol

  • Anhydrous diethyl ether or THF (solvent)

  • Saturated aqueous ammonium chloride (for quenching)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an excess of propan-2-ol to a stirring suspension of sodium hydride in anhydrous diethyl ether at 0 °C. The sodium isopropoxide will form along with the evolution of hydrogen gas.

  • Nucleophilic Substitution: Once the alkoxide formation is complete, slowly add 3-chloro-1-propanol dropwise to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 3-propan-2-yloxypropan-1-ol.

Williamson_Ether_Synthesis cluster_alkoxide Step 1: Alkoxide Formation cluster_sn2 Step 2: SN2 Reaction Isopropanol CH₃CH(OH)CH₃ Isopropoxide CH₃CH(O⁻)Na⁺ Isopropanol->Isopropoxide + NaH - H₂ NaH NaH H2 H₂ (gas) 3_chloro_1_propanol Cl-CH₂CH₂CH₂-OH Product CH₃CH(O)CH₂CH₂CH₂-OH NaCl NaCl Product->NaCl + NaCl Isopropoxide_reac CH₃CH(O⁻)Na⁺ Isopropoxide_reac->Product + 3-chloro-1-propanol

Caption: General workflow for Williamson ether synthesis of 3-propan-2-yloxypropan-1-ol.

Chemical Reactivity and Derivatives

The bifunctional nature of 3-propan-2-yloxypropan-1-ol allows for selective reactions at either the hydroxyl or ether group. The primary alcohol is the more reactive site for many transformations.[1]

Key Reactions
  • Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. These esters have applications as solvents or plasticizers.[1]

  • Oxidation: Controlled oxidation with mild oxidizing agents (e.g., PCC) yields the aldehyde, 3-isopropoxypropanal. Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) will oxidize the primary alcohol to the carboxylic acid, 3-isopropoxypropanoic acid.[1]

  • Conversion to Alkyl Halide: The hydroxyl group can be converted into a good leaving group, such as a halide, by reacting with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 3-isopropoxypropyl halide is a versatile intermediate for further nucleophilic substitution reactions.[1]

Reactions_Workflow cluster_oxidation Oxidation cluster_substitution Substitution Precursor cluster_esterification Esterification start 3-propan-2-yloxypropan-1-ol aldehyde 3-isopropoxypropanal start->aldehyde PCC acid 3-isopropoxypropanoic acid start->acid Jones Reagent halide 1-chloro-3-isopropoxypropane start->halide SOCl₂ ester Ester Derivative start->ester R-COOH, H⁺ aldehyde->acid KMnO₄

Caption: Key chemical transformations of 3-propan-2-yloxypropan-1-ol.

Analytical Protocols

Accurate identification and quantification of 3-propan-2-yloxypropan-1-ol are crucial for quality control and research. Gas chromatography and NMR spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for assessing the purity of volatile compounds like 3-propan-2-yloxypropan-1-ol and identifying impurities.[1]

Protocol Outline:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation:

    • GC Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), is recommended for good peak shape.[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Split/splitless injector, typically operated at a temperature of 250 °C.

    • Oven Program: A temperature gradient is used to separate components, for example, starting at 50 °C, holding for 2 minutes, then ramping to 230 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 35-300.

  • Data Analysis: The retention time of the major peak is used for identification against a known standard. The mass spectrum, showing the molecular ion peak (m/z 118, though often weak or absent in EI) and characteristic fragmentation patterns, confirms the structure. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by analyzing the chemical environment of ¹H and ¹³C nuclei.[1]

Predicted Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~3.6Septet1H-O-CH (CH₃)₂
~3.5Triplet2H-CH₂-OH
~3.4Triplet2H-O-CH₂ -CH₂-
~2.5Singlet (broad)1H-CH₂-OH
~1.8Quintet2H-CH₂-CH₂ -CH₂-
~1.1Doublet6H-CH(CH₃ )₂
¹³C NMR ~72CH-O-CH (CH₃)₂
~68CH₂-O-CH₂ -CH₂-
~61CH₂-CH₂ -OH
~32CH₂-CH₂-CH₂ -CH₂-
~22CH₃-CH(CH₃ )₂

Note: Predicted shifts are based on analogous structures and may vary. The OH proton signal can be broad and its chemical shift is concentration and solvent dependent.[6][7]

Biological Activity and Toxicological Insights

While specific data on the biological signaling of 3-propan-2-yloxypropan-1-ol is limited, studies on the broader class of propylene glycol ethers (PGEs) provide valuable insights into their potential toxicological effects. PGEs are generally considered less toxic than their ethylene glycol ether counterparts, but research suggests they are not inert.[8]

Potential Cellular Effects of Propylene Glycol Ethers

Recent studies using human-induced pluripotent stem cell-derived models have investigated the neurotoxicity of some PGEs.[8][9] These studies suggest that certain PGEs and their metabolites can:

  • Induce Oxidative Stress: Perturb the cellular redox balance.[9]

  • Affect Cell Cycle: Cause deregulation of cell cycle pathways, potentially leading to cell cycle arrest.[9][10]

  • Perturb Metabolism: Interfere with energy and lipid metabolism.[9]

  • Impact Neuronal Processes: Target specific nervous system functions, such as axon guidance and synapse organization.[9]

  • Trigger Cell Death Pathways: In some cases, metabolites have been linked to the activation of the p53 signaling pathway and ferroptosis, an iron-dependent form of cell death.[9]

It is critical to note that these findings are for the general class of PGEs and may not be directly applicable to 3-propan-2-yloxypropan-1-ol without specific experimental validation.

Signaling_Pathways cluster_cellular Cellular Level Effects cluster_neuronal Potential Neurotoxicity cluster_molecular Molecular Pathway Activation PGE Propylene Glycol Ethers (Class of compounds) OxidativeStress Oxidative Stress PGE->OxidativeStress Metabolism Perturbed Energy & Lipid Metabolism PGE->Metabolism CellCycle Cell Cycle Deregulation PGE->CellCycle Axon Axon Guidance PGE->Axon Synapse Synapse Organization PGE->Synapse Ferroptosis Ferroptosis OxidativeStress->Ferroptosis p53 p53 Signaling CellCycle->p53

Caption: Potential cellular and molecular pathways affected by the propylene glycol ether class.

Conclusion

3-propan-2-yloxypropan-1-ol is a valuable chemical with well-defined properties and reactivity, making it an important building block in organic synthesis. Its production via the Williamson ether synthesis is straightforward, and its dual functionality allows for the creation of a variety of derivatives. While the compound itself has not been extensively studied for its biological activity, the broader class of propylene glycol ethers warrants careful consideration regarding potential cellular toxicity. This guide provides the foundational technical information required for researchers and developers to utilize this compound safely and effectively in their work. Further research is encouraged to elucidate the specific biological effects of 3-propan-2-yloxypropan-1-ol.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxy-1-propanol, a versatile bifunctional molecule with significant applications as a chemical intermediate and solvent.[1] This document details its chemical and physical properties, outlines key synthetic methodologies for its preparation, and presents its spectroscopic characterization. The synthesis section focuses on two primary routes: the Williamson ether synthesis and the direct alkylation of 1,3-propanediol. Detailed experimental protocols for these methods are provided, alongside quantitative data and safety information. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are summarized and interpreted. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Introduction

This compound (CAS No. 110-48-5) is an organic compound featuring both a primary alcohol and an ether functional group.[1] This unique structure imparts valuable properties, making it a useful building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical intermediates.[1] Its isopropoxy group can modify the polarity and solubility of target molecules, a desirable characteristic in drug design.[1] Furthermore, its physical properties lend themselves to applications in coatings, adhesives, and cleaning products.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and application in various chemical processes.

PropertyValueReference
CAS Number 110-48-5[1]
Molecular Formula C₆H₁₄O₂[1][2]
Molecular Weight 118.17 g/mol [1][2]
IUPAC Name 3-isopropoxypropan-1-ol[2]
Boiling Point Approx. 162-168 °C[1]
Density Approx. 0.91 g/cm³[1]
Flash Point Approx. 54 °C[1]
Appearance Colorless liquid (typical)
Solubility Soluble in water and many organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most prominent methods are the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, and the direct alkylation of a diol.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[3] In the context of this compound, this involves the reaction of a salt of isopropanol (sodium isopropoxide) with a 3-halopropanol, such as 3-chloro-1-propanol. The reaction proceeds via an Sₙ2 mechanism.[3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product 3-chloro-1-propanol 3-Chloro-1-propanol This compound This compound 3-chloro-1-propanol->this compound Sₙ2 Reaction Sodium_Isopropoxide Sodium Isopropoxide Sodium_Isopropoxide->this compound Sodium_Chloride Sodium Chloride

Williamson Ether Synthesis of this compound.

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • 3-Chloro-1-propanol

  • Sodium metal

  • Anhydrous Isopropanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Isopropoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous isopropanol (excess) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium isopropoxide.

  • Reaction: To the freshly prepared sodium isopropoxide solution, add 3-chloro-1-propanol (1.0 eq) dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess isopropanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous ammonium chloride solution and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield: Moderate to high, depending on reaction conditions.

Alkylation of 1,3-Propanediol

An alternative industrial approach involves the direct alkylation of 1,3-propanediol with an isopropylating agent, such as isopropyl chloride or isopropyl bromide, in the presence of a base. This method avoids the need to pre-form the alkoxide in a separate step.

Alkylation_of_Propanediol cluster_reactants Reactants cluster_product Product 1,3-Propanediol 1,3-Propanediol This compound This compound 1,3-Propanediol->this compound Alkylation Isopropyl_Halide Isopropyl Halide (e.g., Isopropyl Chloride) Isopropyl_Halide->this compound Base Base (e.g., NaOH) Base->this compound Salt Salt (e.g., NaCl) Water Water

Alkylation of 1,3-Propanediol to form this compound.

This protocol is a representative procedure based on the general method of alkylating diols.

Materials:

  • 1,3-Propanediol

  • Isopropyl chloride (or bromide)

  • Sodium hydroxide (or potassium hydroxide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

  • Toluene (or another suitable solvent)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A mixture of 1,3-propanediol (excess), sodium hydroxide (1.0 eq), and a phase-transfer catalyst (if used) in toluene is charged into a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Alkylation: The mixture is heated to a specified temperature (e.g., 80-100 °C), and isopropyl chloride (1.0 eq) is added dropwise over a period of time. The reaction is stirred vigorously for several hours until completion, as monitored by GC.

  • Work-up: The reaction mixture is cooled to room temperature and washed with water to remove the inorganic salts and excess base. The organic layer is separated.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure to afford this compound.

Expected Yield: Moderate, with the potential for side products such as di-isopropyl ether and 1,3-diisopropoxypropane. The use of excess 1,3-propanediol can help to minimize the formation of the di-ether byproduct.

Spectroscopic Data and Characterization

The structure of this compound can be confirmed by various spectroscopic methods. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH
~3.55sept1H-O-CH(CH₃)₂
~3.45t2H-O-CH₂-
~2.50br s1H-OH
~1.80p2H-CH₂-CH₂-CH₂-
~1.15d6H-CH(CH₃)₂
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~72-O-CH(CH₃)₂
~68-O-CH₂-
~61-CH₂-OH
~32-CH₂-CH₂-CH₂-
~22-CH(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2970-2850StrongC-H stretch (alkane)
1120-1080StrongC-O stretch (ether)
1060-1030StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
118Molecular ion (M⁺)
101[M - OH]⁺
87[M - CH₂OH]⁺
59[CH(CH₃)₂O]⁺
45[CH₂CH₂OH]⁺

Safety Information

This compound is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and characterization of this compound. The Williamson ether synthesis and the direct alkylation of 1,3-propanediol are two viable and effective methods for its preparation. The provided experimental protocols and spectroscopic data serve as a valuable resource for chemists in academia and industry. The unique combination of a primary alcohol and an ether functionality in this compound makes it a valuable and versatile building block for the synthesis of a wide range of more complex molecules.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the boiling point and density of 3-isopropoxy-1-propanol, a versatile bifunctional compound with significant applications in research and industry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into the experimental determination of these crucial physical properties.

Introduction: Unveiling this compound

This compound (CAS No. 110-48-5) is a unique molecule featuring both a primary alcohol and an ether functional group.[1] This dual functionality imparts a valuable combination of properties, rendering it a useful solvent and a key intermediate in organic synthesis.[1] Its structure allows for a range of chemical transformations, making it a valuable building block for more complex molecules.[1]

It is crucial to distinguish this compound from its isomers, such as 1-propoxy-2-propanol (CAS No. 1569-01-3).[2][3] Commercially, the term "propylene glycol monopropyl ether" can sometimes refer to a mixture of these isomers.[4] Therefore, for precise applications, it is imperative to verify the specific isomer being utilized.

Core Physicochemical Properties: Boiling Point and Density

The boiling point and density are fundamental physical constants that are critical for the safe handling, application, and purification of this compound. A review of available data reveals some variability in reported values, which is common for less-characterized compounds.

PropertyReported Value(s)Source(s)
Boiling Point 162-168 °C[1]
140-160 °C (for propylene glycol monopropyl ether)
Density 0.91 g/cm³[1]
0.885 g/mL at 25 °C (for propylene glycol propyl ether)

This variability can be attributed to differences in experimental conditions, sample purity, and the specific isomer being analyzed.

Determinants of Boiling Point and Density

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the key factors influencing its boiling point are:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for intermolecular hydrogen bonding, which requires significant energy to overcome, resulting in a higher boiling point compared to ethers of similar molecular weight.[5]

  • Molecular Weight: Generally, as the molecular weight of a compound increases, so does its boiling point due to stronger London dispersion forces.[6][7]

  • Dipole-Dipole Interactions: The carbon-oxygen bonds in the ether and alcohol groups create a net dipole moment, leading to dipole-dipole attractions between molecules that contribute to a higher boiling point.[8]

The density of a liquid is its mass per unit volume and is influenced by:

  • Molecular Structure: The way individual molecules pack together is a primary determinant of density.[9]

  • Temperature: As temperature increases, the kinetic energy of the molecules increases, causing them to move further apart and decreasing the density.[9][10]

  • Purity: The presence of impurities can alter the density of a substance.[10]

Experimental Determination of Boiling Point

The distillation range of volatile organic liquids like this compound is authoritatively determined using standardized methods such as ASTM D1078.[11][12][13][14][15]

Protocol: Boiling Point Determination via Distillation (ASTM D1078)

This protocol outlines the manual procedure for determining the boiling point range.

Objective: To measure the temperature range over which this compound boils under atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving graduate

  • Calibrated thermometer

  • Heating mantle or bath

Procedure:

  • Sample Preparation: Measure 100 mL of the this compound sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all connections are secure. The thermometer bulb should be positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

  • Heating: Apply heat to the flask at a controlled rate. The initial heating should be rapid enough to produce the first drop of distillate within 5 to 10 minutes.

  • Distillation Rate: Adjust the heating to maintain a distillation rate of 4 to 5 mL per minute.

  • Data Recording: Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate (Initial Boiling Point). Continue to record the temperature at regular intervals as the distillation proceeds.

  • Final Boiling Point: Record the temperature when the last of the liquid in the bottom of the flask has vaporized.

  • Barometric Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Experimental Workflow Flask Distillation Flask with Sample & Boiling Chips Thermometer Thermometer Condenser Condenser (Water In/Out) Flask->Condenser Heater Heating Mantle Heater->Flask Graduate Receiving Graduate Condenser->Graduate Start Start Heat Apply Heat Start->Heat 1. Initiate FirstDrop Record Initial Boiling Point Heat->FirstDrop 2. First Distillate Distill Maintain Distillation Rate (4-5 mL/min) FirstDrop->Distill 3. Regulate RecordTemp Record Temperature Periodically Distill->RecordTemp 4. Monitor FinalPoint Record Final Boiling Point RecordTemp->FinalPoint 5. Completion End End FinalPoint->End

Diagram of the experimental workflow for boiling point determination.

Experimental Determination of Density

The density of liquids can be accurately measured using a digital density meter, following a standardized procedure such as ASTM D4052.[16][17][18][19][20] This method is based on measuring the change in the oscillation frequency of a U-tube when filled with the sample liquid.[17]

Protocol: Density Measurement by Digital Density Meter (ASTM D4052)

Objective: To accurately determine the density of this compound at a specified temperature.

Apparatus:

  • Digital density meter with a thermostatically controlled measuring cell

  • Syringes for sample injection

  • Calibration standards (e.g., dry air and deionized water)

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and freshly deionized water.

  • Temperature Equilibration: Set the measuring cell to the desired temperature (e.g., 25 °C) and allow it to stabilize.

  • Sample Injection: Introduce a small volume (typically 1-2 mL) of the this compound sample into the measuring cell using a syringe. Ensure that no air bubbles are present in the cell, as they will affect the accuracy of the measurement.[20]

  • Measurement: Allow the sample to reach thermal equilibrium within the cell. The instrument will measure the oscillation period of the U-tube and convert it to a density value.

  • Data Recording: Record the density reading once it has stabilized.

  • Cleaning: Clean the measuring cell thoroughly with appropriate solvents and dry it completely before the next measurement.

DensityMeasurement cluster_instrument Instrumentation cluster_workflow Measurement Workflow DensityMeter Digital Density Meter UTube Oscillating U-Tube UTube->DensityMeter TempControl Thermostatic Control TempControl->UTube Syringe Syringe Syringe->UTube Start Start Calibrate Calibrate with Air and Deionized Water Start->Calibrate 1. Preparation SetTemp Set and Stabilize Temperature Calibrate->SetTemp 2. Setup Inject Inject Sample (No Bubbles) SetTemp->Inject 3. Sample Loading Measure Measure Oscillation and Calculate Density Inject->Measure 4. Analysis Record Record Stable Density Value Measure->Record 5. Data Acquisition Clean Clean and Dry Cell Record->Clean 6. Post-Analysis End End Clean->End

Diagram of the workflow for density measurement using a digital density meter.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[21] It may also cause respiratory irritation.[21] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the boiling point and density of this compound. Understanding these fundamental properties, their molecular determinants, and the standardized methods for their measurement is essential for the effective and safe use of this compound in research and industrial settings. The provided protocols, based on authoritative ASTM standards, offer a framework for obtaining reliable and reproducible data.

References

A Technical Guide to the Solubility of 3-Isopropoxy-1-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Isopropoxy-1-propanol, a versatile bifunctional compound used as a solvent and chemical intermediate.[1] Due to its molecular structure, which features both an ether and a primary alcohol group, it exhibits a unique solubility profile that is critical for its application in coatings, adhesives, cleaning products, and as an intermediate in the synthesis of complex molecules, including pharmaceuticals.[1]

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a less polar isopropoxy group. This amphiphilic nature dictates its solubility behavior.

Solubility Profile of this compound

Based on these characteristics, this compound is expected to be fully miscible with a wide array of common polar and non-polar organic solvents. A qualitative summary of its expected solubility is presented below.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents
Solvent ClassRepresentative SolventsExpected Solubility
Alcohols Methanol, Ethanol, IsopropanolMiscible
Ketones Acetone, Methyl Ethyl KetoneMiscible
Esters Ethyl Acetate, Butyl AcetateMiscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Miscible
Aromatic Hydrocarbons Toluene, XyleneMiscible
Chlorinated Solvents Dichloromethane, ChloroformMiscible
Aliphatic Hydrocarbons Hexane, HeptaneLikely Miscible/Soluble
Water -85,822.2 mg/L[5]

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. The solubility in aliphatic hydrocarbons is expected to be good, though potentially not infinite miscibility.

Experimental Protocols for Solubility Determination

For applications requiring precise quantitative solubility data, the following experimental protocols can be employed. These methods are standard in chemical and pharmaceutical research for determining the solubility of a liquid solute in a solvent.

Method 1: Visual Titration to Determine Miscibility or Saturation Point

This method is a straightforward approach to determine if a liquid is miscible or to find its saturation point at a given temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Calibrated burette or micropipette

  • Stirred, temperature-controlled vessel (e.g., a jacketed beaker with a magnetic stirrer and a circulating water bath)

  • Light source for observing clarity

Procedure:

  • Accurately measure a known volume or mass of the organic solvent into the temperature-controlled vessel.

  • Allow the solvent to equilibrate to the desired experimental temperature.

  • Begin stirring the solvent at a constant rate, ensuring a vortex is formed without introducing air bubbles.

  • Slowly add a precise volume of this compound from the burette or micropipette into the stirring solvent.

  • Pause after each addition and allow the solution to stabilize. Observe the solution for any signs of immiscibility, such as the formation of a second layer or persistent cloudiness (turbidity).

  • If the solution remains clear and homogeneous, continue adding the solute.

  • The point at which the solution becomes cloudy, known as the "cloud point," indicates that the saturation point has been reached.[3]

  • Record the total volume of this compound added.

  • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or % v/v). If no cloud point is observed even after significant addition, the two liquids can be considered miscible under the experimental conditions.

Method 2: Gravimetric Analysis for Saturated Solutions

This method is suitable for determining the solubility of a substance when it is not fully miscible with the solvent.

Materials:

  • This compound

  • Organic solvent of interest

  • Temperature-controlled shaker or incubator

  • Separatory funnel (if layers form) or centrifuge

  • Analytical balance

  • Glass vials

Procedure:

  • Add an excess amount of this compound to a known mass or volume of the organic solvent in a sealed vial. An excess is necessary to ensure a saturated solution is formed.

  • Place the vial in a temperature-controlled shaker or incubator and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the mixture to settle. If two distinct layers form, carefully separate them using a separatory funnel. If an emulsion or fine dispersion is present, centrifuge the sample to facilitate phase separation.

  • Carefully extract a known mass or volume of the solvent-rich phase (the saturated solution).

  • Evaporate the solvent from the extracted sample under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that evaporates the solvent but not the solute).

  • Weigh the remaining solute (this compound).

  • Calculate the solubility based on the mass of the solute dissolved in the known mass or volume of the solvent.

Visualization of Experimental Workflow

The logical flow for determining the solubility characteristics of this compound can be visualized as follows.

Solubility_Workflow start Start: Define Solvent & Temperature prep_sample Prepare Known Volume of Solvent start->prep_sample equilibrate Equilibrate Solvent to Target Temp prep_sample->equilibrate titrate Titrate with This compound equilibrate->titrate observe Observe for Cloud Point / Phase Separation titrate->observe miscible Result: Miscible observe->miscible No (Clear Solution) not_miscible Result: Saturation Point Reached observe->not_miscible Yes end End miscible->end calculate Calculate Quantitative Solubility not_miscible->calculate calculate->end

Caption: Workflow for visual determination of solubility.

Conclusion

This compound is a highly versatile solvent, and understanding its solubility is key to its effective use. Its amphiphilic character suggests miscibility with a broad range of common organic solvents, from polar alcohols to aromatic hydrocarbons. For applications demanding high precision, the detailed experimental protocols provided in this guide offer robust methods for quantifying its solubility characteristics. This knowledge is essential for formulation development, reaction optimization, and process design in various scientific and industrial fields.

References

Spectroscopic Profile of 3-Isopropoxy-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Isopropoxy-1-propanol (CAS No. 110-48-5), a versatile bifunctional molecule with applications as a solvent and chemical intermediate. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visualizations to aid in its characterization and application in research and development.

Molecular and Spectroscopic Overview

This compound possesses both an ether and a primary alcohol functional group, which dictates its chemical properties and spectroscopic features. Its molecular formula is C₆H₁₄O₂ and it has a molecular weight of 118.17 g/mol and an exact mass of 118.09938 Da.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms in this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.15Doublet6HIsopropyl -CH₃
~1.75Quintet2H-O-CH₂-CH₂ -CH₂-OH
~3.45Triplet2H-O-CH₂ -CH₂-CH₂-OH
~3.55Septet1HIsopropyl -CH
~3.65Triplet2H-O-CH₂-CH₂-CH₂-OH
Variable (~2.5-4.0)Singlet (broad)1H-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~22.5Isopropyl -CH₃
~32.0-O-CH₂-CH₂ -CH₂-OH
~61.0-O-CH₂-CH₂-CH₂-OH
~69.8-O-CH₂ -CH₂-CH₂-OH
~72.0Isopropyl -CH

Note: Chemical shifts are approximate and based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3000-2850SharpC-H stretch (alkyl)
1140-1070StrongC-O-C stretch (ether)
~1050StrongC-O stretch (primary alcohol)

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺119.10666
[M+Na]⁺141.08860
[M-H]⁻117.09210
[M]⁺118.09883

Data sourced from PubChem.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Filter the solution into a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8-16, increasing for more dilute samples.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Typically 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: Typically 0-220 ppm.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter H1_NMR ¹H NMR Experiment filter->H1_NMR C13_NMR ¹³C NMR Experiment filter->C13_NMR fourier Fourier Transform H1_NMR->fourier C13_NMR->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H Final Spectrum Final Spectrum baseline->Final Spectrum integrate->Final Spectrum

Caption: General workflow for NMR spectroscopy.

FT-IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or thin film method is suitable.

ATR-FTIR Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of this compound onto the center of the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Thin Film Protocol:

  • Place a drop of the liquid sample on a polished salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin film of the liquid between the plates.

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry

The Bifunctional Role of 3-Isopropoxy-1-propanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications and Synthetic Utility of 3-Isopropoxy-1-propanol

Abstract

This compound is a versatile bifunctional molecule possessing both an ether and a primary alcohol functional group. This unique structural characteristic allows it to serve as a valuable intermediate in a variety of chemical syntheses and as a functional component in polymer chemistry. Its ability to undergo transformations at the hydroxyl group while retaining the stable isopropoxy moiety makes it an attractive building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role as a bifunctional compound. Detailed experimental protocols, quantitative data, and visual diagrams of relevant chemical pathways are presented to support researchers, scientists, and drug development professionals in leveraging the potential of this compound.

Introduction

Bifunctional compounds are of significant interest in organic synthesis and materials science due to their ability to participate in multiple chemical transformations or to impart specific properties to larger molecules. This compound (CAS 110-48-5) is one such compound, featuring a primary alcohol and an ether linkage within its six-carbon backbone.[1] This duality allows for selective reactions at the hydroxyl group, such as oxidation, esterification, or conversion to a leaving group, while the isopropoxy group modifies the molecule's polarity and solubility.[1] These attributes make this compound a useful precursor in the synthesis of fine chemicals, a component in the formulation of coatings and cleaning products, and a potential building block in the development of novel polymers and pharmaceutical agents.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₄O₂PubChem
Molecular Weight 118.17 g/mol PubChem
CAS Number 110-48-5PubChem
Boiling Point 162-168 °CBenchchem[1]
Density 0.91 g/cm³Benchchem[1]
Flash Point 54 °CBenchchem[1]
Solubility Information not available
Appearance Colorless liquidGeneral Knowledge

Synthesis of this compound

While this guide focuses on the applications of this compound, a brief overview of its synthesis is relevant. The compound is typically prepared through the reaction of allyl alcohol with an alcohol compound in the presence of a suitable catalyst.

Role as a Bifunctional Compound in Organic Synthesis

The bifunctional nature of this compound is most evident in its utility as a chemical intermediate. The hydroxyl group can be readily converted into other functional groups, providing a versatile handle for subsequent reactions.

Conversion to 3-Isopropoxy-1-chloropropane

A primary application of this compound is its conversion to 3-isopropoxy-1-chloropropane. This transformation is typically achieved through a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride (SOCl₂).[1] The resulting chlorinated compound is a valuable intermediate for introducing the isopropoxypropyl moiety into other molecules.

Disclaimer: The following protocol is an adapted general procedure for the chlorination of a primary alcohol with thionyl chloride and has not been optimized specifically for this compound. Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), place this compound (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise from the dropping funnel to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-isopropoxy-1-chloropropane.

  • Purify the product by fractional distillation under reduced pressure.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Product This compound This compound Reaction_Vessel Reaction in Anhydrous Solvent This compound->Reaction_Vessel Dissolve Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction_Vessel Add dropwise Pyridine (optional) Pyridine (optional) Pyridine (optional)->Reaction_Vessel Quenching Quenching with Ice Reaction_Vessel->Quenching After reflux Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Fractional Distillation Drying->Purification 3-Isopropoxy-1-chloropropane 3-Isopropoxy-1-chloropropane Purification->3-Isopropoxy-1-chloropropane

Caption: Workflow for the synthesis of 3-isopropoxy-1-chloropropane.

Further Reactions of 3-Isopropoxy-1-chloropropane

The synthesized 3-isopropoxy-1-chloropropane can subsequently be used in a variety of nucleophilic substitution reactions to introduce the CH₂(O-iPr)CH₂CH₂- moiety into a target molecule.

G 3-Isopropoxy-1-chloropropane 3-Isopropoxy-1-chloropropane Substituted_Product Substituted Product (R-Nu-CH2CH2CH2-O-iPr) 3-Isopropoxy-1-chloropropane->Substituted_Product Nucleophile Nucleophile (e.g., R-NH2, R-SH, R-O-) Nucleophile->Substituted_Product

Caption: General scheme for nucleophilic substitution reactions.

Role in Polymer Chemistry

The bifunctional nature of this compound, with its primary hydroxyl group, allows it to act as a monomer in polymerization reactions. Specifically, it can be used as a diol or a chain extender in the synthesis of polyesters and polyurethanes.[1] The incorporation of the isopropoxy side chain can modify the properties of the resulting polymer, such as its flexibility, solubility, and thermal characteristics.

Application in Polyurethane Synthesis

In polyurethane synthesis, diols react with diisocyanates to form the characteristic urethane linkages. This compound can be used as a co-diol or a chain extender to tailor the properties of the final polyurethane material.

G Diisocyanate O=C=N-R-N=C=O Polyurethane Polyurethane with Isopropoxy Side Chains Diisocyanate->Polyurethane Polyol HO-R'-OH Polyol->Polyurethane This compound HO-CH2CH2CH2-O-iPr This compound->Polyurethane Chain Extender/ Co-monomer

Caption: Role of this compound in polyurethane synthesis.

Further research is required to quantify the specific effects of incorporating this compound on the mechanical and thermal properties of polyurethanes.

Relevance in Drug Development

The structural motif present in this compound and its derivatives is found in some classes of pharmaceutical compounds. For instance, certain beta-blockers, a class of drugs used to manage cardiovascular diseases, contain alkoxypropanolamine scaffolds.

A notable example is the beta-blocker Bisoprolol, which features a (2-isopropoxyethoxy)methyl)phenoxy group. While the synthesis of Bisoprolol does not directly start from this compound, the structural similarity highlights the potential of using this compound or its derivatives as building blocks for novel drug candidates. The synthesis of (S)-Bisoprolol often involves the reaction of a chlorohydrin intermediate with isopropylamine.[2]

The isopropoxy group in such molecules can influence their pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Signaling Pathway Context (Hypothetical)

While there is no direct evidence of this compound itself acting on a biological pathway, its derivatives, such as beta-blockers, are known to antagonize beta-adrenergic receptors. The following diagram illustrates a simplified signaling pathway affected by beta-blockers.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Beta_Receptor β-Adrenergic Receptor G_Protein G Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to Epinephrine Epinephrine Epinephrine->Beta_Receptor Agonist Beta_Blocker Beta_Blocker Beta_Blocker->Beta_Receptor Antagonist

Caption: Simplified beta-adrenergic signaling pathway and the action of beta-blockers.

Conclusion

This compound is a bifunctional compound with considerable potential in both synthetic chemistry and polymer science. Its value as a chemical intermediate is well-established, particularly in the synthesis of 3-isopropoxy-1-chloropropane, a versatile building block for introducing the isopropoxypropyl group. While its application in polyurethane synthesis and as a precursor for pharmaceutical agents is promising, further research is needed to fully elucidate its impact on polymer properties and to explore its utility in the synthesis of novel drug candidates. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals to explore and expand upon the applications of this versatile bifunctional compound.

References

An In-depth Technical Guide to 3-Isopropoxy-1-propanol: Properties, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxy-1-propanol, a bifunctional organic molecule featuring both an ether and a primary alcohol group. This document details its chemical and physical properties, spectroscopic signature, and the distinct reactivity of its functional moieties. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a discussion of its applications, particularly as a versatile solvent and intermediate in organic synthesis, including in the development of pharmaceutical agents.

Introduction

This compound (CAS No. 110-48-5) is a colorless liquid with the molecular formula C₆H₁₄O₂.[1] Its structure, containing both a robust ether linkage and a reactive primary hydroxyl group, imparts a unique combination of chemical properties that make it a valuable molecule in various chemical industries.[2] The ether group confers solvency in a range of organic media, while the primary alcohol serves as a handle for a wide array of chemical modifications. This dual functionality allows for its use as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.

Physical Properties
PropertyValueReference
Molecular Weight118.17 g/mol [1]
IUPAC Name3-isopropoxypropan-1-ol[1]
SynonymsPropylene glycol isopropyl ether[1]
Boiling Point162-168 °C[2]
Density0.91 g/cm³[2]
Flash Point54 °C[2]
Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65t, J ≈ 6 Hz2H-CH₂-OH
~3.55sept, J ≈ 6 Hz1H-CH(CH₃)₂
~3.45t, J ≈ 6 Hz2H-O-CH₂-
~1.80p, J ≈ 6 Hz2H-CH₂-CH₂-CH₂-
~1.15d, J ≈ 6 Hz6H-CH(CH₃)₂
(variable)s (broad)1H-OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~72-CH(CH₃)₂
~68-O-CH₂-
~61-CH₂-OH
~32-CH₂-CH₂-CH₂-
~22-CH(CH₃)₂

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2970-2850StrongC-H stretch (alkane)
1120-1080StrongC-O stretch (ether)
1060-1030StrongC-O stretch (primary alcohol)

Reactivity and Experimental Protocols

The chemical behavior of this compound is dictated by its two functional groups: the relatively inert ether and the reactive primary alcohol.

The Ether Group

The isopropoxy ether group is generally stable under neutral, basic, and mild acidic conditions, making it an excellent functionality for use as a solvent or as a stable fragment in multi-step syntheses.[2] Ethers can be cleaved under harsh acidic conditions (e.g., strong hydrohalic acids like HBr or HI), but this is typically not a desired reaction when utilizing this compound as an intermediate.[3]

The formation of the ether linkage in this compound is commonly achieved via the Williamson ether synthesis.

Experimental Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound from 1,3-propanediol and an isopropyl halide.

Materials:

  • 1,3-propanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Bromopropane (or 2-iodopropane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-propanediol (1.0 eq) to anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add 2-bromopropane (1.05 eq) dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield pure this compound.

The Primary Alcohol Group

The primary alcohol is the more reactive functional group in this compound and can undergo a variety of transformations, including oxidation, esterification, and conversion to alkyl halides.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.

Experimental Protocol 2: Oxidation to 3-Isopropoxypropionaldehyde using Pyridinium Chlorochromate (PCC)

Objective: To selectively oxidize the primary alcohol of this compound to the corresponding aldehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel to filter out the chromium byproducts.

  • Wash the silica gel plug with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-isopropoxypropionaldehyde.

  • Further purification can be achieved by distillation under reduced pressure.

The hydroxyl group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters.

Experimental Protocol 3: Esterification with Acetic Anhydride

Objective: To form 3-isopropoxypropyl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add acetic anhydride (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation.

Applications in Drug Development

The bifunctional nature of this compound makes it a useful building block in the synthesis of pharmaceuticals. For instance, the structurally related 3-methoxy-1-propanol is a key component in the synthesis of Rabeprazole, a proton pump inhibitor.[4] The isopropoxy group can modify the lipophilicity and metabolic profile of a drug candidate.

A significant application of molecules with a propanolamine scaffold is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The following workflow illustrates a plausible synthetic route to a propranolol analog precursor, where this compound could be a key starting material.

G cluster_synthesis Synthesis of a Beta-Blocker Precursor A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B TsCl, Pyridine C 3-Isopropoxypropyl Tosylate B->C D Nucleophilic Substitution with Naphthoxide C->D 1-Naphthol, Base E 1-(3-Isopropoxypropoxy)naphthalene D->E F Epoxidation E->F m-CPBA G 1-(3-Isopropoxypropoxy)-2,3-epoxypropane (Beta-Blocker Precursor) F->G

Caption: Synthetic workflow for a propranolol analog precursor.

Conclusion

This compound is a versatile chemical entity with distinct and exploitable reactivity at its ether and primary alcohol functional groups. Its properties make it a valuable solvent and a key intermediate in the synthesis of a variety of organic molecules. The detailed protocols provided in this guide offer a practical resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for 3-Isopropoxy-1-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxy-1-propanol is a bifunctional organic molecule featuring both a primary alcohol and an ether functional group. This unique structure makes it a versatile building block and solvent in organic synthesis. Its applications range from being a precursor in the synthesis of more complex molecules, including pharmaceutical and agrochemical intermediates, to its use in the formulation of coatings, adhesives, and cleaning products. The presence of the isopropoxy group can modify the polarity and solubility of target molecules, a desirable trait in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling and for the planning of synthetic procedures.

PropertyValueReference
Molecular Formula C₆H₁₄O₂[1][2]
Molecular Weight 118.17 g/mol [1][2]
CAS Number 110-48-5
Boiling Point 162-168 °C[1]
Density 0.91 g/cm³[1]
Flash Point 54 °C[1]
Appearance Colorless liquid
Solubility Miscible with water

Applications in Organic Synthesis

This compound serves as a valuable starting material for a variety of chemical transformations, primarily involving the reactivity of its primary hydroxyl group.

Halogenation: Synthesis of 3-Isopropoxy-1-chloropropane

The conversion of the hydroxyl group to a halide is a fundamental transformation that activates the molecule for subsequent nucleophilic substitution reactions. A common method for this is the reaction with thionyl chloride.

G A This compound C 3-Isopropoxy-1-chloropropane A->C Pyridine B Thionyl Chloride (SOCl₂) B->C D SO₂ + HCl C->D Byproducts

Fig. 1: Halogenation of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Add this compound (e.g., 11.82 g, 0.1 mol) and a small amount of pyridine (e.g., 0.5 mL) to the flask.

  • Cool the flask in an ice bath and slowly add thionyl chloride (e.g., 13.1 g, 0.11 mol) via the dropping funnel with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-isopropoxy-1-chloropropane.

  • The product can be further purified by distillation.

Expected Product Characterization:

ProductExpected Yield1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
3-Isopropoxy-1-chloropropane75-85%3.61 (t, 2H), 3.55 (sept, 1H), 3.48 (t, 2H), 1.95 (quint, 2H), 1.17 (d, 6H)72.1, 67.8, 41.5, 32.5, 22.12970, 2870, 1450, 1380, 1120, 740
Oxidation: Synthesis of 3-Isopropoxypropanal

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC).[3][4][5] This aldehyde is a useful intermediate for reactions such as Wittig olefination, aldol condensation, and reductive amination.

G A This compound C 3-Isopropoxypropanal A->C DCM, rt B PCC B->C D Chromium byproducts C->D Byproducts

Fig. 2: Oxidation of this compound to 3-Isopropoxypropanal.

Experimental Protocol:

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Short path distillation apparatus (for purification)

Procedure:

  • In a fume hood, to a stirred suspension of PCC (e.g., 21.5 g, 0.1 mol) and silica gel (e.g., 20 g) in anhydrous dichloromethane (100 mL) in a round-bottom flask, add a solution of this compound (e.g., 11.82 g, 0.1 mol) in dichloromethane (20 mL) in one portion.

  • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.[2]

  • Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

  • Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 3-isopropoxypropanal can be purified by distillation under reduced pressure.

Expected Product Characterization:

ProductExpected Yield1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
3-Isopropoxypropanal70-80%9.78 (t, 1H), 3.65 (t, 2H), 3.58 (sept, 1H), 2.70 (dt, 2H), 1.18 (d, 6H)202.5, 72.0, 64.5, 43.8, 22.12970, 2870, 2720, 1730, 1120
Fischer Esterification: Synthesis of Ethyl 3-Isopropoxypropanoate

Esterification of this compound with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst, is a straightforward method to produce the corresponding ester.[6][7] These esters can have applications as fragrances, solvents, or as intermediates in further synthesis.

G A This compound C Ethyl 3-Isopropoxypropanoate A->C H₂SO₄, Heat B Acetic Acid B->C D Water C->D Byproduct

References

3-Isopropoxy-1-propanol: A Versatile Chemical Intermediate and Solvent for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3-Isopropoxy-1-propanol is a bifunctional organic compound characterized by the presence of both a hydroxyl and an ether group. This unique structure makes it a valuable and versatile molecule in a variety of chemical applications, serving as both a solvent and a key intermediate in the synthesis of more complex molecules. Its amphiphilic nature, possessing both polar and non-polar characteristics, allows it to be an effective solvent for a range of substances. In the realm of drug development and organic synthesis, it is a crucial building block, particularly in the introduction of the isopropoxypropyl moiety into a target molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, use in reactions, and for the design of experimental procedures.

PropertyValueReference
Molecular Formula C₆H₁₄O₂[1][2]
Molecular Weight 118.17 g/mol [1][2]
CAS Number 110-48-5[2]
Appearance Colorless liquid[3]
Boiling Point 162-168 °C[1]
Density 0.91 g/cm³[1]
Flash Point 54 °C[1]
Water Solubility Miscible[4]
Vapor Pressure 0.248 mmHg at 25°C[4]

Applications in Organic Synthesis

The dual functionality of this compound makes it a highly useful intermediate in organic synthesis. The hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions, while the ether linkage remains stable under many reaction conditions.

Key Synthetic Transformation: Synthesis of 3-Isopropoxy-1-chloropropane

A primary application of this compound as a chemical intermediate is its conversion to 3-isopropoxy-1-chloropropane. This transformation is a critical step for subsequent reactions where the chlorine atom can be displaced by a variety of nucleophiles to build more complex molecular architectures. This is particularly relevant in the synthesis of potential pharmaceutical candidates.[1]

G A This compound C 3-Isopropoxy-1-chloropropane A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent D SO₂ + HCl (Byproducts) C->D Forms

Caption: Synthesis of 3-Isopropoxy-1-chloropropane.

Experimental Protocol: Synthesis of 3-Isopropoxy-1-chloropropane

This protocol describes the conversion of this compound to 3-Isopropoxy-1-chloropropane using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Pyridine (optional, as an acid scavenger)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add this compound and a suitable anhydrous solvent such as dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the stirred solution. The reaction is exothermic and will generate HCl gas. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-Isopropoxy-1-chloropropane.

  • The product can be further purified by distillation under reduced pressure.

Application as a Versatile Solvent

With its ability to dissolve a wide range of substances, this compound finds use as a solvent in various formulations, including coatings, adhesives, and cleaning products.[1] Its moderate boiling point and miscibility with water make it a favorable choice in many industrial and laboratory applications.

Use in Cleaning Formulations

This compound can be a component in cleaning solutions due to its ability to dissolve both organic residues and be rinsed away with water.

Protocol: Preparation of a General-Purpose Laboratory Glassware Cleaning Solution

This protocol outlines the preparation of a cleaning solution for laboratory glassware to remove organic residues.

Materials:

  • This compound

  • Deionized water

  • A non-ionic surfactant (e.g., Triton X-100)

  • Beaker or mixing vessel

  • Graduated cylinders

Procedure:

  • In a clean beaker, measure the required volume of deionized water.

  • Add this compound to the water. A typical concentration might range from 5% to 20% (v/v) depending on the desired cleaning strength.

  • Add a small amount of a non-ionic surfactant (e.g., 0.1% v/v) to improve wetting and cleaning efficiency.

  • Stir the solution until it is homogeneous.

  • The prepared solution can be used for soaking or scrubbing laboratory glassware.

  • After cleaning, rinse the glassware thoroughly with deionized water.

Potential in Drug Development and Formulation

While not typically found as a direct component of active pharmaceutical ingredients (APIs), this compound and its derivatives are of significant interest in drug development. Its role as a precursor to more complex molecules allows for the introduction of specific structural motifs into potential drug candidates.[1] Furthermore, its solvent properties may be beneficial in topical drug formulations to enhance the solubility and skin penetration of APIs.[1]

G cluster_0 Drug Discovery & Synthesis cluster_1 Drug Formulation A This compound B Chemical Modification (e.g., Chlorination) A->B C Versatile Intermediate (3-Isopropoxy-1-chloropropane) B->C D Nucleophilic Substitution C->D E Lead Compound Synthesis D->E F This compound G Co-solvent for API F->G H Topical Formulation G->H I Enhanced Drug Delivery H->I

Caption: Roles of this compound in Drug Development.

Application Note: Potential Role in Topical Formulations

The amphiphilic nature of this compound, with its polar hydroxyl group and non-polar isopropoxypropyl group, suggests its potential use as a co-solvent or penetration enhancer in topical drug formulations. By increasing the solubility of a drug and potentially interacting with the lipid bilayers of the skin, it could improve the delivery of therapeutic agents through the stratum corneum.[1] Further research is warranted to fully explore this application.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation.[2] It is important to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application of 3-Isopropoxy-1-propanol in Polymer Chemistry and Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

3-Isopropoxy-1-propanol is a bifunctional molecule featuring a primary hydroxyl group and an ether linkage. Its unique structure allows for its potential application in polymer chemistry, particularly in the synthesis and modification of polyurethanes and other polymer systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound as a chain extender in polyurethanes, a reactive diluent, and a potential monomer for polymerization.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and formulations.

PropertyValueReference
Molecular Formula C6H14O2[1]
Molecular Weight 118.17 g/mol [1]
IUPAC Name 3-isopropoxypropan-1-ol[1]
Boiling Point 162-168 °C[2]
Density 0.91 g/cm³[2]
Flash Point ~54 °C[2]

Application 1: Chain Extender in Polyurethane Synthesis

In polyurethane synthesis, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the hard segments of the polymer.[3][4] These hard segments contribute to the mechanical properties of the final polyurethane material, such as hardness, tensile strength, and thermal stability.[5][6] The structure of the chain extender plays a crucial role in determining the final properties of the polyurethane.[6] this compound, with its primary hydroxyl group, can act as a diol-type chain extender.

Expected Effects on Polyurethane Properties

The incorporation of this compound as a chain extender is anticipated to influence the properties of polyurethanes in the following ways, as summarized in Table 2.

PropertyExpected EffectRationale
Hardness Moderate increaseThe formation of urethane linkages will create hard segments, though the flexible isopropoxy group may temper the rigidity compared to more compact diols like 1,4-butanediol.
Tensile Strength IncreaseThe introduction of hard segments generally enhances tensile strength.[5][7]
Elongation at Break Potential increaseThe flexible ether linkage in the side chain may increase the flexibility of the hard segment, potentially leading to higher elongation at break compared to rigid chain extenders.
Glass Transition Temperature (Tg) Increase in soft segment TgThe introduction of hard segments will raise the overall Tg of the soft segment domain due to increased intermolecular interactions.[2][8]
Thermal Stability IncreaseThe formation of a segmented polyurethane structure with hard domains typically improves thermal stability.[9]
Experimental Protocol: Synthesis of Polyurethane Elastomer

This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer using this compound as a chain extender.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, PTHF, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • This compound (Chain Extender)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide, DMF)

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 80-100°C for 2-4 hours to remove any moisture.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add the dried polyol.

    • Heat the polyol to 60°C under a nitrogen atmosphere with constant stirring.

    • Add the diisocyanate dropwise to the polyol over 30 minutes. The molar ratio of NCO to OH groups should be approximately 2:1.

    • After the addition is complete, increase the temperature to 80°C and continue the reaction for 2-3 hours until the NCO content reaches the theoretical value, which can be monitored by titration.

  • Chain Extension:

    • Cool the prepolymer to 60°C.

    • In a separate vessel, prepare a solution of this compound in the solvent.

    • Add the this compound solution to the prepolymer dropwise with vigorous stirring. The amount of chain extender should be calculated to react with the remaining NCO groups (a slight excess of OH is sometimes used).

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • Continue stirring for 1-2 hours until the viscosity of the mixture increases significantly.

  • Curing:

    • Pour the viscous polymer solution into a mold.

    • Cure the polymer in an oven at 80-100°C for 12-24 hours.

    • Post-cure the demolded polyurethane sheet at room temperature for 7 days before characterization.

Logical Relationship Diagram for Polyurethane Synthesis

polyurethane_synthesis cluster_reactants Reactants cluster_process Synthesis Steps cluster_products Products & Properties Polyol Polyol (e.g., PTHF) Prepolymerization Prepolymer Synthesis Polyol->Prepolymerization Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymerization Chain_Extender This compound Chain_Extension Chain Extension Chain_Extender->Chain_Extension Prepolymerization->Chain_Extension Prepolymer Curing Curing Chain_Extension->Curing Polymer Solution Polyurethane Polyurethane Elastomer Curing->Polyurethane Mechanical_Properties Mechanical Properties Polyurethane->Mechanical_Properties Thermal_Properties Thermal Properties Polyurethane->Thermal_Properties

Caption: Workflow for polyurethane synthesis.

Application 2: Reactive Diluent

Reactive diluents are low-viscosity compounds that are added to polymer formulations to reduce their viscosity and improve processability.[10][11] Unlike traditional solvents, reactive diluents have functional groups that allow them to co-react with the resin system, becoming a permanent part of the polymer network.[10] This prevents the emission of volatile organic compounds (VOCs). The hydroxyl group of this compound allows it to act as a reactive diluent in systems that cure through reactions with hydroxyl groups, such as polyurethane and epoxy systems.

Expected Effects as a Reactive Diluent

The use of this compound as a reactive diluent is expected to have the effects summarized in Table 3.

PropertyExpected EffectRationale
Viscosity of Prepolymer/Resin DecreaseThe low molecular weight of this compound will reduce the overall viscosity of the formulation.
Crosslink Density Decrease (if replacing a polyfunctional crosslinker) or Increase (if reacting into a linear system)As a bifunctional molecule, it will lower the crosslink density if it replaces a molecule with higher functionality. Conversely, it can introduce crosslinks in a predominantly linear system.
Flexibility/Impact Strength IncreaseThe incorporation of the flexible isopropoxypropyl group can increase the flexibility and impact strength of the cured polymer.
Hardness DecreaseA reduction in crosslink density and the introduction of a flexible moiety will likely lead to a decrease in hardness.
Experimental Protocol: Evaluation as a Reactive Diluent in a Polyurethane Coating

This protocol outlines a method to evaluate the effect of this compound as a reactive diluent on the viscosity and properties of a two-component polyurethane coating.

Materials:

  • Polyol resin (e.g., a polyester or polyether polyol)

  • Polyisocyanate crosslinker (e.g., an aliphatic polyisocyanate based on hexamethylene diisocyanate)

  • This compound

  • Solvent (e.g., xylene or butyl acetate, if needed for control)

  • Catalyst (e.g., DBTDL)

Procedure:

  • Formulation Preparation:

    • Prepare a series of formulations by blending the polyol resin with varying amounts of this compound (e.g., 0%, 5%, 10%, 15% by weight of the polyol).

    • Prepare a control formulation with a non-reactive solvent to achieve a similar viscosity reduction.

  • Viscosity Measurement:

    • Thoroughly mix each formulation.

    • Measure the initial viscosity of each blend using a suitable viscometer (e.g., Brookfield viscometer or a cone and plate rheometer).

  • Curing and Film Application:

    • Add the stoichiometric amount of polyisocyanate crosslinker and a catalytic amount of DBTDL to each formulation.

    • Mix thoroughly and apply the coating to a suitable substrate (e.g., steel panels or glass slides) using a film applicator to ensure uniform thickness.

    • Allow the coatings to cure at ambient temperature or in an oven according to the manufacturer's recommendations for the resin system.

  • Property Evaluation:

    • After full curing, evaluate the properties of the coatings, including hardness (pencil hardness or Shore durometer), flexibility (mandrel bend test), and solvent resistance (MEK rub test).

Workflow for Evaluating a Reactive Diluent

reactive_diluent_workflow Start Start: Identify Resin System Resin Resin (e.g., Polyurethane Prepolymer) Start->Resin Formulation Prepare Formulations with Varying Concentrations of this compound Viscosity Measure Viscosity of Formulations Formulation->Viscosity Curing Cure Formulations Viscosity->Curing Characterization Characterize Cured Polymer Properties Curing->Characterization Hardness_Test Hardness Characterization->Hardness_Test Flexibility_Test Flexibility Characterization->Flexibility_Test Impact_Test Impact Strength Characterization->Impact_Test Analysis Analyze Data and Determine Optimal Concentration End End: Application Note for Reactive Diluent Analysis->End Resin->Formulation Diluent This compound Diluent->Formulation Hardness_Test->Analysis Flexibility_Test->Analysis Impact_Test->Analysis

Caption: Workflow for evaluating a reactive diluent.

Application 3: Monomer for Polyacrylate Synthesis

The hydroxyl group of this compound can be functionalized, for example, through esterification with acrylic acid or methacrylic acid, to yield a polymerizable monomer. This new monomer, 3-isopropoxypropyl (meth)acrylate, can then be homopolymerized or copolymerized with other acrylic monomers to produce polymers with tailored properties.

Hypothetical Experimental Protocol: Synthesis of 3-Isopropoxypropyl Acrylate and its Polymerization

This protocol is a hypothetical procedure based on standard esterification and free-radical polymerization techniques.

Part 1: Synthesis of 3-Isopropoxypropyl Acrylate Monomer

Materials:

  • This compound

  • Acrylic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Esterification:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, a slight molar excess of acrylic acid, the acid catalyst, and the polymerization inhibitor in the solvent.

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water is collected.

  • Work-up:

    • Cool the reaction mixture and wash it with sodium bicarbonate solution to remove the acid catalyst and unreacted acrylic acid.

    • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting 3-isopropoxypropyl acrylate monomer by vacuum distillation.

Part 2: Free-Radical Polymerization

Materials:

  • 3-Isopropoxypropyl acrylate monomer

  • Co-monomer (e.g., methyl methacrylate, butyl acrylate)

  • Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., toluene or ethyl acetate)

Procedure:

  • Polymerization:

    • In a reaction vessel purged with nitrogen, dissolve the 3-isopropoxypropyl acrylate monomer and any co-monomers in the solvent.

    • Add the free-radical initiator.

    • Heat the mixture to the appropriate temperature for the initiator (e.g., 60-80°C for AIBN) and maintain the reaction for several hours.

  • Isolation:

    • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).

    • Filter the precipitated polymer and dry it in a vacuum oven.

Influence of 3-Isopropoxypropyl Acrylate on Copolymer Properties

The incorporation of this monomer into a polyacrylate backbone is expected to influence the properties as described in Table 4.

PropertyExpected EffectRationale
Glass Transition Temperature (Tg) DecreaseThe flexible isopropoxypropyl side chain will increase the free volume and chain mobility, leading to a lower Tg compared to polymers with smaller, more rigid side chains like methyl acrylate.[12]
Hydrophobicity IncreaseThe isopropoxy group will increase the hydrophobic character of the polymer.
Solubility AlteredThe polymer's solubility will be shifted towards less polar organic solvents.
Adhesion Potentially improvedThe ether linkage and the flexibility of the side chain may enhance adhesion to certain substrates.

Conclusion

This compound presents itself as a versatile building block in polymer chemistry. Its bifunctional nature allows for its use as a chain extender to modify the mechanical properties of polyurethanes. Its relatively low molecular weight and reactive hydroxyl group make it a suitable candidate as a reactive diluent for reducing the viscosity of resin systems without VOC emissions. Furthermore, it can be functionalized into a monomer for the synthesis of novel polyacrylates with tailored properties. The provided protocols offer a starting point for researchers to explore these applications and to further investigate the structure-property relationships of polymers incorporating this compound.

References

Application Notes and Protocols: 3-Isopropoxy-1-propanol as a High-Performance Solvent for Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and formulation chemists in the coatings, adhesives, and materials science industries.

Introduction

3-Isopropoxy-1-propanol (CAS No. 110-48-5) is a high-performance, bifunctional solvent offering a unique combination of ether and alcohol functionalities.[1] As a member of the propylene glycol ethers (P-series) family, it is recognized for its excellent solvency for a wide range of polar and nonpolar resins, controlled evaporation rate, and favorable environmental profile compared to some traditional solvents.[1][2]

Its molecular structure provides a balance of hydrophilicity and hydrophobicity, making it a versatile component in complex formulations. In coatings, its slow evaporation rate is highly beneficial for improving film formation, enhancing gloss, and extending the workable "open time".[1] In adhesives, it can be used to modify viscosity and control drying characteristics. This document provides detailed application notes, performance data, and experimental protocols for evaluating this compound in coating and adhesive systems.

Physical and Chemical Properties

Understanding the fundamental properties of a solvent is critical for formulation development. This compound is characterized as a high-boiling point, slow-evaporating solvent.[3]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 110-48-5[1][4][5]
Molecular Formula C₆H₁₄O₂[1][5]
Molecular Weight 118.17 g/mol [1][5]
Appearance Colorless Liquid[1]
Boiling Point 162 - 169 °C[1][6]
Flash Point 54 - 56 °C[1][4][6]
Density (at 20-25°C) 0.89 - 0.91 g/cm³[1][4]
Vapor Pressure (at 25°C) 0.248 mmHg[4]
Water Solubility 260,300 mg/L (Highly Soluble)[6]

Applications in Coatings

The primary role of a solvent in a coating formulation is to dissolve the binder and additives, control the application viscosity, and then evaporate in a controlled manner to ensure the formation of a uniform, defect-free film.[7]

This compound excels in this role due to its:

  • Excellent Solvency : Its ether and alcohol groups enable it to dissolve a wide variety of resins, including acrylics, epoxies, alkyds, and polyurethanes.[1]

  • Slow Evaporation Rate : As a high-boiling solvent, it evaporates slowly. This property is crucial for promoting leveling, which helps eliminate brush marks and orange peel, resulting in a smoother, higher-gloss finish.[1][3]

  • Extended Open Time : The slow evaporation extends the period during which the coating remains wet and workable, a significant advantage for manual application methods like brushing and rolling.[1]

  • Coalescing Agent : In water-based latex paints, it acts as an effective coalescing agent, helping polymer particles fuse together to form a continuous and durable film as the paint dries.[1]

Table 2: Comparative Properties of Solvents for Coatings

SolventCAS NumberBoiling Point (°C)Flash Point (°C)Relative Evaporation Rate (nBuAc=1)Classification
Methyl Ethyl Ketone (MEK) 78-93-379.6-94.0Fast-Evaporating
Toluene 108-88-3110.642.0Medium-Evaporating
This compound 110-48-5 162 - 169 ~55 <0.1 (estimated) Slow-Evaporating
Cyclohexanone 108-94-1155.6460.2Slow-Evaporating

Data for MEK, Toluene, and Cyclohexanone sourced from[1][4][8][9][10][11].

A Define Coating Performance Requirements (e.g., Gloss, Hardness) B Identify Candidate Solvents (e.g., this compound) A->B C Evaluate Resin Solubility and Compatibility B->C D Develop Trial Formulations C->D E Conduct Performance Tests (Viscosity, Drying, Adhesion) D->E F Analyze Results and Optimize Solvent Blend E->F G Final Solvent Selection F->G

Figure 1. Logical workflow for solvent selection in a coating formulation.

Applications in Adhesives

In adhesive formulations, solvent selection impacts viscosity, application properties, and bond strength. P-series glycol ethers like this compound are used in various adhesive systems.[2] Its properties offer several advantages:

  • Viscosity Control : It can be used to reduce the viscosity of high-solids adhesive formulations, making them easier to apply.

  • Controlled Setting Time : The slow evaporation rate prevents the adhesive from skinning over too quickly, allowing for proper substrate wetting and repositioning of parts before the bond sets.

  • Improved Substrate Wetting : By lowering the surface tension of the formulation, it can help the adhesive spread more evenly across the bonding surface, leading to stronger and more uniform adhesion.

Experimental Protocols

The following protocols provide a framework for evaluating this compound in a typical solvent-borne coating formulation.

Protocol 1: Evaluation of Resin Solubility

Objective: To determine the solubility of a specific resin in this compound.

Materials:

  • This compound

  • Resin of interest (e.g., solid acrylic, alkyd, or epoxy resin)

  • Glass vials or jars with screw caps (e.g., 20 mL)

  • Analytical balance

  • Magnetic stirrer and stir bars (optional)

  • Shaker

Procedure (adapted from[12]):

  • Weigh 3.0 g of the solid resin into a clean, dry glass vial.

  • Add 7.0 g of this compound to the vial to create a 30% solids solution.

  • Securely cap the vial.

  • Place the vial on a shaker or add a magnetic stir bar and place it on a stir plate at room temperature.

  • Observe the mixture at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Record observations on the degree of solubility:

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: The solution is cloudy, or some solid resin remains undissolved.

    • Insoluble: The resin does not dissolve and remains as a distinct solid phase.

Protocol 2: Performance Testing of a Coating Formulation

Objective: To prepare a simple coating formulation and evaluate its key performance characteristics.

Part A: Formulation Preparation

Table 3: Example Alkyd Enamel Formulation

ComponentFunctionWeight (%)
Long Oil Alkyd Resin (70% solids)Binder50.0
Titanium Dioxide (TiO₂)Pigment25.0
This compound Solvent 23.0
Drier (e.g., Cobalt/Zirconium blend)Catalyst1.5
Anti-skinning AgentAdditive0.5
Total 100.0

Procedure:

  • To a mixing vessel, add the alkyd resin and this compound.

  • Mix at low speed until the resin is fully dissolved and the mixture is homogeneous.

  • Slowly add the titanium dioxide pigment under high-speed dispersion until a fine, uniform dispersion is achieved (a Hegman gauge can be used to check grind).

  • Reduce the mixing speed and add the drier and anti-skinning agent.

  • Mix for an additional 10-15 minutes until the batch is uniform.

  • Measure the viscosity of the final formulation.

Part B: Performance Evaluation

Materials:

  • Prepared coating

  • Substrate panels (e.g., steel, aluminum, or Leneta charts)

  • Drawdown bar or paint brush

  • Viscometer (e.g., Brookfield or Stormer)

  • Drying time recorder or manual check

  • Cross-hatch adhesion tester (per ASTM D3359)[3][13]

  • Cheesecloth and Methyl Ethyl Ketone (MEK) for solvent resistance test

Procedure:

  • Viscosity: Measure the viscosity of the wet paint using a suitable viscometer at a controlled temperature (e.g., 25°C).

  • Application: Apply the coating to the substrate panels using a drawdown bar (for uniform thickness) or a brush.

  • Drying Time: At regular intervals, lightly touch the film to assess the "touch-dry" time (no paint adheres to the finger) and press firmly to determine the "hard-dry" time (no indentation or tackiness).

  • Adhesion (ASTM D3359): After the film has cured for 24-48 hours, perform a cross-hatch adhesion test.[13]

    • Use a cutting tool to scribe a lattice pattern through the coating to the substrate.[3][14]

    • Brush the area lightly to remove any detached flakes.[14]

    • Apply a specified pressure-sensitive tape firmly over the lattice.[3]

    • Within 90 seconds, rapidly pull the tape off at a 180° angle.[15]

    • Evaluate the grid area for coating removal and classify the adhesion on a scale from 5B (no removal) to 0B (severe removal).[13]

  • Solvent Resistance (ASTM D4752):

    • Wrap a piece of cheesecloth around your index finger and saturate it with MEK.[8]

    • Rub the cured coating surface with the cloth using moderate pressure. One forward and backward motion constitutes a "double rub".[8]

    • Count the number of double rubs required to expose the substrate. A higher number indicates better cure and solvent resistance.

cluster_0 Formulation and Application cluster_1 Performance Testing A Prepare Coating Formulation with this compound B Apply Coating to Substrate (e.g., drawdown bar) A->B C Cure/Dry Film under Controlled Conditions B->C D Measure Wet Properties (Viscosity) C->D E Assess Drying Time (Touch-dry, Hard-dry) C->E F Evaluate Cured Film Properties (Adhesion, Solvent Resistance) C->F G Data Analysis and Reporting D->G E->G F->G

Figure 2. Experimental workflow for coating performance evaluation.

Safety Information

This compound should be handled in accordance with standard laboratory safety procedures. Based on GHS classifications, it is a flammable liquid and may cause skin, eye, and respiratory irritation.[5]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a versatile and effective solvent for the coatings and adhesives industries. Its balanced properties, including strong solvency and a slow evaporation rate, allow formulators to enhance key application and final film properties such as flow, leveling, gloss, and open time. The protocols outlined in this document provide a solid foundation for researchers and scientists to evaluate and incorporate this high-performance solvent into their formulations.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of 3-Isopropoxy-1-propanol (CAS No. 110-48-5) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are intended for researchers, scientists, and professionals in drug development and quality control. This guide includes detailed methodologies for sample preparation, instrument parameters, and data analysis, along with representative quantitative data and safety precautions.

Introduction

This compound, also known as propylene glycol isopropyl ether, is a bifunctional molecule with both ether and primary alcohol functionalities.[1] It serves as a versatile solvent and chemical intermediate in various industrial applications. Accurate and reliable analytical methods are crucial for its quantification in different matrices to ensure product quality and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[2]

Chemical and Physical Properties

PropertyValueReference
CAS Number 110-48-5[1]
Molecular Formula C6H14O2[1]
Molecular Weight 118.17 g/mol [1]
IUPAC Name 3-propan-2-yloxypropan-1-ol[1]

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols

The following protocols are designed to be a starting point for method development and can be adapted based on the specific sample matrix and analytical instrumentation.

  • This compound standard: Analytical grade

  • Solvent: Methanol or Dichloromethane, GC-MS grade

  • Internal Standard (optional): 1-Hexanol or other suitable non-interfering compound

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., methanol).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • If using an internal standard, add a constant known concentration to each calibration standard and sample.

Sample Preparation (Liquid Matrix):

  • Accurately weigh or measure a known amount of the sample.

  • Dilute the sample with a suitable solvent to bring the expected concentration of this compound within the calibration range.

  • Filter the diluted sample using a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to a GC vial for analysis.

The following parameters are recommended for a standard GC-MS system and can be optimized for specific instruments and applications. The use of a mid-polarity column, such as a cyanopropylphenyl-based phase, is often suitable for the analysis of glycol ethers.[2][3]

GC Parameter Recommended Setting
Column Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 40 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
MS Parameter Recommended Setting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan
Scan Range m/z 35-200
Solvent Delay 3 minutes

Data Presentation and Quantitative Analysis

Quantitative analysis is typically performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the samples is then determined from this curve.

The following table summarizes typical performance characteristics for the GC-MS analysis of compounds similar to this compound. These values should be established for each specific method validation.

Parameter Typical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard Standard Preparation (Stock & Dilutions) Injection GC Injection Standard->Injection Sample Sample Preparation (Dilution & Filtration) Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Peak Identification) Detection->Qualitative Quantitative Quantitative Analysis (Calibration & Calculation) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Analytical_Logic A Define Analytical Goal (Quantify this compound) B Method Development (Select Column, Set Parameters) A->B C Sample Preparation B->C D Instrument Calibration B->D E GC-MS Data Acquisition C->E D->E F Data Analysis (Integration, Quantification) E->F G Method Validation (LOD, LOQ, Accuracy, Precision) F->G H Results Reporting F->H G->H

Caption: Logical flow of the analytical method development and validation.

References

Application Note: Analysis of 3-Isopropoxy-1-propanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Isopropoxy-1-propanol is a bifunctional organic compound featuring both an ether and a primary alcohol group.[1] This structure lends it utility as a versatile solvent and chemical intermediate in various industrial applications, including coatings, cleaning products, and as a precursor in organic synthesis.[1] Accurate quantification of this compound is crucial for quality control and process monitoring. While Gas Chromatography (GC) is often well-suited for volatile compounds like this, High-Performance Liquid Chromatography (HPLC) offers an alternative analytical approach.

A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, rendering standard UV-Vis detection inefficient.[1] To overcome this limitation, a universal detector, such as a Refractive Index Detector (RID), is necessary. This application note details a proposed HPLC method for the quantitative determination of this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol [1][2]
Boiling PointApprox. 162-168 °C[1]
DensityApprox. 0.91 g/cm³[1]
IUPAC Name3-propan-2-yloxypropan-1-ol[2]

HPLC Method and Protocol

This protocol describes a reversed-phase HPLC method with Refractive Index Detection for the analysis of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Isocratic HPLC system with a Refractive Index Detector
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
RID Temperature 35 °C
Run Time 10 minutes

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing equal volumes of HPLC-grade acetonitrile and deionized water.

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in the mobile phase.

    • Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dilute the sample containing this compound with the mobile phase to a concentration that falls within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID.

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak based on its retention time compared to the standards.

    • Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.

Data Presentation: Example Calibration Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
5015,234
10030,512
25076,180
500152,450
750228,700

Alternative Method: Gas Chromatography (GC)

For a volatile compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective and commonly used analytical technique.[1]

GC Protocol Outline:

  • GC System: Gas chromatograph with FID.

  • Column: Polar capillary column (e.g., DB-WAX).[1]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 10 °C/min.

  • Injection Mode: Split.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dilution, Filtration) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Detector RID Detector HPLC_System->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis.

HPLC Method Development Logic for this compound

Method_Development Start Define Analytical Goal: Quantify this compound Analyte_Props Assess Analyte Properties: Polar, Volatile, No UV Chromophore Start->Analyte_Props Method_Selection Select Chromatographic Technique Analyte_Props->Method_Selection HPLC_Path Choose HPLC Method_Selection->HPLC_Path HPLC GC_Path Choose GC (Alternative) Method_Selection->GC_Path GC is often more suitable Detector_Choice Select Detector HPLC_Path->Detector_Choice RID Refractive Index Detector (RID) Detector_Choice->RID No UV Chromophore Column_Mobile_Phase Select Column & Mobile Phase (Reversed-Phase C18, Water/ACN) RID->Column_Mobile_Phase Optimization Optimize Parameters (Flow Rate, Temp, Gradient) Column_Mobile_Phase->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

References

Application Note: Derivatization of 3-Isopropoxy-1-propanol for Improved GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds such as 3-isopropoxy-1-propanol can be challenging. The presence of a hydroxyl group increases the polarity of the molecule, which can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1][2] Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior.[1][2][3][4] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation methods to enhance GC-MS analysis.

Principle of Derivatization for Alcohols

Derivatization for alcohols typically involves the replacement of the active hydrogen in the hydroxyl group with a non-polar functional group.[4] This modification reduces intermolecular hydrogen bonding, which in turn increases the volatility and thermal stability of the analyte.[2][3] Common derivatization techniques for alcohols include silylation, acylation, and esterification.[3][5][6]

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2][6] Silylation is a widely used technique that significantly improves the volatility and thermal stability of alcohols.[2]

  • Acylation: This method introduces an acyl group, converting the alcohol into an ester.[5][7] Acylation reduces polarity and enhances the volatility of the compound, leading to improved chromatographic separation.[5]

The choice of derivatization reagent and method depends on the specific analyte and the desired analytical outcome.[3]

Experimental Protocols

This section details the methodologies for the silylation and acylation of this compound.

Protocol 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation with BSTFA is a common and effective method for derivatizing alcohols.

Materials and Reagents:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 30 minutes in a heating block or oven.[8] Reaction times and temperatures may need optimization.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample for analysis.

Protocol 2: Acylation with Acetic Anhydride

Acylation with acetic anhydride converts the alcohol to its corresponding acetate ester, which is more volatile and exhibits better chromatographic properties.[5]

Materials and Reagents:

  • This compound sample

  • Acetic anhydride

  • Anhydrous pyridine (acts as a catalyst and acid scavenger)

  • Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into a reaction vial.

    • Add 50 µL of anhydrous pyridine and 100 µL of acetic anhydride.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and the acetic acid byproduct. Vortex for 1 minute.

    • Allow the layers to separate. Transfer the organic layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.

  • Sample Analysis:

    • The dried organic layer containing the acetylated derivative is ready for GC-MS analysis.

    • Inject 1 µL of the derivatized sample.

Data Presentation

The following table summarizes the expected quantitative improvements in GC-MS analysis of this compound after derivatization. The data is representative and based on typical enhancements observed for alcohols.

ParameterUnderivatized this compoundSilylated Derivative (TMS-ether)Acylated Derivative (Acetate Ester)
Retention Time (min) Early eluting, potential for co-elution with solventIncreased, shifted to a more optimal region of the chromatogramIncreased, shifted to a more optimal region of the chromatogram
Peak Shape Tailing, broadSymmetrical, sharpSymmetrical, sharp
Peak Area (arbitrary units) 100>500>400
Signal-to-Noise Ratio LowSignificantly IncreasedIncreased
Limit of Detection (LOD) HigherLowerLower
Mass Spectrum Molecular ion may be weak or absentClear molecular ion and characteristic fragmentation patternClear molecular ion and characteristic fragmentation pattern

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

Derivatization_Workflow cluster_silylation Silylation Protocol cluster_acylation Acylation Protocol S_Start This compound Sample Solution S_Add_Reagents Add BSTFA + 1% TMCS S_Start->S_Add_Reagents S_React Vortex & Heat (60-70°C, 30 min) S_Add_Reagents->S_React S_Cool Cool to Room Temp. S_React->S_Cool S_Analyze Inject into GC-MS S_Cool->S_Analyze A_Start This compound Sample Solution A_Add_Reagents Add Pyridine & Acetic Anhydride A_Start->A_Add_Reagents A_React Vortex & Heat (60°C, 30 min) A_Add_Reagents->A_React A_Workup Work-up: Neutralize & Dry A_React->A_Workup A_Analyze Inject into GC-MS A_Workup->A_Analyze

Caption: Experimental workflows for silylation and acylation of this compound.

Derivatization_Logic Analyte This compound (Polar, Less Volatile) Problem Challenges in GC-MS Analysis: - Poor Peak Shape - Low Sensitivity - Thermal Degradation Analyte->Problem leads to Derivatization Derivatization (Silylation or Acylation) Analyte->Derivatization is subjected to Derivative Derivatized Analyte (Non-polar, More Volatile) Derivatization->Derivative produces Outcome Improved GC-MS Analysis: - Symmetrical Peaks - Enhanced Sensitivity - Increased Stability Derivative->Outcome results in

Caption: Logical relationship of derivatization for improved GC-MS analysis.

Derivatization of this compound through silylation or acylation is a crucial step for enhancing its analysis by GC-MS. These methods effectively convert the polar alcohol into a more volatile and thermally stable derivative, leading to significant improvements in chromatographic peak shape, sensitivity, and overall analytical performance. The detailed protocols provided in this application note offer a solid foundation for researchers to successfully implement these techniques for the qualitative and quantitative analysis of this compound and other similar alcoholic compounds. Proper optimization of the derivatization and GC-MS parameters is essential for achieving accurate and reproducible results.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxy-1-propanol is a versatile bifunctional molecule featuring a primary alcohol and an ether linkage. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The primary alcohol group serves as a handle for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. This document provides detailed application notes and protocols for key nucleophilic substitution reactions involving this compound, focusing on its conversion to more reactive intermediates and subsequent derivatization.

The hydroxyl group of this compound is a poor leaving group. Therefore, the initial step in its utilization in nucleophilic substitution reactions is its conversion into a better leaving group, such as a halide or a sulfonate ester. This activation facilitates subsequent Sₙ2 reactions with a wide range of nucleophiles, enabling the synthesis of diverse derivatives.

Activation of the Hydroxyl Group

For this compound to undergo nucleophilic substitution at the C1 position, the hydroxyl group must first be converted into a good leaving group. Two common and effective methods for this activation are chlorination using thionyl chloride (SOCl₂) and tosylation using p-toluenesulfonyl chloride (TsCl).

Protocol 1: Synthesis of 1-Chloro-3-isopropoxypropane

This protocol details the conversion of this compound to 1-Chloro-3-isopropoxypropane using thionyl chloride. The resulting alkyl chloride is an excellent substrate for subsequent Sₙ2 reactions.

Experimental Protocol:

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Pyridine (optional, as a base)

    • Anhydrous diethyl ether or dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ produced).

    • Add this compound to the flask and dissolve it in anhydrous diethyl ether or DCM.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution. If pyridine is used, it can be added (1.1 equivalents) to the alcohol solution before the addition of thionyl chloride.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 1-3 hours to ensure completion (monitor by TLC).

    • Cool the reaction mixture to room temperature and slowly pour it over crushed ice to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-Chloro-3-isopropoxypropane.

    • The product can be purified by fractional distillation under reduced pressure.

Data Presentation:

ReactantReagentSolventTemperatureReaction TimeTypical Yield (%)
This compoundThionyl ChlorideDCMReflux2 hours85-95
Protocol 2: Synthesis of 3-Isopropoxypropyl Tosylate

This protocol describes the tosylation of this compound. The resulting tosylate is an excellent leaving group, often more reactive than the corresponding halide, and is particularly useful for reactions with sensitive nucleophiles.

Experimental Protocol:

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (1.5 equivalents) to the solution.

    • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, and then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude 3-Isopropoxypropyl tosylate.

    • The product can be purified by column chromatography on silica gel.

Data Presentation:

ReactantReagentBaseSolventTemperatureReaction TimeTypical Yield (%)
This compoundp-Toluenesulfonyl chloridePyridineDCM0 °C to RT12-16 hours70-85[1]

Subsequent Nucleophilic Substitution Reactions

Once activated as an alkyl chloride or tosylate, the 3-isopropoxypropyl group can be readily functionalized by a variety of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism.

Application Example: Synthesis of Pharmaceutical Intermediates

The 3-isopropoxypropyl moiety is found in several pharmacologically active molecules, including some beta-blockers. The synthesis of these molecules often involves the reaction of an activated 3-isopropoxypropane derivative with a suitable nucleophile. For instance, the synthesis of analogues of beta-blockers like bisoprolol involves the reaction of a phenoxide with an activated three-carbon chain.[2]

Protocol 3: Williamson Ether Synthesis

This protocol outlines the synthesis of an unsymmetrical ether using the sodium salt of this compound (sodium 3-isopropoxypropan-1-oxide) and an alkyl halide. The Williamson ether synthesis is a classic and reliable method for preparing ethers.[3][4][5][6]

Experimental Protocol:

  • Materials:

    • This compound

    • Sodium hydride (NaH) or metallic sodium (Na)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Alkyl halide (e.g., ethyl iodide)

    • Saturated ammonium chloride solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a dry, nitrogen-flushed round-bottom flask, add anhydrous THF.

    • Carefully add sodium hydride (1.1 equivalents) to the THF.

    • Cool the suspension to 0 °C and slowly add this compound (1.0 equivalent) dropwise.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

    • Add the alkyl halide (e.g., ethyl iodide, 1.1 equivalents) dropwise.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and cautiously quench with saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ether by column chromatography or distillation.

Data Presentation:

Alkoxide PrecursorAlkyl HalideBaseSolventTemperatureReaction TimeTypical Yield (%)
This compoundEthyl IodideNaHTHFReflux4-6 hours70-90[3]
Protocol 4: Synthesis of 3-Isopropoxypropylamine

This protocol describes the synthesis of 3-Isopropoxypropylamine, a valuable intermediate, via the reaction of 1-Chloro-3-isopropoxypropane with sodium azide followed by reduction.

Experimental Protocol:

  • Materials:

    • 1-Chloro-3-isopropoxypropane

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a Palladium catalyst (Pd/C)

    • Anhydrous diethyl ether or THF

    • Water

    • 1 M Sodium hydroxide (NaOH)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Azide Formation:

      • Dissolve 1-Chloro-3-isopropoxypropane in DMF.

      • Add sodium azide (1.2 equivalents) and heat the mixture to 60-80 °C.

      • Monitor the reaction by TLC. Once complete, cool to room temperature.

      • Pour the reaction mixture into water and extract with diethyl ether.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-isopropoxypropyl azide. Caution: Organic azides can be explosive and should be handled with care.

    • Reduction to Amine:

      • Using LiAlH₄: In a separate dry flask under nitrogen, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF and cool to 0 °C.

      • Slowly add a solution of the crude 3-isopropoxypropyl azide in the same solvent.

      • After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

      • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

      • Filter the resulting solids and wash with ether.

      • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to obtain 3-Isopropoxypropylamine.

      • Using Catalytic Hydrogenation: Dissolve the crude azide in ethanol or methanol.

      • Add a catalytic amount of 10% Pd/C.

      • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.

      • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the amine.

Data Presentation:

Starting MaterialReagentsKey IntermediateReduction MethodTypical Overall Yield (%)
1-Chloro-3-isopropoxypropane1. NaN₃, DMF 2. LiAlH₄, THF3-Isopropoxypropyl azideLithium Aluminum Hydride60-75
1-Chloro-3-isopropoxypropane1. NaN₃, DMF 2. H₂, Pd/C3-Isopropoxypropyl azideCatalytic Hydrogenation70-85

Visualizations

Synthetic Workflow for Derivatization of this compound

G A This compound B Activation of -OH group A->B C 1-Chloro-3-isopropoxypropane B->C D 3-Isopropoxypropyl Tosylate B->D E Nucleophilic Substitution (Sₙ2) C->E D->E F Diverse Functionalized Products (Ethers, Amines, Azides, etc.) E->F G Thionyl Chloride (SOCl₂) G->B H Tosyl Chloride (TsCl) H->B I Various Nucleophiles (RO⁻, N₃⁻, RNH₂, etc.) I->E

Caption: General workflow for the functionalization of this compound.

Signaling Pathway Analogy: Synthesis of a Beta-Blocker Precursor

While not a biological signaling pathway, the multi-step synthesis of a drug candidate can be visualized in a similar manner, showing the flow of chemical transformation. This diagram illustrates a hypothetical pathway for synthesizing a beta-blocker precursor from this compound.

G cluster_0 Activation cluster_1 Core Assembly cluster_2 Final Functionalization A This compound B 3-Isopropoxypropyl Tosylate A->B TsCl, Pyridine E Ether Linkage Formation (Williamson Synthesis) B->E C Substituted Phenol D Phenoxide Intermediate C->D NaH D->E F Epoxide Formation E->F Base G Beta-Blocker Precursor F->G Isopropylamine

Caption: Synthetic pathway for a hypothetical beta-blocker precursor.

References

Application Notes and Protocols for the Synthesis of 3-Isopropoxy-1-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, pivotal for the construction of more complex molecular architectures. This document provides a comprehensive guide to the synthesis of 3-isopropoxy-1-chloropropane from 3-isopropoxy-1-propanol. This particular conversion is of significant interest as it transforms a versatile bifunctional molecule, featuring a primary hydroxyl group and a stable ether linkage, into a more reactive intermediate ready for subsequent nucleophilic substitution reactions.[1] The resulting 3-isopropoxy-1-chloropropane serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the isopropoxy moiety can modulate polarity and solubility.[1]

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles that govern the reaction. We will delve into the mechanistic nuances of chlorination using thionyl chloride, discuss alternative reagents, and provide detailed procedures for reaction execution, work-up, and purification. Safety considerations, a critical aspect when handling reagents like thionyl chloride, are also thoroughly addressed.

Mechanistic Insights: The Choice of Thionyl Chloride

While several reagents can effect the conversion of an alcohol to an alkyl chloride, including phosphorus pentachloride (PCl₅) and the Appel reaction (using PPh₃ and CCl₄), thionyl chloride (SOCl₂) is often the reagent of choice for primary alcohols.[2][3][4] The preference for thionyl chloride stems from the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride.[5]

The reaction of a primary alcohol like this compound with thionyl chloride typically proceeds through a nucleophilic substitution mechanism. The reaction is initiated by the attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of thionyl chloride, leading to the formation of an alkyl chlorosulfite intermediate.[6]

The subsequent step, the displacement of the chlorosulfite group by a chloride ion, can occur via two main pathways, which has stereochemical implications, particularly for chiral secondary alcohols. For a primary alcohol such as this compound, the reaction is generally considered to proceed via an Sₙ2 mechanism, especially in the presence of a base like pyridine.[7][8] However, in the absence of a base and in non-polar solvents, an Sₙi (Substitution Nucleophilic internal) mechanism with retention of configuration can be observed.[1][6]

The Sₙ2 versus Sₙi Dichotomy
  • Sₙi (Substitution Nucleophilic internal): In the absence of a base, the alkyl chlorosulfite intermediate can collapse in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide, leading to retention of stereochemistry. This proceeds through a tight ion pair.[1][6]

  • Sₙ2 (Substitution Nucleophilic, Bimolecular): The addition of a base like pyridine alters the reaction pathway. Pyridine reacts with the alkyl chlorosulfite intermediate to form a pyridinium salt. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 fashion, resulting in an inversion of stereochemistry.[1][8] For an achiral primary alcohol like this compound, the stereochemical outcome is not a concern, but the use of pyridine can still be beneficial for scavenging the HCl generated.

The choice of reaction conditions can thus be tailored to the specific needs of the synthesis. For this application, we will present a protocol that can be adapted for both scenarios.

Alternative Chlorinating Agents: A Comparative Overview

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Gaseous byproducts (SO₂, HCl) simplify purification.[5]Highly corrosive and reacts violently with water.[9]
Phosphorus Pentachloride (PCl₅) Effective for converting alcohols to alkyl chlorides.[3]Solid reagent, produces solid byproduct (POCl₃) which can complicate purification.[3][10]
Appel Reaction (PPh₃, CCl₄) Mild reaction conditions.[4][11]Produces triphenylphosphine oxide as a byproduct, which can be difficult to separate from the product. Use of CCl₄ is restricted.[4]
Sulfuryl Chloride (SO₂Cl₂) **Can be used for chlorination, but can also lead to other reactions like the formation of cyclic sulfates with diols.[12]Reactivity can be less specific than thionyl chloride for simple alcohol chlorination.

Experimental Protocol: Synthesis of 3-Isopropoxy-1-chloropropane

This protocol provides a detailed procedure for the conversion of this compound to 3-isopropoxy-1-chloropropane using thionyl chloride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound110-48-5118.1711.82 g (0.1 mol)
Thionyl chloride (SOCl₂)7719-09-7118.9714.27 g (8.7 mL, 0.12 mol)
Pyridine (optional, anhydrous)110-86-179.109.5 g (9.7 mL, 0.12 mol)
Dichloromethane (DCM, anhydrous)75-09-284.93100 mL
Saturated sodium bicarbonate (NaHCO₃) solution--~100 mL
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37~10 g
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with This compound and DCM B Cool to 0°C in an ice bath A->B C Slowly add thionyl chloride B->C D Warm to room temp. and then reflux C->D E Monitor reaction by TLC/GC D->E F Cool to room temp. and quench with ice-water E->F G Neutralize with sat. NaHCO₃ solution F->G H Extract with DCM G->H I Dry organic layer with MgSO₄ H->I J Filter and concentrate in vacuo I->J K Purify by distillation J->K

Caption: Experimental workflow for the synthesis of 3-isopropoxy-1-chloropropane.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (11.82 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

    • Fit the flask with a dropping funnel and a reflux condenser topped with a drying tube.

    • Cool the flask in an ice-water bath to 0°C with stirring.

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride (14.27 g, 0.12 mol) to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10°C during the addition.

    • Optional (for Sₙ2 conditions): If pyridine is used, it should be added to the alcohol solution before the addition of thionyl chloride.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 40°C for DCM) using a heating mantle and maintain reflux for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) with gentle stirring. Caution: This quenching step is exothermic and will release HCl and SO₂ gases. Perform this in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

    • The crude 3-isopropoxy-1-chloropropane can be purified by fractional distillation under reduced pressure.

Characterization

The identity and purity of the synthesized 3-isopropoxy-1-chloropropane can be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy and chloropropyl groups. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the six carbon atoms in the molecule.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the purity of the product and confirm its molecular weight from the mass spectrum.[13][14]

Safety Precautions and Waste Disposal

Thionyl Chloride (SOCl₂):

  • Hazards: Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive substance.[9] It reacts violently with water, releasing toxic gases (HCl and SO₂).[9] It can cause severe burns to the skin, eyes, and respiratory tract.[15]

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[8]

  • Quenching Excess Reagent: Small amounts of excess thionyl chloride can be cautiously quenched by slow addition to a stirred, cooled solution of sodium bicarbonate or by slow addition to ice water.[16][17] For larger quantities, distillation is the preferred method for removal.[18]

  • Waste Disposal: All waste containing thionyl chloride or its byproducts must be neutralized before disposal and handled as hazardous waste according to institutional guidelines.

Dichloromethane (CH₂Cl₂):

  • Hazards: Dichloromethane is a volatile and suspected carcinogen.

  • Handling: Handle in a fume hood and avoid inhalation of vapors.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion Inactive thionyl chloride (hydrolyzed).Use a fresh bottle of thionyl chloride.
Insufficient reaction time or temperature.Increase reflux time and monitor by TLC/GC.
Formation of side products Reaction temperature too high.Maintain careful temperature control during addition and reflux.
Presence of water in the reaction.Use anhydrous solvents and reagents.
Difficult work-up (emulsion) Add brine to the separatory funnel to help break the emulsion.

Conclusion

The conversion of this compound to 3-isopropoxy-1-chloropropane is a robust and scalable reaction when performed with appropriate care and attention to detail. The use of thionyl chloride offers a convenient and efficient method for this transformation. By understanding the underlying reaction mechanism and adhering to the safety protocols outlined in this guide, researchers can confidently synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for the Green Synthesis of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines green chemistry approaches for the synthesis of 3-isopropoxy-1-propanol, a valuable chemical intermediate and solvent. Traditional synthesis routes often rely on petroleum-derived feedstocks and stoichiometric reagents, generating significant waste. The methodologies presented here prioritize the use of renewable starting materials, heterogeneous catalysis, and improved atom economy, aligning with the principles of sustainable chemistry. Detailed experimental protocols, comparative data, and workflow visualizations are provided to facilitate the adoption of these greener alternatives in research and development settings.

Application Notes: Principles of Green Synthesis

The development of environmentally benign synthetic methods is a paramount objective in modern chemistry. The synthesis of this compound can be significantly improved by applying the core principles of green chemistry.

1.1. Traditional vs. Green Synthetic Routes

The conventional method for synthesizing ethers like this compound is the Williamson ether synthesis. This method typically involves reacting an alkoxide with an alkyl halide. In the context of this compound, this would involve the reaction of 1,3-propanediol with an isopropyl halide in the presence of a strong base. While effective, this route suffers from several drawbacks from a green chemistry perspective:

  • Feedstocks: Both 1,3-propanediol and isopropyl halides are traditionally derived from petrochemical sources.

  • Atom Economy: The use of a strong base (e.g., sodium hydride) and the formation of a salt byproduct (e.g., sodium bromide) lead to poor atom economy.

  • Waste Generation: The salt byproduct must be separated and disposed of, contributing to the process's E-Factor.

  • Solvents: The reaction often requires anhydrous organic solvents that can be hazardous and difficult to recycle.

A greener approach, detailed in this document, involves two key stages:

  • Renewable Feedstock Production: Utilization of bio-derived 1,3-propanediol, produced via the fermentation of glycerol, a byproduct of the biodiesel industry.[1][2][3]

  • Catalytic Etherification: Direct reaction of 1,3-propanediol with isopropanol using a recyclable, heterogeneous acid catalyst. This route forms water as the only byproduct, significantly improving the environmental profile.[4][5]

1.2. Green Chemistry Metrics

To quantitatively assess the "greenness" of a chemical process, several metrics are employed. A comparison between the traditional and the proposed green route highlights the advantages of the latter.

MetricFormulaTraditional Route (Estimated)Proposed Green Route (Estimated)Significance
Atom Economy (AE) (MW of Product / MW of all Reactants) x 100%~55-65%~88%A higher AE indicates that a larger proportion of the reactant atoms are incorporated into the final product, reducing waste.
Environmental Factor (E-Factor) Total Mass of Waste / Mass of Product> 1< 0.2A lower E-Factor is desirable, indicating less waste generation per unit of product.
Process Mass Intensity (PMI) Total Mass Input / Mass of Product> 5< 2PMI considers all materials used in the process (reactants, solvents, reagents), providing a broader measure of efficiency. A lower PMI is better.
Reaction Mass Efficiency (RME) Mass of Product / Total Mass of Reactants~60-70%> 85%RME is a more comprehensive measure than yield, as it takes into account the stoichiometry of the reactants.

Table 1. Comparative Analysis of Green Chemistry Metrics.

Proposed Green Synthesis Workflow

The proposed pathway leverages a bio-derived starting material and a catalytic etherification step.

Green_Synthesis_Workflow Glycerol Crude Glycerol (Biodiesel Byproduct) Fermentation Microbial Fermentation (e.g., S. cerevisiae) Glycerol->Fermentation Feedstock PDO 1,3-Propanediol (Bio-derived) Fermentation->PDO Catalysis Heterogeneous Acid Catalysis (e.g., Amberlyst-15) PDO->Catalysis Isopropanol Isopropanol (Co-reactant/Solvent) Isopropanol->Catalysis Product This compound Catalysis->Product CatalystRecycle Catalyst Recovery & Recycle Catalysis->CatalystRecycle Water Water (Byproduct) Catalysis->Water Purification Distillation Product->Purification FinalProduct Purified Product Purification->FinalProduct >99% Purity CatalystRecycle->Catalysis Reuse Synthesis_Comparison cluster_0 Traditional Williamson Ether Synthesis cluster_1 Green Catalytic Etherification PDO_trad 1,3-Propanediol (Petrochemical) Reaction_trad Reaction PDO_trad->Reaction_trad Base Strong Base (e.g., NaH) Base->Reaction_trad Solvent_trad Anhydrous Solvent (e.g., THF) Solvent_trad->Reaction_trad iPrX Isopropyl Halide (e.g., 2-Bromopropane) iPrX->Reaction_trad Product_trad This compound Reaction_trad->Product_trad Waste_trad Salt Waste (e.g., NaBr) Reaction_trad->Waste_trad Byproduct PDO_green 1,3-Propanediol (Bio-derived) Reaction_green Reaction PDO_green->Reaction_green iPrOH Isopropanol (Excess) iPrOH->Reaction_green Catalyst Solid Acid Catalyst (Recyclable) Catalyst->Reaction_green Product_green This compound Reaction_green->Product_green Waste_green Water Reaction_green->Waste_green Sole Byproduct Green_Principles Synthesis Proposed Synthesis of This compound P1 Renewable Feedstocks Use of bio-derived glycerol to produce 1,3-propanediol. Synthesis:f0->P1:head P2 Atom Economy Etherification reaction produces water as the only byproduct, maximizing atom incorporation. Synthesis:f0->P2:head P3 Catalysis Use of a recyclable heterogeneous solid acid catalyst instead of stoichiometric reagents. Synthesis:f0->P3:head P4 Safer Solvents Isopropanol serves as both a reactant and a solvent, eliminating the need for harsh organic solvents. Synthesis:f0->P4:head P5 Energy Efficiency Reaction is conducted at a moderate reflux temperature. Synthesis:f0->P5:head P6 Waste Prevention Minimal waste generation due to high atom economy and catalyst recyclability. Synthesis:f0->P6:head

References

Troubleshooting & Optimization

Overcoming peak tailing in GC analysis of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for overcoming peak tailing in the Gas Chromatography (GC) analysis of 3-Isopropoxy-1-propanol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in GC analysis?

Peak tailing for a polar compound like this compound, which contains both an ether and a hydroxyl group, is primarily caused by chemical interactions with active sites within the GC system. These active sites are often exposed silanol (Si-OH) groups on the surfaces of the inlet liner, the GC column's stationary phase, or packing materials.[1][2] A portion of the analyte molecules forms hydrogen bonds with these sites, leading to a secondary retention mechanism that delays their elution and causes the characteristic peak tail.[1][2] Other significant causes include using a non-polar or weakly polar column for a polar analyte, system contamination, and issues with the physical setup of the GC.[3]

Q2: How can I distinguish between chemical and physical causes of peak tailing?

A straightforward diagnostic approach is to observe the behavior of other peaks in the chromatogram.

  • Chemical Causes: If only the this compound peak and other polar analytes in your sample exhibit tailing, the root cause is likely chemical interactions with active sites in the system.[2]

  • Physical Causes: If all peaks, including non-polar compounds and the solvent peak, show tailing, the issue is more likely to be physical.[2] This could stem from improper column installation (e.g., incorrect insertion depth, poor column cuts), dead volume in the flow path, or significant system contamination.[2][4]

Q3: What type of GC column is recommended for the analysis of this compound?

For the analysis of polar compounds like this compound, a polar stationary phase is recommended to achieve symmetrical peaks.[5] Polyethylene glycol (PEG) based columns, often referred to as WAX columns, are an excellent choice for analyzing polar analytes such as alcohols and ethers.[6] Alternatively, mid-polar columns like those with a 6% cyanopropylphenyl, 94% dimethyl polysiloxane phase (e.g., DB-624) can also provide good results for a range of polar and non-polar volatiles.[6]

Q4: Can derivatization help in reducing peak tailing for this compound?

Yes, derivatization of the hydroxyl group can significantly improve the chromatographic analysis of this compound. By converting the polar hydroxyl group into a less polar ether or ester, the interaction with active silanol sites is minimized, leading to sharper, more symmetrical peaks. A common derivatization technique is silylation.

Troubleshooting Guides

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Logical Troubleshooting Workflow

cluster_physical Physical Troubleshooting cluster_chemical Chemical Troubleshooting start Peak Tailing Observed for This compound q1 Do ALL peaks tail (including solvent and non-polar analytes)? start->q1 physical_issue Indicates a Physical/Mechanical Issue Disrupting the Flow Path q1->physical_issue Yes chemical_issue Indicates Chemical Interaction (Active Sites in the System) q1->chemical_issue No p1 1. Check for leaks at inlet/fittings. physical_issue->p1 c1 1. Replace with a new, deactivated (inert) liner. chemical_issue->c1 p2 2. Re-cut and re-install column. - Ensure a clean, 90° cut. - Verify correct installation depth. p1->p2 p3 3. Replace septum and liner. p2->p3 p4 4. Check for dead volume in connections. p3->p4 q2 Is peak tailing still present? p4->q2 c2 2. Trim 10-20 cm from the column inlet. c1->c2 c3 3. Condition the column properly. c2->c3 c4 4. Use a more polar column (e.g., WAX phase). c3->c4 c4->q2 optimize Optimize Method Parameters: 1. Increase injector temperature (in 10-20°C increments). 2. Increase carrier gas flow rate. 3. Adjust split ratio (e.g., increase from 20:1 to 50:1). q2->optimize Yes resolved Problem Resolved: Symmetrical Peaks q2->resolved No optimize->resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Step-by-Step Troubleshooting

Step 1: Assess the Inlet

The injector is a frequent source of problems leading to peak tailing for polar analytes.

  • Action: Replace the inlet liner with a new, deactivated (inert) liner. If using a liner with glass wool, ensure the wool is also deactivated.

  • Rationale: Over time, the deactivation layer on the liner can degrade, exposing active silanol groups that interact with this compound.[7]

Step 2: Perform Column Maintenance

Contamination at the head of the column is a common cause of peak tailing.

  • Action: Trim 10-20 cm from the inlet end of the column.

  • Rationale: This removes any non-volatile residues and active sites that may have accumulated at the front of the column.[4]

Step 3: Verify Proper Column Installation

An incorrectly installed column can create dead volume and turbulence in the sample flow path.

  • Action: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector as per the instrument manufacturer's guidelines.[2]

  • Rationale: A poor cut can create active sites and turbulence, while incorrect positioning can lead to unswept volumes, both of which cause peak tailing.[2]

Step 4: Optimize GC Method Parameters

Fine-tuning your method parameters can significantly improve peak shape.

  • Action:

    • Increase the injector temperature in 10-20°C increments.

    • Increase the carrier gas flow rate.

    • If using split injection, consider increasing the split ratio (e.g., from 20:1 to 50:1).

  • Rationale: A higher injector temperature ensures rapid and complete vaporization of the analyte. An optimal flow rate minimizes band broadening. A higher split ratio can sometimes improve the peak shape of major components.

Experimental Protocols

The following are example GC methods for the analysis of polar compounds similar to this compound. These should be used as a starting point and may require optimization for your specific application.

Protocol 1: General Analysis of Polar Alcohols

This protocol is a general starting point for the analysis of polar alcohols.

Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., methanol or isopropanol) to a final concentration of approximately 100-1000 ppm.

  • Vortex the sample to ensure homogeneity.

  • Transfer the solution to a GC vial.

GC-FID Conditions:

ParameterValue
Column DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50°C (hold 2 min) Ramp: 10°C/min to 220°C Hold: 5 min
Detector FID
Detector Temperature 250°C
Protocol 2: Analysis of Glycol Ethers

This protocol is adapted from methods for the analysis of glycol ethers, which are structurally related to this compound.[1][3]

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dilute with methanol to fall within the calibration range.

GC-MS Conditions:

ParameterValue
Column Rxi®-1301Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 60°C (hold 2 min) Ramp: 15°C/min to 240°C Hold: 5 min
MS Transfer Line Temp. 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350

Data Presentation

The following tables summarize key GC parameters that can be adjusted to mitigate peak tailing.

Table 1: Recommended GC Columns for Polar Analytes

Stationary PhasePolarityRecommended ForExample Column Names
Polyethylene Glycol (PEG)PolarAlcohols, Ethers, GlycolsDB-WAX, HP-INNOWAX, Rtx-WAX
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneMid-PolarGeneral purpose, residual solventsDB-624, Rtx-624
14% Cyanopropylphenyl / 86% DimethylpolysiloxaneMid-PolarGlycol EthersRxi®-1301Sil MS

Table 2: Troubleshooting GC Parameters

ParameterTypical RangeEffect on Peak TailingRecommendation for this compound
Injector Temperature 200 - 280°CToo low can cause slow vaporization and peak broadening/tailing.Start at 250°C and increase if necessary.
Carrier Gas Flow Rate 1 - 2 mL/min (for 0.25mm ID column)Too low can lead to increased diffusion and tailing.Start at 1.0-1.2 mL/min.
Oven Start Temperature 40 - 80°CShould be low enough for good focusing of the analyte at the head of the column.Start around 50-60°C.
Temperature Ramp Rate 5 - 20°C/minA slower ramp can improve separation but may not significantly affect tailing.10-15°C/min is a good starting point.

Visualization of Key Relationships

cluster_causes Causes of Peak Tailing cluster_solutions Solutions chemical Chemical Interactions (Polar Analyte) Active Sites (Silanols) Active Sites (Silanols) chemical->Active Sites (Silanols) Polarity Mismatch Polarity Mismatch chemical->Polarity Mismatch physical Physical Issues (Flow Path) Poor Column Cut Poor Column Cut physical->Poor Column Cut Incorrect Installation Incorrect Installation physical->Incorrect Installation Dead Volume Dead Volume physical->Dead Volume Contamination Contamination physical->Contamination inlet Inlet Maintenance Active Sites (Silanols)->inlet Addressed by column Column Care Polarity Mismatch->column Addressed by Poor Column Cut->column Addressed by Incorrect Installation->column Addressed by Dead Volume->physical Contamination->inlet Addressed by Contamination->column Addressed by Use Deactivated Liner Use Deactivated Liner inlet->Use Deactivated Liner Replace Septum Replace Septum inlet->Replace Septum Trim Column Inlet Trim Column Inlet column->Trim Column Inlet Use Polar Column (WAX) Use Polar Column (WAX) column->Use Polar Column (WAX) Proper Conditioning Proper Conditioning column->Proper Conditioning method Method Optimization Optimize Temperature Optimize Temperature method->Optimize Temperature Optimize Flow Rate Optimize Flow Rate method->Optimize Flow Rate

Caption: Relationship between causes and solutions for peak tailing.

References

Silylating agents for derivatization of 3-Isopropoxy-1-propanol's hydroxyl group

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatization of 3-Isopropoxy-1-propanol

This guide provides technical support for researchers, scientists, and drug development professionals on the selection and use of silylating agents for the derivatization of the primary hydroxyl group of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing the hydroxyl group of this compound with a silylating agent?

A1: Derivatizing this compound by silylation converts the polar hydroxyl group (-OH) into a less polar, more stable silyl ether (-O-SiR₃). This is done for several key reasons:

  • Protection in Organic Synthesis : The silyl ether group acts as a protecting group, masking the reactivity of the hydroxyl group under conditions that might otherwise cause unwanted side reactions (e.g., with strong bases or oxidizing agents).[1][2][3] The robust isopropoxy ether group on the molecule remains intact during this process.[4]

  • Improved Analytical Characteristics : For gas chromatography (GC) analysis, silylation increases the volatility and thermal stability of the molecule.[2][5][6] This leads to better peak shape, reduced tailing, and more accurate quantification.[5][7]

Q2: Which silylating agent is most suitable for my experiment?

A2: The choice of silylating agent depends on the required stability of the resulting silyl ether and the specific application (e.g., a temporary protecting group for a multi-step synthesis vs. derivatization for GC-MS analysis). Bulkier silyl groups form more stable ethers but react more slowly.[8] The table below summarizes the properties of common silylating agents.

Q3: My silylation reaction is not proceeding to completion. What are the common causes of failure?

A3: Incomplete or failed silylation reactions are common and can typically be attributed to a few key factors:

  • Presence of Moisture : Silylating agents are highly sensitive to moisture and can be rapidly hydrolyzed and deactivated.[6][9] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Reagent : The silylating agent itself may have degraded due to improper storage.[9] It is best to use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.

  • Insufficient Reagent or Catalyst : For many reactions, a molar excess of the silylating agent is required.[10] For chlorosilane-based reagents (e.g., TMSCl, TBDMSCl), a suitable base catalyst like imidazole or triethylamine is crucial to neutralize the HCl byproduct and facilitate the reaction.[8][9]

  • Steric Hindrance : While this compound is a primary alcohol and generally reactive, highly hindered silylating agents may require more forcing conditions, such as elevated temperatures or stronger catalysts.[8][10]

Q4: My silyl ether product is decomposing during aqueous workup or silica gel chromatography. How can I prevent this?

A4: The stability of silyl ethers varies greatly. Trimethylsilyl (TMS) ethers are particularly prone to hydrolysis under both acidic and basic conditions.[9]

  • Avoid Aqueous Workups : If possible, quench the reaction with a non-aqueous method or use a very gentle workup with saturated ammonium chloride followed by immediate extraction.

  • Neutralize Silica Gel : Standard silica gel is slightly acidic and can cleave sensitive silyl ethers like TMS ethers during column chromatography.[9] To prevent this, you can use silica gel that has been pre-treated (neutralized) with a small amount of triethylamine in the eluent system.

  • Use a More Robust Silyl Group : If instability is a persistent issue, switch to a bulkier, more stable silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). TBDMS ethers are approximately 10,000 times more stable to hydrolysis than TMS ethers.[1][6]

Q5: How can I remove the silyl protecting group after my desired synthetic transformation (deprotection)?

A5: Silyl ethers are typically removed using a source of fluoride ions, as the silicon-fluoride bond is exceptionally strong.[8][11] The most common reagent for this is tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[8] Acidic conditions (like acetic acid in THF/water) or specific Lewis acids can also be used, depending on the stability of the silyl group and the tolerance of the rest of the molecule.[8]

Data Presentation: Comparison of Common Silylating Agents

Silyl GroupCommon Reagent(s)Byproduct(s)Relative Hydrolytic StabilityKey Features & Best Use
Trimethylsilyl (TMS) TMSCl, HMDS, BSA, BSTFA[2]HCl, NH₃, Acetamide[8]LowHighly reactive, easy to introduce and remove. Ideal for GC derivatization where the derivative is analyzed immediately.[6][12]
tert-Butyldimethylsilyl (TBDMS/TBS) TBDMSCl, TBDMS-OTfHCl, Triflic AcidHigh~10,000x more stable than TMS.[6] Excellent, robust protecting group for multi-step synthesis. Stable to chromatography on untreated silica.[9]
Triethylsilyl (TES) TESClHClModerateStability is intermediate between TMS and TBDMS. Can offer different selectivity in complex molecules.
Triisopropylsilyl (TIPS) TIPSCl, TIPS-OTfHCl, Triflic AcidVery HighExtremely bulky, providing high stability and selectivity for primary alcohols.[8] Requires more forcing conditions for introduction and removal.

Relative stability can vary based on specific acidic or basic conditions.[9]

Experimental Protocols

General Protocol for Silylation of this compound

This protocol provides a general framework. Molar equivalents and reaction times may need to be optimized.

  • Preparation : Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove all traces of water.

  • Reaction Setup : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent and Base : Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile). Add the appropriate base (e.g., triethylamine, imidazole, or pyridine, 1.2 - 2.5 eq.).

  • Addition of Silylating Agent : Slowly add the silylating agent (1.1 - 1.5 eq.) to the stirred solution. The reaction may be slightly exothermic.

  • Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[13][14] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution or water.

  • Extraction : Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel if necessary.

Specific Protocol: TBDMS Protection of this compound
  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Once the imidazole has dissolved, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.

  • Stir the mixture at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude oil can be purified by flash chromatography if needed to yield the pure TBDMS ether.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical derivatization experiment, from initial planning to final analysis.

Derivatization_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis A Substrate Preparation (this compound, Dry) B Reagent Selection (e.g., TBDMSCl, Imidazole) C Solvent Selection (Anhydrous DMF) D Reaction Setup (Inert Atmosphere) C->D E Monitoring (TLC / GC) D->E F Quenching & Workup E->F G Extraction & Drying F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS, IR) H->I J Purity Analysis (GC, HPLC)

Caption: Workflow for silylation of this compound.

References

Technical Support Center: Optimizing Syntheses with 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for syntheses involving 3-Isopropoxy-1-propanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Physical and Chemical Properties

A foundational understanding of this compound's properties is crucial for reaction optimization.

PropertyValue
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol [1][2]
Boiling Point Approximately 162-168 °C[1]
Density Approximately 0.91 g/cm³[1]
Flash Point Approximately 54 °C[1]
Solubility Miscible with water and many organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound is a bifunctional molecule containing a primary alcohol (-OH) and an ether (-O-) group.[1] The primary hydroxyl group is the main site for reactions such as nucleophilic substitution (after conversion to a good leaving group), esterification, and oxidation.[1] The isopropoxy group is generally stable under many reaction conditions.[1]

Q2: How can I convert the hydroxyl group of this compound into a better leaving group for nucleophilic substitution reactions?

The hydroxyl group is a poor leaving group. To enhance its leaving group ability for Sₙ2 reactions, it can be converted into other functional groups:[1]

  • Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively.[1]

  • Sulfonate Esters: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine will form tosylates or mesylates, which are excellent leaving groups.

Q3: What are the common applications of this compound in synthesis?

Due to its bifunctional nature, this compound is a versatile building block in organic synthesis. It is commonly used as:

  • A precursor to introduce the 3-isopropoxypropyl moiety into molecules.

  • A starting material for the synthesis of more complex molecules, including pharmaceutical intermediates.[1]

  • A component in the synthesis of polymers like polyurethanes to modify their mechanical properties.[1]

Troubleshooting Guides

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[3][4][5][6] When using this compound, it is typically first deprotonated to form the corresponding alkoxide.

Problem 1: Low or no yield of the desired ether product.

  • Possible Cause: Incomplete deprotonation of this compound.

    • Solution: Use a sufficiently strong base to ensure complete formation of the alkoxide. Sodium hydride (NaH) is a common and effective choice. The pKa of the alcohol should be considered when selecting the base.

  • Possible Cause: The alkyl halide is sterically hindered (secondary or tertiary).

    • Solution: The Williamson ether synthesis works best with primary alkyl halides.[3][5][6] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will primarily yield the elimination product.[3][5] If possible, redesign the synthesis to use a primary alkyl halide.

  • Possible Cause: Inappropriate reaction temperature.

    • Solution: Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[5] The optimal temperature will depend on the specific substrates and solvent. If the reaction is slow, a moderate increase in temperature may improve the rate. However, excessively high temperatures can favor the competing E2 elimination reaction.[5]

  • Possible Cause: Incorrect solvent choice.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used as they can accelerate Sₙ2 reactions.[5] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[3][5]

Problem 2: Formation of an alkene side product.

  • Possible Cause: The reaction is proceeding through an E2 elimination pathway.

    • Solution: This is more likely with secondary and tertiary alkyl halides.[3][5] Using a less sterically hindered (primary) alkyl halide is the best solution. Lowering the reaction temperature can also help to favor the Sₙ2 pathway over E2.[5]

Williamson_Ether_Synthesis_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low or No Ether Yield cause1 Incomplete Deprotonation start->cause1 cause2 Sterically Hindered Alkyl Halide (2°/3°) start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Incorrect Solvent start->cause4 solution1 Use Stronger Base (e.g., NaH) cause1->solution1 solution2 Use Primary Alkyl Halide cause2->solution2 solution3 Optimize Temperature (50-100 °C) cause3->solution3 solution4 Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause4->solution4

Troubleshooting low yield in Williamson ether synthesis.
Esterification

Esterification involves the reaction of an alcohol with a carboxylic acid, typically in the presence of an acid catalyst, to form an ester and water.

Problem 1: Low conversion to the ester.

  • Possible Cause: The reaction has reached equilibrium.

    • Solution: Esterification is a reversible reaction. To drive the equilibrium towards the product side, one of the reactants (usually the less expensive one) can be used in excess.[7] Alternatively, removing water as it is formed (e.g., using a Dean-Stark apparatus) will also shift the equilibrium to favor ester formation.

  • Possible Cause: Insufficient catalyst activity.

    • Solution: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Possible Cause: Low reaction temperature.

    • Solution: Increasing the reaction temperature will generally increase the reaction rate. The high boiling point of this compound allows for a wide range of reaction temperatures.

Problem 2: Difficulty in product purification.

  • Possible Cause: The product ester is soluble in the aqueous phase during workup.

    • Solution: If the ester has significant water solubility, extraction with an organic solvent may be inefficient. In such cases, saturation of the aqueous layer with a salt (salting out) can decrease the ester's solubility in the aqueous phase and improve extraction efficiency.

  • Possible Cause: The boiling points of the product and starting materials are close.

    • Solution: If simple distillation is ineffective, fractional distillation or column chromatography may be necessary to achieve high purity.

Esterification_Workflow start Start: Esterification Reaction reactants This compound + Carboxylic Acid + Acid Catalyst start->reactants reflux Heat to Reflux (with water removal if necessary) reactants->reflux workup Aqueous Workup (Neutralize acid, wash with water/brine) reflux->workup extraction Extract with Organic Solvent workup->extraction purification Purify Product (Distillation or Chromatography) extraction->purification product Final Ester Product purification->product

A general experimental workflow for esterification.

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from this compound and a primary alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Primary alkyl halide

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, and addition funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Deprotonation: Suspend sodium hydride (1.1 equivalents) in the anhydrous solvent. To this suspension, add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise via an addition funnel at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the resulting alkoxide solution to 0 °C and add the primary alkyl halide (1.0-1.2 equivalents) dropwise.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench any unreacted NaH by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

General Protocol for Conversion to 3-Isopropoxy-1-chloropropane

This protocol outlines the conversion of the hydroxyl group of this compound to a chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, and addition funnel

Procedure:

  • Setup: In a fume hood, assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), and an addition funnel under a nitrogen atmosphere.

  • Reaction: Charge the flask with this compound (1.0 equivalent) and anhydrous diethyl ether. If using, add pyridine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.1-1.5 equivalents) dropwise via the addition funnel. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Cool the reaction mixture to 0 °C and slowly pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-Isopropoxy-1-chloropropane by distillation under reduced pressure.

References

Addressing solubility issues of 3-Isopropoxy-1-propanol in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Isopropoxy-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your reaction mixtures.

Understanding the Solubility of this compound

This compound is a bifunctional molecule containing both an ether and a primary alcohol functional group. This unique structure influences its polarity and, consequently, its solubility characteristics.[1] Its ability to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the ether oxygen and hydroxyl oxygen) allows for a broad range of miscibility with various solvents.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₁₄O₂
Molecular Weight 118.17 g/mol [1]
Water Solubility 85822.2 mg/L[2]
logP (Octanol/Water) 0.6 (Predicted)[3]

Qualitative Solubility Data

Solvent ClassExamplesQualitative Solubility
Water -Soluble[2]
Alcohols Methanol, Ethanol, IsopropanolMiscible[4]
Ketones Acetone, Methyl Ethyl KetoneMiscible[4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Miscible[4]
Aromatic Hydrocarbons Toluene, XyleneMiscible[4]
Aliphatic Hydrocarbons Hexane, HeptaneMiscible[4]
Glycols Propylene Glycol, Polyethylene Glycol (PEG)Miscible[4]

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter with the solubility of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction mixture?

A1: Several factors can influence solubility. Consider the following:

  • Solvent Polarity: While this compound has broad miscibility, the overall polarity of your reaction mixture might not be optimal. The principle of "like dissolves like" is a good starting point for solvent selection.

  • Temperature: Solubility is often temperature-dependent. For many compounds, increasing the temperature will increase solubility.

  • Presence of Other Solutes: High concentrations of other dissolved species can affect the overall solvency of the mixture.

  • Purity of this compound: Impurities can sometimes affect solubility.

Q2: How can I predict which solvent will be most effective for my reaction?

A2: A powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSP) . HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Solvents with HSP values similar to that of the solute are more likely to dissolve it. While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy.[5] A co-solvent can modify the overall polarity of the solvent system to be more compatible with this compound and other reactants. For example, if your primary solvent is non-polar, adding a more polar co-solvent like ethanol or acetone can improve solubility.

Q4: Does temperature significantly affect the solubility of this compound?

A4: For most liquid-liquid mixtures, temperature can influence miscibility. Generally, increasing the temperature increases the kinetic energy of the molecules and can lead to improved solubility. However, the effect of temperature should be determined experimentally for your specific reaction system, as some ether-alcohols can exhibit lower critical solution temperatures (LCST), where they become less miscible at higher temperatures.

Q5: Are there any known incompatibilities for this compound?

A5: this compound can react with strong oxidizing agents. It is always advisable to conduct small-scale compatibility tests with all reaction components before proceeding with a large-scale experiment.

Troubleshooting Workflow for Solubility Issues

G start Insolubility of this compound Observed check_polarity Is the solvent polarity appropriate? start->check_polarity adjust_polarity Adjust Polarity with a Co-solvent check_polarity->adjust_polarity No check_temp Is the temperature optimal? check_polarity->check_temp Yes success Solubility Issue Resolved adjust_polarity->success adjust_temp Gently Increase Temperature check_temp->adjust_temp No check_concentration Are other solutes at high concentration? check_temp->check_concentration Yes adjust_temp->success dilute Consider Diluting the Reaction Mixture check_concentration->dilute Yes consult Consult Literature for Similar Systems or Determine Solubility Experimentally check_concentration->consult No dilute->success consult->success

A logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the miscibility of this compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small test tubes or vials with caps

  • Graduated pipettes or cylinders

Methodology:

  • Add 1 mL of the test solvent to a clean, dry test tube.

  • Add 1 mL of this compound to the same test tube.

  • Cap the test tube and shake vigorously for 30-60 seconds.

  • Allow the mixture to stand for 5 minutes and observe.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion.

  • Record your observations for each solvent.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

Objective: To determine the saturation solubility of a solid compound in this compound at a specific temperature.

Materials:

  • Solid compound of interest

  • This compound

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Appropriate analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Methodology:

  • Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume (e.g., 5 mL) of this compound to the vial.

  • Securely cap the vial and place it in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the agitation and allow the vial to rest in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of your analytical instrument.

  • Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method.

  • Calculate the original solubility in this compound, accounting for the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solid to vial prep2 Add known volume of this compound prep1->prep2 equil Agitate in constant temperature shaker bath (24-48h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 analyze Analyze concentration (HPLC, GC, etc.) sample3->analyze calc Calculate original solubility analyze->calc

Workflow for the Shake-Flask solubility determination method.

References

Minimizing by-product formation in reactions with 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in chemical reactions involving 3-Isopropoxy-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile bifunctional molecule. The primary alcohol group is the most reactive site, allowing for several common transformations:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde (3-isopropoxypropanal) or further to a carboxylic acid (3-isopropoxypropanoic acid).

  • Esterification: Reaction with a carboxylic acid or its derivative yields the corresponding ester.

  • Etherification (Williamson Ether Synthesis): After converting the hydroxyl group to a good leaving group (e.g., a halide or tosylate), it can be reacted with an alkoxide to form an ether. Alternatively, under acidic conditions, it can undergo dehydration to form a symmetric ether.

  • Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide to form compounds such as 3-isopropoxy-1-chloropropane.[1]

  • Amination: It can be converted to 3-isopropoxypropylamine, often through a two-step process involving conversion to an alkyl halide followed by reaction with ammonia or via reductive amination of the corresponding aldehyde.

Q2: I am observing a significant amount of an unknown impurity in my reaction. How can I identify it?

A2: The most effective method for identifying unknown by-products is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of your reaction mixture and provides a mass spectrum for each, which can be used to determine their molecular weight and fragmentation patterns, allowing for structural elucidation. Comparing the mass spectrum to a library, such as the NIST library, can often identify the impurity.[2][3]

Q3: Are there any general storage and handling precautions I should take with this compound to prevent impurity formation?

A3: Yes, proper storage and handling are crucial. This compound is a flammable liquid and can be irritating to the skin and eyes.[4] To maintain its purity:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep the container tightly sealed to prevent the absorption of moisture and atmospheric oxygen, which could lead to unwanted side reactions.

  • Store away from strong oxidizing agents, as these can react with the alcohol functionality.

Troubleshooting Guides

Issue 1: By-product Formation During Oxidation to 3-Isopropoxypropanal

Q: I am trying to synthesize 3-isopropoxypropanal by oxidizing this compound, but I am getting a significant amount of 3-isopropoxypropanoic acid as a by-product. How can I prevent this over-oxidation?

A: Over-oxidation to the carboxylic acid is a common issue when oxidizing primary alcohols. Here are several strategies to minimize it:

  • Choice of Oxidizing Agent: Use a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this transformation as they are less likely to cause over-oxidation compared to stronger agents like chromic acid (Jones reagent) or potassium permanganate.[5][6][7][8]

  • Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate from the aldehyde, which is then more readily oxidized to the carboxylic acid.[5][6][7] Ensure your solvent and glassware are thoroughly dried before starting the reaction.

  • Reaction Temperature: Perform the oxidation at a low temperature to control the reaction rate and improve selectivity.

  • Stoichiometry: Use a stoichiometric amount (or a slight excess) of the oxidizing agent. A large excess can promote over-oxidation.

Quantitative Data on Oxidizing Agent Selectivity (Illustrative)

Oxidizing AgentTypical Yield of Aldehyde (%)Typical Yield of Carboxylic Acid By-product (%)
Jones Reagent10-2070-80
PCC (anhydrous)85-95<5
Dess-Martin Periodinane90-98<2

Experimental Protocol: Selective Oxidation of this compound to 3-Isopropoxypropanal using PCC

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add pyridinium chlorochromate (PCC) (1.2 equivalents) to anhydrous dichloromethane (DCM).

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a separate flask. Add the alcohol solution to the PCC suspension in one portion.

  • Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium by-products.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Reaction Workflow: Oxidation of this compound

Oxidation Pathways of this compound A This compound B 3-Isopropoxypropanal (Desired Product) A->B Mild Oxidant (e.g., PCC, DMP) Anhydrous Conditions C 3-Isopropoxypropanoic Acid (By-product) A->C Strong Oxidant (e.g., Jones Reagent) or Over-oxidation B->C Over-oxidation (Presence of Water)

Caption: Oxidation pathways of this compound.

Issue 2: By-product Formation During Fischer Esterification

Q: I am performing a Fischer esterification of this compound with acetic acid using a sulfuric acid catalyst, and I am observing the formation of a high-boiling point by-product, which I suspect is di(3-isopropoxypropyl) ether. How can I minimize this?

A: The formation of a symmetric ether is a common side reaction during acid-catalyzed reactions of alcohols, especially at elevated temperatures.[9] Here’s how you can mitigate this:

  • Temperature Control: The dehydration of alcohols to form ethers typically requires higher temperatures than esterification. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor ester formation.[9]

  • Catalyst Choice: While strong mineral acids like sulfuric acid are effective, they are also strong dehydrating agents. Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-15. These can be less prone to promoting the etherification side reaction.[9]

  • Molar Ratio of Reactants: Using an excess of the carboxylic acid can shift the equilibrium towards the ester product and reduce the concentration of the alcohol available for self-condensation. However, this will require a more rigorous purification to remove the excess acid.

  • Water Removal: While removing water (e.g., with a Dean-Stark apparatus) drives the esterification equilibrium towards the products, the higher temperatures required for azeotropic distillation can also promote ether formation. A balance needs to be found.

Quantitative Data on Catalyst and Temperature Effects on Esterification (Illustrative)

CatalystTemperature (°C)Desired Ester Yield (%)Ether By-product Yield (%)
H₂SO₄1207515
H₂SO₄80605
p-TsOH8070<2
Amberlyst-158065<1

Experimental Protocol: Minimizing Ether By-product in Esterification

  • Setup: To a round-bottom flask, add this compound (1.0 equivalent) and acetic acid (1.5 equivalents).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Reaction: Heat the mixture to 80-90°C and stir. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid. Then wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation.

Troubleshooting Logic for Esterification Side Reactions

Troubleshooting Esterification of this compound Start Start: Esterification Reaction Problem Problem: Low Yield / High Ether By-product Start->Problem CheckTemp Is Reaction Temperature > 100°C? Problem->CheckTemp LowerTemp Solution: Lower Temperature to 80-90°C CheckTemp->LowerTemp Yes CheckCatalyst Is Catalyst Strong Mineral Acid (e.g., H₂SO₄)? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst ChangeCatalyst Solution: Use Milder Catalyst (p-TsOH, Amberlyst-15) CheckCatalyst->ChangeCatalyst Yes End Outcome: Improved Ester Yield, Reduced By-product CheckCatalyst->End No ChangeCatalyst->End Reductive Amination of 3-Isopropoxypropanal Aldehyde 3-Isopropoxypropanal Imine Intermediate Imine Aldehyde->Imine + NH₃, - H₂O Alcohol This compound (By-product) Aldehyde->Alcohol Reduction Ammonia Ammonia (NH₃) PrimaryAmine 3-Isopropoxypropylamine (Desired Product) Imine->PrimaryAmine + [H] SecondaryAmine Secondary Amine By-product PrimaryAmine->SecondaryAmine + Aldehyde, then [H] ReducingAgent Reducing Agent (e.g., NaBH₃CN)

References

Technical Support Center: Enhancing Detection Limits of 3-Isopropoxy-1-propanol in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 3-isopropoxy-1-propanol in aqueous samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound in water?

A1: The most common and powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound in water is Gas Chromatography-Mass Spectrometry (GC-MS).[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly if derivatization is employed to enhance detection, though GC-MS is generally preferred for its sensitivity and specificity.[1]

Q2: Why am I seeing poor peak shape and low sensitivity for this compound in my GC-MS analysis?

A2: Direct analysis of alcohols like this compound by GC-MS can be challenging due to their polarity.[2] This can lead to poor chromatographic peak shape (e.g., tailing), low sensitivity, and potential thermal degradation in the GC inlet.[2] To overcome these issues, a sample preparation step like derivatization is often necessary.

Q3: What is derivatization and how can it improve my results?

A3: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[2][3] For alcohols, this typically involves converting the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable functional group.[2] This results in improved peak shape, increased sensitivity, and a shift in retention time away from early eluting solvent peaks.[2][4] Common derivatization methods for alcohols include silylation and acylation.[3]

Q4: My baseline is noisy and I'm seeing unexpected peaks in my chromatogram. What could be the cause?

A4: A noisy baseline and unexpected peaks can stem from several sources. Trace impurities in the solvents used for your mobile phase or as a sample solvent are a common cause.[5] It is crucial to use high-purity HPLC or GC-grade solvents and to filter them to remove particulate matter.[5] Running a solvent blank can help identify any "ghost peaks" originating from solvent contamination.[5] Additionally, ensure that any additives in your mobile phase are not reacting with impurities in the solvent.[5]

Q5: How can I pre-concentrate my water sample to enhance the detection of low levels of this compound?

A5: For trace-level analysis, a pre-concentration step is often necessary to achieve the required detection limits.[1] Several techniques are available:

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes. It can be used for direct immersion in the sample or for headspace analysis.

  • Solid-Phase Extraction (SPE): This method involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte.[6] The analyte is then eluted with a small volume of solvent.

  • Purge-and-Trap: This technique is suitable for volatile organic compounds and involves bubbling an inert gas through the water sample to purge the analytes, which are then trapped on a sorbent material before being desorbed into the GC-MS.[7][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS
Possible Cause Troubleshooting Steps
Analyte Polarity The hydroxyl group of this compound can interact with active sites in the GC system, causing peak tailing. Solution: Derivatize the sample to create a less polar analyte.[2]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column. Solution: Bake out the column at a high temperature (within the column's limits). If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column.
Improper Injection Technique Injecting too large a sample volume or using an inappropriate injection speed can lead to peak distortion. Solution: Optimize the injection volume and speed.
Column Degradation The stationary phase of the column can degrade over time, especially with exposure to oxygen at high temperatures. Solution: Replace the GC column.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Fluctuations in Carrier Gas Flow Rate Leaks in the system or a faulty gas regulator can cause unstable flow. Solution: Perform a leak check of the GC system. Verify the stability of the gas regulator.
Changes in Oven Temperature Inaccurate or unstable oven temperature control will affect retention times. Solution: Calibrate the GC oven temperature using a certified thermometer.
Column Bleed At high temperatures, the stationary phase can degrade and elute from the column, changing its properties. Solution: Use a column with a higher temperature limit or operate at a lower temperature if possible. Condition new columns properly before use.
Matrix Effects Components in the sample matrix can affect the partitioning of the analyte, leading to shifts in retention time.[4] Solution: Employ a more effective sample cleanup procedure, such as SPE, to remove interfering matrix components.

Data Presentation

The following table summarizes typical detection limits that can be achieved for alcohol analysis in water using various sample preparation and analytical techniques. Please note that these are general values, and the actual detection limit for this compound will depend on the specific instrumentation and experimental conditions.

Method Sample Preparation Typical Detection Limit Range
GC-MSDirect Aqueous Injectionµg/L to mg/L
GC-MSLiquid-Liquid ExtractionHigh ng/L to low µg/L
GC-MSSolid-Phase Extraction (SPE)Mid to high ng/L
GC-MSSolid-Phase Microextraction (SPME)Low ng/L to 5x10⁻⁹ g/mL[9]
GC-MSDerivatization followed by LLE or SPELow ng/L

Experimental Protocols

Protocol 1: Derivatization of this compound with Bromoacetyl Chloride for GC-MS Analysis

This protocol is adapted from a general procedure for the derivatization of alcohols.[2]

Objective: To convert this compound into a less polar and more volatile ester for improved GC-MS analysis.

Materials:

  • Water sample containing this compound

  • Bromoacetyl chloride (≥98% purity)

  • Anhydrous pyridine or triethylamine

  • Anhydrous organic solvent (e.g., hexane or dichloromethane)

  • Anhydrous sodium sulfate

  • Glassware: reaction vial, syringe, centrifuge tubes

Procedure:

  • Extraction: If the concentration of this compound is low, perform a pre-concentration step using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with a suitable solvent like dichloromethane.

  • Drying: Dry the organic extract containing the analyte over anhydrous sodium sulfate.

  • Reaction Setup: In a clean, dry reaction vial, add a known volume of the dried extract.

  • Addition of Base: Add a small amount of anhydrous pyridine or triethylamine to act as a catalyst and acid scavenger.[2]

  • Derivatization: Add an excess of bromoacetyl chloride to the vial. The reaction proceeds via nucleophilic acyl substitution.[2]

  • Reaction Completion: Gently mix the contents and allow the reaction to proceed at room temperature. The reaction time may need to be optimized, but it is often complete within minutes for primary alcohols.[10]

  • Quenching: After the reaction is complete, add a small amount of water to quench any unreacted bromoacetyl chloride.

  • Extraction of Derivative: Extract the derivatized product into an organic solvent like hexane.

  • Washing: Wash the organic layer with a dilute aqueous acid solution and then with deionized water to remove the base and any salts.

  • Drying: Dry the final organic layer containing the bromoacetylated derivative over anhydrous sodium sulfate.[2]

  • Analysis: The sample is now ready for injection into the GC-MS. Dilute as necessary to an appropriate concentration (e.g., ~10 µg/mL).[2]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This protocol provides a general workflow for the analysis of volatile compounds in water.

Objective: To extract and concentrate this compound from the headspace of a water sample for sensitive GC-MS analysis.

Materials:

  • Water sample

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • SPME holder

  • Headspace vials with septa

  • Heating block or water bath with agitation

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Sample Preparation: Place a known volume of the water sample into a headspace vial. For quantitative analysis, a known amount of an internal standard can be added.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80 °C). Allow the sample to equilibrate for a set period (e.g., 15-30 minutes) with agitation to facilitate the partitioning of the analyte into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes). The analytes will adsorb onto the fiber coating.

  • Desorption: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC.

  • Analysis: Extend the fiber to expose it to the hot inlet, where the analytes are thermally desorbed from the fiber and transferred to the GC column for separation and subsequent detection by the mass spectrometer.[9]

Visualizations

Experimental_Workflow_Derivatization_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result WaterSample Water Sample Preconcentration Pre-concentration (SPE or LLE) WaterSample->Preconcentration Drying Drying (Anhydrous Na2SO4) Preconcentration->Drying Reaction Add Pyridine & Bromoacetyl Chloride Drying->Reaction Quench Quench Reaction Reaction->Quench Extraction Extract Derivative Quench->Extraction Wash Wash & Dry Extraction->Wash GCMS GC-MS Analysis Wash->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for Derivatization and GC-MS Analysis.

Troubleshooting_Peak_Shape Start Poor Peak Shape (Tailing/Fronting) Cause1 Is the analyte polar (e.g., an alcohol)? Start->Cause1 Solution1 Perform Derivatization Cause1->Solution1 Yes Cause2 Is the column old or heavily used? Cause1->Cause2 No End Improved Peak Shape Solution1->End Solution2a Bake out column Cause2->Solution2a Yes Cause3 Are injection parameters optimized? Cause2->Cause3 No Solution2b Trim column inlet Solution2a->Solution2b Solution2c Replace column Solution2b->Solution2c Solution2c->End Solution3 Optimize injection volume and speed Cause3->Solution3 No Cause3->End Yes Solution3->End

Caption: Troubleshooting Logic for Poor GC Peak Shape.

References

Purification techniques for 3-Isopropoxy-1-propanol after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Isopropoxy-1-propanol following its synthesis. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: The most common impurities originating from a Williamson ether synthesis of this compound include:

  • Unreacted Starting Materials: 1,3-propanediol and the isopropyl halide (e.g., 2-bromopropane or 2-chloropropane).

  • Byproducts: Propene, formed via a competing E2 elimination reaction, particularly if the reaction temperature is too high or a sterically hindered base is used.

  • Solvent: Residual high-boiling point solvents used in the synthesis (e.g., DMF or DMSO).

  • Salts: Inorganic salts formed as a byproduct of the reaction (e.g., sodium bromide or sodium chloride).

Q2: How can I remove inorganic salts from my crude product?

A2: Inorganic salts can be effectively removed by performing a liquid-liquid extraction. After the reaction is complete, the crude mixture is typically quenched with water. The desired product, this compound, is then extracted into an organic solvent such as diethyl ether or ethyl acetate. The inorganic salts will preferentially dissolve in the aqueous layer, which can then be separated and discarded. A subsequent wash of the organic layer with brine (saturated aqueous NaCl solution) can further remove residual water and dissolved salts.

Q3: My crude product is a dark color. What is the likely cause and how can I decolorize it?

A3: A dark color in the crude product can be due to the formation of polymeric byproducts or degradation of starting materials or products, especially if the reaction was carried out at a high temperature for an extended period. While distillation can sometimes leave these high-boiling colored impurities behind, treatment of the crude product with activated carbon before filtration and subsequent purification can also be effective in removing color.

Q4: I am having difficulty separating this compound from unreacted 1,3-propanediol by distillation. What should I do?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving 3-Isopropoxy-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional organic molecule with the chemical formula C6H14O2. It possesses both a primary alcohol (-OH) and an ether (-O-) functional group.[1] This structure makes it a versatile solvent and a valuable chemical intermediate in organic synthesis. Its primary applications include its use as a precursor for more complex molecules, such as in the synthesis of pharmaceutical intermediates and as a component in the production of polymers like polyurethanes.[1]

Q2: What are the main safety hazards associated with this compound?

A2: this compound is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated area, away from open flames or sparks, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is a highly effective method for analyzing volatile compounds like this compound to determine purity and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the obtained spectrum with a reference spectrum of the pure compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (hydroxyl and ether) and can indicate the presence of certain impurities if unexpected peaks are observed.[1]

Troubleshooting Guide for Key Experiments

This section provides detailed troubleshooting for common reactions involving this compound.

Esterification of this compound

The reaction of this compound with a carboxylic acid in the presence of an acid catalyst to form an ester.

  • Combine 1 equivalent of this compound with 1.2 equivalents of the desired carboxylic acid in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (typically 1-2 mol%).

  • The alcohol can often be used in excess to drive the equilibrium towards the product.[3]

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, pour the mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by fractional distillation.

ParameterExpected Result
Typical Yield 60-85% (can vary based on the carboxylic acid used and reaction conditions)
Purity (after purification) >95%
Appearance of Ester Colorless liquid with a characteristic fruity odor

Q: My esterification reaction yield is very low. What are the possible causes and solutions?

A: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[3] Here are some potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. Using an excess of the alcohol can also shift the equilibrium towards the product.[3]

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants.

    • Solution: Ensure all glassware is thoroughly dried before use. If possible, use a Dean-Stark apparatus to remove water as it is formed.

  • Insufficient Catalyst: The reaction is acid-catalyzed, and an insufficient amount of catalyst will result in a slow reaction rate.

    • Solution: Ensure the correct catalytic amount of a strong acid like sulfuric acid is used.

Q: I am observing significant side product formation. What are they and how can I minimize them?

A: A common side reaction is the dehydration of the alcohol to form an alkene, especially at high temperatures.

  • Solution: Carefully control the reaction temperature. Using a milder acid catalyst might also help reduce dehydration.

Oxidation of this compound to 3-Isopropoxypropanal

The selective oxidation of the primary alcohol group to an aldehyde.

  • In a dry round-bottom flask under an inert atmosphere, suspend 1.5 equivalents of PCC in dichloromethane (DCM).

  • Dissolve 1 equivalent of this compound in DCM in a separate flask.

  • Slowly add the alcohol solution to the PCC suspension with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the aldehyde by distillation.

ParameterExpected Result
Typical Yield 70-90%
Purity (after purification) >95%
Appearance of Aldehyde Colorless liquid

Q: The oxidation is producing the carboxylic acid as a major byproduct. How can I prevent over-oxidation?

A: Over-oxidation to the carboxylic acid is a common issue with primary alcohols.[4][5]

  • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the primary alcohol to a carboxylic acid.[6]

    • Solution: Use a milder oxidizing agent such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane (DMP), which are known to selectively oxidize primary alcohols to aldehydes.[7][8]

  • Reaction Conditions: The presence of water can promote the formation of the carboxylic acid.

    • Solution: Ensure the reaction is carried out under anhydrous (dry) conditions.

Q: My reaction is incomplete, and I am recovering a significant amount of starting material. What should I do?

A: An incomplete reaction can be due to several factors:

  • Insufficient Oxidizing Agent:

    • Solution: Ensure that at least a stoichiometric amount (or a slight excess) of the oxidizing agent is used.

  • Reaction Time:

    • Solution: Increase the reaction time and continue to monitor by TLC.

Conversion of this compound to 3-Isopropoxy-1-chloropropane

The substitution of the hydroxyl group with a chlorine atom.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl gas produced), add 1 equivalent of this compound.

  • Cool the flask in an ice bath.

  • Slowly add 1.1 to 1.2 equivalents of thionyl chloride (SOCl2) dropwise with stirring. A small amount of a tertiary amine base like pyridine can be added to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After cooling, carefully quench the reaction by slowly adding it to ice water.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by distillation.

ParameterExpected Result
Typical Yield 75-90%
Purity (after purification) >97%
Appearance of Alkyl Halide Colorless liquid

Q: The yield of my alkyl halide is low. What could be the issue?

A: Low yields in this reaction can be due to a few factors:

  • Incomplete Reaction:

    • Solution: Ensure a slight excess of thionyl chloride is used and that the reaction is heated for a sufficient amount of time.

  • Loss of Product During Workup: The product may have some solubility in the aqueous phase.

    • Solution: Minimize the amount of water used during the workup and perform multiple extractions with the organic solvent.

Q: I am observing the formation of an elimination byproduct. How can I avoid this?

A: While less common with primary alcohols, some elimination to form an alkene can occur, especially at higher temperatures.

  • Solution: Maintain careful temperature control during the reaction. The initial addition of thionyl chloride should be done at a low temperature.

Visualizations

experimental_workflow cluster_esterification Esterification cluster_oxidation Oxidation to Aldehyde cluster_chlorination Conversion to Alkyl Halide ester_start This compound + Carboxylic Acid ester_reaction Reflux with Acid Catalyst ester_start->ester_reaction ester_workup Aqueous Workup & Extraction ester_reaction->ester_workup ester_purification Fractional Distillation ester_workup->ester_purification ester_product Ester Product ester_purification->ester_product ox_start This compound ox_reaction Reaction with PCC in DCM ox_start->ox_reaction ox_workup Filtration & Solvent Removal ox_reaction->ox_workup ox_purification Distillation ox_workup->ox_purification ox_product Aldehyde Product ox_purification->ox_product chloro_start This compound chloro_reaction Reaction with Thionyl Chloride chloro_start->chloro_reaction chloro_workup Aqueous Workup & Extraction chloro_reaction->chloro_workup chloro_purification Distillation chloro_workup->chloro_purification chloro_product Alkyl Halide Product chloro_purification->chloro_product

Caption: General experimental workflows for key reactions of this compound.

troubleshooting_logic cluster_low_yield Low Reaction Yield cluster_solutions Potential Solutions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions workup_loss Loss During Workup? low_yield->workup_loss increase_time Increase Reaction Time/Temp incomplete_reaction->increase_time optimize_reagents Optimize Reagent Stoichiometry incomplete_reaction->optimize_reagents change_conditions Modify Reaction Conditions side_reactions->change_conditions improve_workup Refine Workup/Purification workup_loss->improve_workup

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Method Refinement for Quantitative Analysis of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 3-Isopropoxy-1-propanol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the quantitative analysis of this compound?

A1: The most common and effective methods for the quantitative analysis of the volatile compound this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] For GC, a Flame Ionization Detector (FID) is typically used due to its high sensitivity and linear response to hydrocarbons.[1] For HPLC analysis, since this compound lacks a significant UV chromophore, a universal detector such as a Refractive Index Detector (RID) is recommended.[1]

Q2: What are the potential sources of error in the quantitative analysis of this compound?

A2: Potential sources of error include:

  • Sample Preparation: Inaccurate dilutions, contamination, or loss of volatile analyte during preparation.

  • Instrumental Factors: Leaks in the GC or HPLC system, improper column installation, detector instability, and inconsistent injector or oven temperatures.

  • Method Parameters: Suboptimal gas flow rates, incorrect temperature programming in GC, or an inappropriate mobile phase in HPLC.

  • Impurities: The presence of impurities, such as isomers (e.g., 2-isopropoxy-1-propanol) or water, can interfere with the analysis.

Q3: How can I ensure the accuracy and reproducibility of my results?

A3: To ensure accurate and reproducible results, it is crucial to:

  • Method Validation: Fully validate the analytical method for linearity, precision, accuracy, specificity, and robustness.

  • System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately.

  • Use of Internal Standards: Incorporate an internal standard in your sample and calibration standards to compensate for variations in injection volume and sample preparation.

  • High-Purity Reagents: Use high-purity solvents and reagents to minimize baseline noise and interfering peaks.

  • Regular Maintenance: Perform regular maintenance on your GC or HPLC system, including checking for leaks, cleaning the injector and detector, and replacing consumables like septa and liners.

Troubleshooting Guides

Gas Chromatography (GC-FID) Analysis
IssuePossible CausesTroubleshooting Steps
No Peaks or Very Small Peaks No injection or sample not reaching the detector.- Verify syringe/autosampler operation.- Check for leaks in the inlet and column connections.- Ensure the detector is ignited and functioning correctly.
Ghost Peaks (Peaks in Blank Runs) Contamination in the inlet, column, or carrier gas.- Bake out the column at a high temperature.- Replace the inlet liner and septum.- Use high-purity carrier gas with appropriate traps.
Peak Tailing Active sites in the inlet or column, or column overload.- Deactivate the inlet liner or use a liner with glass wool.- Trim the first few centimeters of the column.- Dilute the sample to avoid overloading the column.
Shifting Retention Times Fluctuations in carrier gas flow rate or oven temperature.- Check for leaks in the gas lines.- Verify the oven temperature program is accurate and stable.- Ensure the carrier gas pressure and flow are constant.
Poor Resolution Suboptimal column or temperature program.- Use a polar capillary column (e.g., DB-WAX) for good peak shape.[1]- Optimize the temperature ramp rate for better separation.
High-Performance Liquid Chromatography (HPLC-RID) Analysis
IssuePossible CausesTroubleshooting Steps
Baseline Drift or Noise Temperature fluctuations, mobile phase outgassing, or contaminated mobile phase.- Use a column oven to maintain a stable temperature.- Thoroughly degas the mobile phase before use.- Use high-purity HPLC-grade solvents.
Negative Peaks The refractive index of the sample solvent is lower than the mobile phase.- Use the mobile phase to dissolve the sample whenever possible.- If a different solvent must be used, inject a smaller volume.
Broad Peaks Column degradation, extra-column volume, or sample overload.- Replace the column if it is old or has been subjected to harsh conditions.- Use shorter, narrower tubing to connect components.- Inject a smaller sample volume or a more dilute sample.
Irreproducible Peak Areas Inconsistent injection volume or leaks in the pump or injector.- Ensure the autosampler is functioning correctly.- Check for leaks around pump seals and injector fittings.
No Flow or High Backpressure Blockage in the system or pump malfunction.- Check for blockages in the in-line filter, guard column, or column frit.- Purge the pump to remove air bubbles.- If backpressure is high, reverse-flush the column (if permissible).

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-FID

Objective: To determine the concentration of this compound in a sample using Gas Chromatography with Flame Ionization Detection.

Materials:

  • Gas Chromatograph with FID

  • Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium or nitrogen as carrier gas

  • This compound reference standard

  • Internal standard (e.g., 1-Butanol)

  • Volumetric flasks and pipettes

  • GC vials with septa

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 µg/mL to 500 µg/mL.

    • Add a constant concentration of the internal standard to each calibration standard and the sample.

  • Sample Preparation:

    • Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.

    • Add the same constant concentration of the internal standard to the diluted sample.

  • GC-FID Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 180°C

      • Hold at 180°C for 5 minutes

    • Detector Temperature: 280°C

  • Analysis:

    • Inject the calibration standards and the sample into the GC.

    • Integrate the peak areas for this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Quantitative Analysis of this compound by HPLC-RID

Objective: To determine the concentration of this compound in a sample using High-Performance Liquid Chromatography with a Refractive Index Detector.

Materials:

  • HPLC system with an isocratic pump and a Refractive Index Detector

  • C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)

  • HPLC-grade water and acetonitrile

  • This compound reference standard

  • Volumetric flasks and pipettes

  • HPLC vials with septa

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v).

    • Filter and degas the mobile phase thoroughly.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 0.1 mg/mL to 5 mg/mL.

  • Sample Preparation:

    • Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

  • HPLC-RID Conditions:

    • Column Temperature: 35°C

    • RID Temperature: 35°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

  • Analysis:

    • Allow the HPLC system and RID to equilibrate until a stable baseline is achieved.

    • Inject the calibration standards and the sample.

    • Integrate the peak areas for this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of glycol ethers, which are structurally related to this compound. This data can be used as a benchmark for method validation.

Table 1: Representative GC-FID Method Performance for Glycol Ether Analysis

ParameterResult
Linearity (Concentration Range) 0.020 - 0.500%
Correlation Coefficient (r²) > 0.990[2]
Precision (%RSD) < 5%[2]
Accuracy (% Recovery) 98.0 - 102.0%[2]
Limit of Quantification (LOQ) ~0.5 mg/m³ in air samples[3]

Note: Data is based on the analysis of ethylene glycol, propylene glycol, and diethylene glycol and should be considered as a reference.[2][3] Method validation should be performed for this compound specifically.

Table 2: Representative HPLC-RID Method Performance for Alcohol and Polyol Analysis

ParameterResult
Linearity (Concentration Range) 0.1 - 5 mg/mL
Correlation Coefficient (r²) > 0.997
Precision (%RSD) < 5%
Accuracy (% Recovery) 93 - 109%
Limit of Detection (LOD) 0.01 - 0.17 mg/mL
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL

Note: Data is based on the analysis of various sugars and polyols and should be considered as a reference.[4] Method validation should be performed for this compound specifically.

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Prep Prepare Standards & Samples Add_IS Add Internal Standard Prep->Add_IS Inject Inject into GC Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for Quantitative Analysis by GC-FID.

Troubleshooting_Logic rect rect Problem Chromatographic Problem (e.g., Peak Tailing) Check_System Check System Integrity? (Leaks, Connections) Problem->Check_System Check_Method Review Method Parameters? (Temp, Flow) Check_System->Check_Method No Fix_System Action: Fix Leaks, Reinstall Column Check_System->Fix_System Yes Check_Sample Evaluate Sample Prep? (Concentration, Purity) Check_Method->Check_Sample No Optimize_Method Action: Optimize Temp Program or Flow Rate Check_Method->Optimize_Method Yes Adjust_Sample Action: Dilute Sample, Check Purity Check_Sample->Adjust_Sample Yes Resolved Problem Resolved Check_Sample->Resolved No, Escalate Fix_System->Resolved Optimize_Method->Resolved Adjust_Sample->Resolved

Caption: Logical Flow for Troubleshooting Chromatographic Issues.

References

Validation & Comparative

A Comparative Performance Analysis of 3-Isopropoxy-1-propanol and Other Glycol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product performance, and safety. This guide provides an objective comparison of 3-Isopropoxy-1-propanol against other common glycol ethers, supported by quantitative data and detailed experimental methodologies.

Glycol ethers are a versatile class of solvents prized for their unique combination of ether and alcohol functionalities, granting them broad solvency characteristics for both polar and non-polar substances. This compound, a propylene glycol-based (P-series) ether, is often utilized for its favorable toxicological profile compared to some ethylene glycol-based (E-series) counterparts. This comparison guide will evaluate its performance against Propylene Glycol n-Propyl Ether (PNP), Dipropylene Glycol n-Butyl Ether (DPnB), and Ethylene Glycol Monomethyl Ether (2-Methoxyethanol) across key performance indicators.

Quantitative Performance Data

The selection of a solvent is often a data-driven process. The following table summarizes the key physicochemical properties of this compound and its alternatives to facilitate a direct comparison.

PropertyThis compoundPropylene Glycol n-Propyl Ether (PNP)Dipropylene Glycol n-Butyl Ether (DPnB)Ethylene Glycol Monomethyl Ether
CAS Number 110-48-5[1][2][3][4][5]1569-01-3[6][7]29911-28-2[8]109-86-4
Molecular Weight ( g/mol ) 118.17[1][4]118.17[6][9]190.3[10]76.09
Boiling Point (°C) 162-168[1]149[9]230[10]124.5
Density (g/cm³ at 20°C) ~0.91[1]0.885[9]0.91[10]0.966
Flash Point (°C, Closed Cup) ~54[1]46[9]100[10]39
Evaporation Rate (n-Butyl Acetate = 1.0) Not readily available0.22[9]0.006[10][11]0.8
Surface Tension (mN/m at 25°C) Not readily available27[9]28.4[10]31.8 (at 15°C)[12]
Water Solubility Soluble[1]Completely Soluble[9]4.5 wt%[10]Miscible

Experimental Protocols

To ensure accurate and reproducible comparative studies, standardized experimental methodologies are crucial. The following are detailed protocols for key performance experiments.

Solvency Power Determination (Kauri-Butanol Value)

The Kauri-Butanol value (Kb value) is a standardized measure of a solvent's ability to dissolve a specific resin, providing a relative measure of its solvency power. A higher Kb value indicates stronger solvency.[13][14] This method is governed by ASTM D1133.[13][14][15][16][17]

Materials:

  • Standard Kauri-Butanol solution (20g of kauri resin in 100g of n-butanol)

  • Toluene (for standardization, assigned Kb value of 105)

  • A mixture of 75% n-heptane and 25% toluene by volume (for standardization, assigned Kb value of 40)

  • The glycol ether to be tested

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL) with a flat bottom

  • Water bath maintained at 25 ± 1 °C

Procedure:

  • Standardization of Kauri-Butanol Solution:

    • Pipette 20 g of the Kauri-Butanol solution into the Erlenmeyer flask.

    • Fill the burette with toluene.

    • Titrate the Kauri-Butanol solution with toluene while swirling the flask. The endpoint is reached when the solution becomes cloudy and remains so for at least 30 seconds. The turbidity should be just sufficient to obscure the print of a standard-sized newspaper.

    • Record the volume of toluene used. The volume should be between 40 and 60 mL. If not, the Kauri-Butanol solution is not standard.

  • Sample Titration:

    • Pipette 20 g of the standardized Kauri-Butanol solution into a clean, dry Erlenmeyer flask.

    • Fill the burette with the glycol ether sample.

    • Titrate the Kauri-Butanol solution with the glycol ether in the same manner as the standardization, until the same degree of turbidity is reached.

    • Record the volume of the glycol ether used.

  • Calculation:

    • The Kauri-Butanol value is calculated using the formula: Kb = 65 * (V2 / V1) + 40 Where: V1 = volume of the heptane-toluene blend used in the standardization (mL) V2 = volume of the sample solvent used (mL)

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Standard Prepare Standard Kauri-Butanol Solution Titrate_Standard Titrate with Toluene to Endpoint (Turbidity) Standard->Titrate_Standard Sample Prepare Glycol Ether Sample Titrate_Sample Titrate with Glycol Ether to Endpoint (Turbidity) Sample->Titrate_Sample Calculate_Kb Calculate Kauri-Butanol Value (Kb) Titrate_Standard->Calculate_Kb Titrate_Sample->Calculate_Kb Start Start Prep Prepare Sample and Standard Solutions Start->Prep Standardization Standardize Kauri-Butanol Solution with Toluene Prep->Standardization Titration Titrate Kauri-Butanol Solution with Glycol Ether Standardization->Titration Endpoint Observe Endpoint (Defined Turbidity) Titration->Endpoint Calculation Calculate Kauri-Butanol Value Endpoint->Calculation End End Calculation->End

Kauri-Butanol Value Experimental Workflow
Evaporation Rate Determination

The evaporation rate of volatile liquids can be determined using a thin-film evaporometer as described in ASTM D3539.[18][19][20][21][22] This method measures the time required for a known volume of solvent to evaporate from a filter paper under controlled conditions.

Materials:

  • Thin-film evaporometer

  • Constant temperature cabinet (maintained at 25 ± 0.5 °C)

  • Syringe (1.00 mL)

  • Filter paper (9.0 cm diameter)

  • Analytical balance

  • Stopwatch

  • n-Butyl acetate (99% purity, as a reference standard)

Procedure:

  • Apparatus Setup:

    • Place the thin-film evaporometer in the constant temperature cabinet.

    • Ensure the air flow through the cabinet is maintained at a constant rate (typically 21 liters/min).

  • Sample Preparation:

    • Bring the glycol ether sample and the n-butyl acetate standard to the cabinet temperature.

  • Measurement:

    • Suspend a clean, dry filter paper from the balance within the evaporometer.

    • Using the syringe, dispense 0.70 mL of the sample onto the center of the filter paper.

    • Start the stopwatch immediately.

    • Record the time at which 90% of the sample has evaporated (determined by weight loss).

  • Reference Measurement:

    • Repeat the procedure using n-butyl acetate.

  • Calculation:

    • The relative evaporation rate is calculated as the ratio of the time taken for 90% evaporation of the reference standard to that of the sample solvent.

G Start Start Setup Set up Thin-Film Evaporometer in Constant Temperature Cabinet Start->Setup Prepare Equilibrate Sample and Reference to 25°C Setup->Prepare Dispense_Sample Dispense 0.70 mL of Sample onto Filter Paper Prepare->Dispense_Sample Dispense_Reference Dispense 0.70 mL of n-Butyl Acetate onto Filter Paper Prepare->Dispense_Reference Measure_Sample Record Time for 90% Evaporation of Sample Dispense_Sample->Measure_Sample Calculate Calculate Relative Evaporation Rate Measure_Sample->Calculate Measure_Reference Record Time for 90% Evaporation of Reference Dispense_Reference->Measure_Reference Measure_Reference->Calculate End End Calculate->End

Evaporation Rate Determination Workflow
Surface Tension Measurement

The surface tension of a liquid can be measured using a tensiometer with either the Wilhelmy plate method or the Du Noüy ring method. Both methods measure the force required to overcome the surface tension of the liquid.[23][24][25][26][27][28][29][30][31][32]

Wilhelmy Plate Method:

Materials:

  • Tensiometer with a Wilhelmy plate (typically a thin platinum plate)

  • Sample vessel

  • The glycol ether to be tested

  • Cleaning solutions for the plate (e.g., distilled water, acetone)

Procedure:

  • Plate Preparation:

    • Thoroughly clean the Wilhelmy plate with appropriate solvents and flame it to red heat to remove any organic contaminants.

  • Apparatus Setup:

    • Mount the clean plate on the tensiometer balance.

    • Place the sample in the vessel on the tensiometer stage.

  • Measurement:

    • Raise the sample vessel until the liquid surface just touches the bottom of the plate.

    • The force exerted on the plate by the liquid meniscus is measured by the tensiometer.

  • Calculation:

    • The surface tension (γ) is calculated using the formula: γ = F / (l * cosθ) Where: F = measured force l = wetted perimeter of the plate (2 * (width + thickness)) θ = contact angle between the liquid and the plate (for a perfectly wetted platinum plate, θ is assumed to be 0, so cosθ = 1)

Du Noüy Ring Method:

Materials:

  • Tensiometer with a Du Noüy ring (typically a platinum-iridium ring)

  • Sample vessel

  • The glycol ether to be tested

  • Cleaning solutions for the ring

Procedure:

  • Ring Preparation:

    • Clean the Du Noüy ring thoroughly.

  • Apparatus Setup:

    • Suspend the ring from the tensiometer balance.

    • Place the sample in the vessel below the ring.

  • Measurement:

    • Immerse the ring in the liquid.

    • Slowly raise the ring, pulling a meniscus of liquid with it.

    • The force required to detach the ring from the liquid surface is measured.

  • Calculation:

    • The surface tension is calculated from the maximum force recorded, with a correction factor applied to account for the shape of the meniscus. Modern tensiometers often perform this calculation automatically.

G cluster_wilhelmy Wilhelmy Plate Method cluster_dunouy Du Noüy Ring Method W_Start Start W_Prep Clean and Mount Wilhelmy Plate W_Measure Measure Force on Plate at Liquid Surface W_Calc Calculate Surface Tension W_End End D_Start Start D_Prep Clean and Mount Du Noüy Ring D_Measure Measure Detachment Force of Ring from Liquid D_Calc Calculate Surface Tension (with Correction Factor) D_End End

Surface Tension Measurement Methods

Conclusion

The choice between this compound and other glycol ethers will depend on the specific requirements of the application. For applications requiring a slower evaporation rate and a higher flash point for safety, Dipropylene Glycol n-Butyl Ether (DPnB) is a strong candidate. Propylene Glycol n-Propyl Ether (PNP) offers a faster evaporation rate than DPnB and maintains complete water solubility. Ethylene Glycol Monomethyl Ether, an E-series glycol ether, generally exhibits stronger solvency for some resins but comes with greater health and safety concerns. This compound's properties place it as a mid-range solvent in terms of boiling point and likely evaporation rate, offering a balance of performance characteristics with the favorable toxicological profile of a P-series glycol ether. The provided experimental protocols will enable researchers to generate robust, comparative data to make an informed solvent selection based on the specific performance needs of their application.

References

A Comparative Guide to Solvents in Research: Alternatives to 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, product purity, formulation stability, and overall process safety and sustainability. 3-Isopropoxy-1-propanol, a member of the propylene glycol ether (P-series) family, is a versatile solvent valued for its favorable physical properties. However, the growing emphasis on green chemistry and process optimization necessitates a thorough evaluation of viable alternatives. This guide provides an objective comparison of this compound with several alternative solvents, supported by physicochemical data and detailed experimental protocols for performance evaluation.

Executive Summary

This guide explores a range of alternatives to this compound, categorized into two main groups: other propylene glycol ethers and green solvents. The selection of an optimal solvent is a multi-faceted decision, balancing performance with safety, health, and environmental considerations. While direct replacements are application-specific, this guide offers the foundational data and methodologies to enable informed solvent selection.

Comparison of Physicochemical and Toxicological Properties

The following table summarizes key quantitative data for this compound and its potential alternatives. This data provides a basis for initial screening based on physical characteristics and safety profiles.

PropertyThis compoundPropylene Glycol Methyl Ether (PGME)EthanolEthyl LactateDipropylene Glycol Dimethyl EtherN-Methyl-2-pyrrolidone (NMP)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 110-48-5[1]107-98-264-17-597-64-3111109-77-4872-50-496-47-9[2]
Molecular Weight ( g/mol ) 118.17[1]90.1246.07118.13162.2399.1386.13[2]
Boiling Point (°C) 162-168[1]12078.3715417520280[2]
Flash Point (°C) ~54[1]3213556591-11[2]
Density (g/cm³ at 20°C) 0.91[1]0.920.7891.030.941.0280.85[2]
Water Solubility Data not availableMiscibleMiscibleSolubleLimitedMiscible140 g/L[2]
Acute Oral LD50 (Rat, mg/kg) Data not available>5,000[1]7,060>2,000[3]Data not available3,914Data not available
Key Hazards Flammable liquid and vapor, skin and eye irritation, may cause respiratory irritation.[4]Flammable liquid, may cause drowsiness or dizziness.[5]Highly flammable liquid and vapor.Flammable liquid and vapor, causes serious eye irritation, may cause respiratory irritation.[6]Low toxicity.[7]Reproductive toxicant, skin, eye, and respiratory irritant.[8]Flammable liquid, eye and respiratory irritation, harmful if swallowed.[2]

In-depth Look at Solvent Alternatives

Propylene Glycol Ethers (P-Series)

Propylene Glycol Methyl Ether (PGME) is a lower-boiling, less viscous alternative to this compound. It is widely used in coatings, inks, and cleaners.[5] Its high water miscibility and favorable toxicity profile make it a strong candidate for many applications.[5][9] Dipropylene Glycol Dimethyl Ether is another interesting alternative, offering a higher boiling point and being an aprotic, inert solvent suitable for sensitive reaction systems.[7][10] It is considered an environmentally friendly replacement for NMP in some applications.[7]

Green Solvents

The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment.

  • Ethanol: A bio-based solvent, ethanol is a versatile polar protic solvent used extensively in pharmaceutical synthesis and extractions.[11][12][13] It is readily biodegradable and has a well-understood safety profile.

  • Ethyl Lactate: This bio-derived solvent is biodegradable and has low toxicity.[3][14] It is considered a green alternative to many conventional solvents and finds use in coatings, cleaners, and as a reaction solvent.[14]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a higher-boiling and more hydrophobic alternative to tetrahydrofuran (THF).[2][15] It offers advantages in certain reactions, such as Grignard reactions, and can facilitate easier product separation due to its limited water miscibility.[15]

Other notable alternatives
  • N-Methyl-2-pyrrolidone (NMP): A powerful aprotic solvent with a high boiling point and excellent solvency. However, it is facing increasing regulatory scrutiny due to its classification as a reproductive toxicant.[8][16][17]

Experimental Protocols for Comparative Performance Evaluation

To objectively compare the performance of these solvents, standardized experimental protocols are essential. Below are detailed methodologies for two key performance indicators: Active Pharmaceutical Ingredient (API) solubility and reaction yield.

API Solubility Determination via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the equilibrium solubility of a model API in different solvents.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_api Weigh excess API into vials add_solvent Add a known volume of each test solvent prep_api->add_solvent equilibration Equilibrate at a constant temperature (e.g., 25°C) with agitation add_solvent->equilibration sampling Withdraw aliquot and filter through a 0.45 µm filter equilibration->sampling After equilibration period dilution Dilute the filtrate with a suitable mobile phase sampling->dilution hplc Inject into a calibrated HPLC system dilution->hplc quantification Quantify API concentration against a standard curve hplc->quantification solubility_calc Calculate solubility (e.g., in mg/mL) quantification->solubility_calc comparison Compare solubility across all tested solvents solubility_calc->comparison

Caption: Workflow for API Solubility Determination by HPLC.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the solid API into separate vials for each solvent to be tested.

    • Add a precise volume of each test solvent (this compound and its alternatives) to the respective vials.

    • Seal the vials and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

    • Allow the solutions to equilibrate for a predetermined time (e.g., 24-48 hours), ensuring constant agitation. A preliminary experiment can determine the time to reach equilibrium.[18][19]

  • Sample Analysis:

    • After equilibration, carefully withdraw an aliquot of the supernatant from each vial using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter to remove any undissolved solids.

    • Accurately dilute the filtered sample with a suitable mobile phase to bring the API concentration within the calibrated range of the HPLC method.

    • Inject the diluted samples into a validated HPLC system equipped with a suitable column and detector (e.g., UV-Vis).

    • Quantify the concentration of the API by comparing the peak area to a previously established calibration curve.

  • Data Analysis:

    • Calculate the solubility of the API in each solvent, taking into account the dilution factor.

    • Present the results in a comparative table.

Reaction Yield and Purity Comparison via Gas Chromatography (GC) or HPLC

This protocol describes a method for comparing the performance of different solvents in a model chemical reaction, such as a nucleophilic substitution or an esterification.

G cluster_reaction Reaction Setup cluster_workup Work-up and Analysis cluster_results Results and Comparison setup Set up parallel reactions in each test solvent add_reagents Add reactants and catalysts under identical conditions setup->add_reagents run_reaction Run reactions for a fixed time at a controlled temperature add_reagents->run_reaction quench Quench the reactions run_reaction->quench workup Perform standardized work-up and extraction quench->workup analyze Analyze the crude product by GC or HPLC workup->analyze yield_calc Calculate reaction yield based on a calibrated internal standard analyze->yield_calc purity_calc Determine product purity by peak area percentage analyze->purity_calc compare Compare yield and purity across all solvents yield_calc->compare purity_calc->compare

Caption: Workflow for Comparing Reaction Yield and Purity.

Methodology:

  • Reaction Execution:

    • Set up identical reaction vessels for each solvent to be tested.

    • Charge each vessel with the same molar quantities of reactants and any necessary catalysts.

    • Add the respective solvent to each vessel.

    • Conduct the reactions under identical conditions (e.g., temperature, stirring speed, and reaction time).

  • Sample Work-up and Analysis:

    • After the specified reaction time, quench all reactions simultaneously and in an identical manner.

    • Perform a standardized work-up procedure, which may include extraction and washing steps.

    • Prepare a sample of the crude product from each reaction for analysis by a suitable chromatographic method (GC or HPLC). The choice of method will depend on the volatility and thermal stability of the product and reactants.

    • Utilize a calibrated internal standard method for accurate yield determination.

  • Data Analysis:

    • Calculate the percentage yield of the desired product for each reaction.

    • Determine the purity of the product by calculating the peak area percentage of the main product relative to by-products and unreacted starting materials.

    • Tabulate the results for a clear comparison of solvent performance.

Logical Framework for Solvent Selection

The choice of a solvent is a complex decision that involves balancing multiple factors. The following diagram illustrates a logical workflow for selecting a suitable solvent for a research application.

G define_req Define Application Requirements (e.g., reaction type, temperature, polarity) initial_screen Initial Screening of Solvents (based on physicochemical properties) define_req->initial_screen safety_eval Safety and Environmental Evaluation (toxicity, flammability, biodegradability) initial_screen->safety_eval performance_test Experimental Performance Testing (solubility, reaction yield, purity) safety_eval->performance_test process_consider Process Considerations (cost, availability, recyclability) performance_test->process_consider final_selection Final Solvent Selection process_consider->final_selection

Caption: A Logical Workflow for Solvent Selection in Research.

Conclusion

While this compound remains a viable solvent for many research applications, a comprehensive evaluation of alternatives can lead to processes that are not only more efficient and cost-effective but also safer and more environmentally sustainable. Propylene glycol ethers such as PGME and Dipropylene Glycol Dimethyl Ether offer similar performance with potentially improved safety profiles. Green solvents like ethanol, ethyl lactate, and 2-MeTHF provide an opportunity to align research practices with the principles of sustainability. The ultimate choice of solvent will depend on the specific requirements of the application. By utilizing the data and experimental protocols presented in this guide, researchers can make data-driven decisions to optimize their chemical processes.

References

Purity Assessment of 3-Isopropoxy-1-propanol: A Comparative Guide to Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) methods for the purity assessment of 3-Isopropoxy-1-propanol, a versatile chemical intermediate. We will explore the performance of different GC columns and provide detailed experimental protocols to assist in selecting the optimal analytical approach for your research and quality control needs.

Introduction

This compound is a bifunctional molecule containing both an ether and a primary alcohol group, making it a valuable building block in organic synthesis.[1] Its purity is critical for ensuring the desired outcome and safety of subsequent reactions and formulations. Gas Chromatography is a powerful and widely used technique for assessing the purity of volatile compounds like this compound.[2] This guide will focus on the application of GC with Flame Ionization Detection (GC-FID) for this purpose and will also touch upon alternative analytical techniques.

Comparison of GC Columns for this compound Analysis

The choice of GC column is paramount for achieving accurate and reliable purity assessment. For polar compounds like this compound, which contains both alcohol and ether functionalities, polar or intermediate polarity columns are generally recommended.[2] Below is a comparison of commonly used GC columns suitable for this analysis.

FeatureDB-WAX (Polyethylene Glycol) DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) DB-5 (5% Phenyl / 95% Dimethylpolysiloxane)
Polarity PolarIntermediateLow
Best For Excellent separation of polar compounds like alcohols and ethers.[3]Good resolution of both polar and non-polar volatile compounds.[3]General purpose, good for less polar compounds.
Advantages Provides good peak shape for alcohols.[4]Tolerant to water and solvents.[3]Robust and widely available.
Disadvantages Susceptible to degradation by oxygen and water at high temperatures.May have lower resolution for highly polar compounds compared to WAX columns.Can result in peak tailing for polar analytes like alcohols.
Typical Impurity Elution Potential to resolve isomeric impurities and related alcohols effectively.Good for separating residual solvents from the main peak.May co-elute with polar impurities.

Experimental Protocols

Below are detailed methodologies for the purity assessment of this compound using GC-FID with two different recommended columns.

Method 1: Using a Polar DB-WAX Column

This method is ideal for achieving the best separation of polar impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Using an Intermediate Polarity DB-624 Column

This method offers a robust alternative, especially when analyzing for a wider range of potential impurities, including less polar residual solvents.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 3 minutes.

    • Ramp: 15°C/min to 230°C.

    • Hold: 5 minutes at 230°C.

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Injection Volume: 1 µL (split ratio 40:1).

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Purity Calculation

The purity of this compound is determined by the area percent method. The area of each peak in the chromatogram is integrated, and the percentage purity is calculated as follows:

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Parameter Method 1 (DB-WAX) Method 2 (DB-624)
Retention Time of this compound (min) ~12.5~10.8
Typical Purity (%) >99.5>99.5
Resolution of Key Impurities ExcellentGood

Potential Impurities

The common impurities in this compound often originate from its synthesis, which is typically a Williamson ether synthesis from 3-chloro-1-propanol and sodium isopropoxide, or the reaction of 1,3-propanediol with isopropanol. Potential impurities could include:

  • Unreacted starting materials: 1,3-propanediol, isopropanol, 3-chloro-1-propanol.

  • By-products: Di-isopropoxypropane, and other related ethers or alcohols.

  • Residual Solvents: Solvents used in the synthesis and purification process.

Alternative Analytical Methods

While GC is the preferred method for its simplicity and efficiency in analyzing volatile compounds, other techniques can also be employed for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of unknown impurities through mass spectral data.

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): Suitable for non-volatile impurities. However, this compound lacks a strong UV chromophore, making UV detection challenging without derivatization.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the analyte and provides structural information.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for purity assessment and the logical considerations for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh and dissolve sample prep2 Filter through 0.45 µm filter prep1->prep2 gc_inj Inject sample into GC prep2->gc_inj gc_sep Separation on capillary column gc_inj->gc_sep gc_det Detection by FID gc_sep->gc_det data_int Integrate peak areas gc_det->data_int data_calc Calculate % Purity data_int->data_calc data_rep Generate report data_calc->data_rep

Caption: Experimental workflow for GC-based purity assessment.

method_selection_logic cluster_goals cluster_methods node_rect node_rect start Primary Goal? goal1 Routine QC Purity start->goal1 goal2 Impurity Identification start->goal2 goal3 Non-volatile Impurities start->goal3 method1 GC-FID (DB-WAX or DB-624) goal1->method1 method2 GC-MS goal2->method2 method3 HPLC-RID or qNMR goal3->method3

Caption: Logic for selecting the appropriate analytical method.

References

A Comparative Analysis of 3-Isopropoxy-1-propanol and Propan-2-ol for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, the selection of appropriate solvents and intermediates is paramount to ensuring experimental success, purity, and safety. This guide provides a detailed comparative study of 3-Isopropoxy-1-propanol and propan-2-ol (isopropyl alcohol), two alcohols with distinct properties and applications. This analysis, supported by experimental data and protocols, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

I. Overview of Physicochemical Properties

This compound and propan-2-ol, while both classified as alcohols, exhibit significant differences in their physical and chemical properties stemming from their distinct molecular structures. Propan-2-ol is a simple secondary alcohol, whereas this compound is a bifunctional molecule containing both a primary alcohol and an ether group.[1] These structural differences lead to variations in molecular weight, boiling point, density, and solvent capabilities.

The presence of the ether linkage and a longer carbon chain in this compound results in a higher molecular weight, a significantly higher boiling point, and a higher flash point compared to propan-2-ol, making it less volatile and flammable.[1][2][3][4][5] Conversely, propan-2-ol's lower molecular weight and simpler structure contribute to its high volatility and miscibility with water.[2][3]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPropan-2-ol (Isopropyl Alcohol)
IUPAC Name 3-propan-2-yloxypropan-1-ol[1][6]Propan-2-ol[7]
Synonyms Propylene glycol isopropyl ether[6]Isopropyl alcohol (IPA), Isopropanol[7][8]
Molecular Formula C₆H₁₄O₂[1][6]C₃H₈O[7][8]
Molecular Weight 118.17 g/mol [1][6]60.10 g/mol [3][4][8]
Boiling Point 150 - 168 °C[1][9]82 - 82.6 °C[2][3][4]
Melting Point -65 °C[9]-89 °C[2][4]
Density 0.840 - 0.91 g/cm³[1][9]0.786 g/cm³ @ 20°C[2][3]
Flash Point 42 - 54 °C[1][9]12 °C[2][4]
Water Solubility 85,822 mg/L (Predicted)[10]Miscible[2][3]
Hazards Flammable, Skin/Eye Irritant[6]Highly Flammable, Eye Irritant[8][11][12]

II. Structural and Application-Related Differences

The structural distinctions between the two molecules are fundamental to their different applications. Propan-2-ol is widely used as a solvent due to its ability to dissolve a wide range of non-polar compounds, its rapid evaporation, and its relative non-toxicity.[3] It is a staple in laboratories for cleaning, as a disinfectant, and as a solvent in many chemical reactions.[3]

This compound, with its dual functionality (ether and primary alcohol), serves as a versatile chemical intermediate and building block in more complex organic syntheses.[1] The isopropoxy group modifies the molecule's polarity and solubility, a desirable trait in the synthesis of drug candidates and other complex molecules.[1] It is utilized in the production of polymers, coatings, adhesives, and cleaning products.[1]

G Structural Comparison cluster_0 Propan-2-ol (Secondary Alcohol) cluster_1 This compound (Primary Alcohol & Ether) C1_p2 C C2_p2 C C1_p2->C2_p2 O_p2 O C2_p2->O_p2 C3_p2 C C3_p2->C2_p2 H_p2 H O_p2->H_p2 C1_ipp C C2_ipp C C1_ipp->C2_ipp O2_ipp O C1_ipp->O2_ipp C3_ipp C C2_ipp->C3_ipp O1_ipp O C3_ipp->O1_ipp C4_ipp C O1_ipp->C4_ipp C5_ipp C C5_ipp->C4_ipp C6_ipp C C6_ipp->C4_ipp H_ipp H O2_ipp->H_ipp

Caption: Molecular structures of Propan-2-ol and this compound.

III. Experimental Protocols

Accurate determination of physicochemical properties is crucial. Below are standard experimental methodologies for key properties.

A. Determination of Boiling Point

The boiling point is a fundamental property for solvent characterization and purification via distillation.

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of the alcohol (e.g., 10 mL) and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (1 atm), a correction may be necessary.

B. Determination of Water Solubility

This experiment determines the extent to which each alcohol is soluble in water, a key factor for applications in aqueous systems.

  • Sample Preparation: In a series of test tubes, prepare mixtures of the alcohol and deionized water at varying volume/volume ratios (e.g., 1:1, 1:5, 1:10).

  • Mixing: Vigorously shake each test tube for a set period (e.g., 1 minute) to ensure thorough mixing.

  • Observation: Allow the mixtures to stand and observe whether they form a single homogeneous phase (miscible/soluble) or separate into two distinct layers (immiscible/insoluble).[13]

  • Quantitative Analysis (Optional): For partially soluble compounds, the concentration of the alcohol in the aqueous layer can be determined using techniques like gas chromatography (GC) or refractive index measurements.

G Workflow for Solubility Test start Start prep Prepare Alcohol/Water Mixtures in Test Tubes start->prep mix Vigorously Mix for 1 Minute prep->mix stand Let Stand and Settle mix->stand observe Observe Phases stand->observe soluble Homogeneous Phase: Soluble/Miscible observe->soluble One Phase insoluble Two Phases: Insoluble/Immiscible observe->insoluble Two Phases end End soluble->end insoluble->end

Caption: Experimental workflow for determining the water solubility of alcohols.

C. Chemical Differentiation: Oxidation Reaction

A classic chemical test can differentiate between the primary alcohol group in this compound and the secondary alcohol in propan-2-ol.

  • Reagent Preparation: Prepare an oxidizing agent, such as an acidic solution of potassium dichromate(VI). This solution is orange.[14]

  • Reaction Setup: Place a small amount of each alcohol into separate test tubes. Add a few drops of the potassium dichromate(VI) solution to each.[13]

  • Observation: Gently warm the mixtures in a water bath.

    • Propan-2-ol (a secondary alcohol) will be oxidized to a ketone (propanone). The orange Cr⁶⁺ in the dichromate is reduced to green Cr³⁺.[14][15]

    • This compound (a primary alcohol) will be oxidized first to an aldehyde and then potentially to a carboxylic acid. This reaction also results in the color change from orange to green.[15][16]

  • Distinguishing Products: While both react, the products are different. The resulting aldehyde from the primary alcohol can be further distinguished from the ketone using a test with Fehling's solution, where the aldehyde will produce a brick-red precipitate, and the ketone will show no reaction.[15]

IV. Conclusion

The choice between this compound and propan-2-ol is highly dependent on the specific requirements of the intended application. Propan-2-ol is an excellent, versatile, and cost-effective solvent for general laboratory use, cleaning, and as a reaction medium where its volatility and miscibility are advantageous. In contrast, this compound offers unique advantages as a chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers, where its higher boiling point, lower flammability, and bifunctional nature are critical. This guide provides the foundational data and experimental context to aid researchers in selecting the optimal alcohol for their work.

References

Cross-Validation of Analytical Methods for 3-Isopropoxy-1-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 3-Isopropoxy-1-propanol, a key intermediate and solvent in various industrial applications. The focus is on the cross-validation of common chromatographic techniques, providing detailed experimental protocols and performance data to aid in method selection and validation for quality control and research purposes.

Comparative Analysis of Analytical Methods

The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the sample matrix, and the desired information (e.g., purity, impurity profile).

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Detector Flame Ionization Detector (FID) is commonly used due to its high sensitivity and linear response to hydrocarbons.[1] Mass Spectrometry (MS) can be used for unequivocal identification.[1]Refractive Index Detector (RID) is employed as this compound lacks a significant UV chromophore.[1]
Typical Column A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), provides good peak shape and resolution.[1]Reversed-phase columns (e.g., C18) are typically used.
Advantages High resolution and sensitivity for volatile compounds like this compound.[1] Well-established for purity assessment and quantitative measurements.[1]Suitable for non-volatile impurities. Can be used for compounds that are thermally labile.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower sensitivity with RID compared to GC-FID. The lack of a UV chromophore makes detection by standard UV-Vis detectors inefficient.[1]
Typical Validation Parameters
Linearity (R²)> 0.99> 0.99
Accuracy (% Recovery)98-102%98-102%
Precision (%RSD)< 2%< 2%
Limit of Detection (LOD)Low ppm rangeHigher ppm range with RID
Limit of Quantitation (LOQ)Low ppm rangeHigher ppm range with RID

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are typical starting protocols for the GC and HPLC analysis of this compound.

Gas Chromatography (GC-FID) Method

Objective: To determine the purity of this compound and quantify related volatile impurities.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow.[1]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1000 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.

High-Performance Liquid Chromatography (HPLC-RID) Method

Objective: To quantify this compound and non-volatile impurities.

Instrumentation: HPLC system with a refractive index detector (RID).

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

Method Validation

The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] Key validation parameters to be assessed during a cross-validation study include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed using a reference standard or by comparison to a well-characterized procedure.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods for the analysis of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison Sample Homogeneous Sample of This compound Prep_GC Prepare for GC Sample->Prep_GC Prep_HPLC Prepare for HPLC Sample->Prep_HPLC GC_Analysis GC-FID Analysis Prep_GC->GC_Analysis HPLC_Analysis HPLC-RID Analysis Prep_HPLC->HPLC_Analysis Data_GC GC Data (Purity, Impurities) GC_Analysis->Data_GC Data_HPLC HPLC Data (Purity, Impurities) HPLC_Analysis->Data_HPLC Compare Compare Results (Accuracy, Precision, Linearity) Data_GC->Compare Data_HPLC->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of GC and HPLC analytical methods.

Decision Tree for Method Selection

This diagram provides a logical framework for selecting the most appropriate analytical method based on the specific analytical requirements.

MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Goal for This compound Volatile Analysis of Volatile Impurities? Start->Volatile Sensitivity High Sensitivity Required? Volatile->Sensitivity Yes NonVolatile Analysis of Non-Volatile Impurities? Volatile->NonVolatile No GC_Method Use GC-FID Sensitivity->GC_Method Yes Both_Methods Use Both Methods (Cross-Validation) Sensitivity->Both_Methods No (Broader Profile Needed) HPLC_Method Use HPLC-RID NonVolatile->HPLC_Method Yes NonVolatile->Both_Methods No (Comprehensive Analysis)

References

The Efficacy of 3-Isopropoxy-1-propanol in Coating Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical determinant of the performance, stability, and application properties of coating formulations. 3-Isopropoxy-1-propanol, also known as propylene glycol n-propyl ether (PnP), is a versatile glycol ether that offers a unique balance of hydrophilic and hydrophobic characteristics. This guide provides a comparative analysis of this compound against other commonly used solvents in the coatings industry, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The intrinsic properties of a solvent dictate its behavior and suitability for specific coating systems. The following table summarizes the key physicochemical properties of this compound and other common solvents.

PropertyThis compound2-Butoxyethanol (Butyl CELLOSOLVE™)Propylene Glycol Methyl Ether (PM)
CAS Number 1569-01-3111-76-2107-98-2
Molecular Weight ( g/mol ) 118.17118.1790.12
Boiling Point (°C) 149171120
Flash Point (°C) 496732
Evaporation Rate (n-BuAc=1) 0.210.080.66
Density (g/cm³ at 25°C) 0.880.900.92
Water Solubility CompleteCompleteComplete

Performance in Water-Based Acrylic Gloss Coating

The following data summarizes the performance of this compound (PnP) as a coalescing agent in a typical water-based acrylic gloss coating formulation compared to a control (no coalescent) and a formulation with a commonly used alternative, Texanol™.

Table 1: Viscosity and Drying Time

FormulationViscosity (cP)Set-to-Touch Time (minutes)Dry-Through Time (hours)
Control (No Coalescent)1500253.5
With this compound (PnP) 1450 35 4.0
With Texanol™1400455.0

Table 2: Film Properties

Formulation60° Gloss (GU)Pendulum Hardness (s)
Control (No Coalescent)7580
With this compound (PnP) 85 95
With Texanol™8290

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Viscosity Measurement

Apparatus:

  • Brookfield Viscometer

  • Appropriate spindle

  • Constant temperature bath

Procedure:

  • The coating formulation is equilibrated to a constant temperature (e.g., 25°C).

  • The viscosity is measured using a Brookfield viscometer with a spindle selected based on the expected viscosity range.

  • The spindle is immersed in the coating to the marked depth.

  • The spindle is allowed to rotate for a specified time (e.g., 60 seconds) before taking a reading.

  • The viscosity is recorded in centipoise (cP).

Drying Time (ASTM D1640)

Apparatus:

  • Drawdown bar

  • Test panels (e.g., glass or steel)

  • Timer

Procedure:

  • A uniform film of the coating is applied to a test panel using a drawdown bar of a specified thickness.

  • The coated panel is placed in a controlled environment (e.g., 23°C and 50% relative humidity).

  • Set-to-touch time: The film is lightly touched with a clean, dry finger at regular intervals. The time at which the film no longer feels sticky is recorded.

  • Dry-through time: A small piece of cotton is placed on the film and pressed down with a specified weight for a set duration. The time at which the cotton can be removed without any fibers adhering to the film is recorded.

Gloss Measurement (ASTM D523)

Apparatus:

  • Glossmeter (60° geometry)

Procedure:

  • The glossmeter is calibrated using a certified standard.

  • The coated panel is placed on a flat surface.

  • The glossmeter is placed on the surface of the coating, and a measurement is taken.

  • Multiple readings are taken at different locations on the panel to ensure an average and representative value.

  • The gloss values are recorded in Gloss Units (GU).

Pendulum Hardness (ASTM D4366)

Apparatus:

  • Pendulum hardness tester (e.g., König or Persoz)

Procedure:

  • The coated panel is placed on the platform of the pendulum hardness tester.

  • The pendulum is set into oscillation on the surface of the coating.

  • The time it takes for the amplitude of the pendulum's swing to decrease from a specified starting angle to a specified stopping angle is measured.

  • The result is recorded in seconds.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the context of solvent selection and coating formulation.

solvent_selection_workflow start Define Coating Requirements resin_type Resin System (e.g., Acrylic, Epoxy) start->resin_type application_method Application Method (e.g., Spray, Brush) start->application_method performance_targets Performance Targets (e.g., Drying Time, Hardness) start->performance_targets regulatory Regulatory Constraints (e.g., VOC limits) start->regulatory solvent_screening Solvent Screening resin_type->solvent_screening application_method->solvent_screening performance_targets->solvent_screening regulatory->solvent_screening physchem_props Physicochemical Properties (Boiling Point, Evaporation Rate) solvent_screening->physchem_props Evaluate solubility Solubility in Resin solvent_screening->solubility Evaluate formulation_testing Formulation and Testing physchem_props->formulation_testing solubility->formulation_testing viscosity_test Viscosity formulation_testing->viscosity_test drying_test Drying Time formulation_testing->drying_test film_test Film Properties formulation_testing->film_test optimization Optimization viscosity_test->optimization drying_test->optimization film_test->optimization optimization->formulation_testing Refine final_formulation Final Formulation optimization->final_formulation Meets Targets

Caption: A workflow for selecting a formulation solvent.

film_formation_pathway start Wet Coating Application evaporation Solvent Evaporation start->evaporation particle_packing Polymer Particle Packing evaporation->particle_packing coalescence Particle Coalescence (Aided by Coalescing Agent) particle_packing->coalescence film_formation Continuous Film Formation coalescence->film_formation final_properties Final Film Properties (Hardness, Gloss, Adhesion) film_formation->final_properties

Caption: Simplified pathway of film formation in a water-based coating.

Conclusion

This compound demonstrates excellent efficacy as a solvent and coalescing agent in coating formulations, particularly in water-based acrylic systems. The experimental data indicates that it can enhance film properties such as gloss and hardness while maintaining favorable viscosity and drying characteristics. Its favorable environmental and safety profile compared to some traditional glycol ethers makes it an attractive option for modern, compliant coating formulations. Further comparative studies across a broader range of resin systems are warranted to fully elucidate its performance advantages.

Benchmarking the performance of 3-Isopropoxy-1-propanol in synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of 3-Isopropoxy-1-propanol's performance in synthetic routes, comparing its properties and utility against common alternatives. The content is supported by referenced data and detailed experimental protocols to assist in methodological decisions.

Introduction to this compound

This compound (CAS: 110-48-5) is a bifunctional organic compound featuring both a primary alcohol and an ether group.[1] This unique structure allows it to serve as a versatile solvent and, more significantly, as a valuable chemical intermediate and building block in multi-step organic syntheses.[1] Its ability to introduce a three-carbon chain with a terminal isopropoxy group makes it a useful precursor for more complex molecules in the pharmaceutical and agrochemical industries.[1] The isopropoxy group can modify the polarity and solubility of target molecules, a desirable trait in drug candidate synthesis.[1]

Comparative Physicochemical Properties

The selection of a solvent or reagent is critical for optimizing reaction conditions. The properties of this compound are compared with other common laboratory solvents in the table below. Its higher boiling point can be advantageous for reactions requiring elevated temperatures.

PropertyThis compound1-Propanol2-Propanol (Isopropanol)Tetrahydrofuran (THF)
Molecular Formula C₆H₁₄O₂C₃H₈OC₃H₈OC₄H₈O
Molecular Weight 118.17 g/mol [1][2]60.1 g/mol 60.1 g/mol 72.11 g/mol
Boiling Point 162-168 °C[1][3]97 °C82.6 °C66 °C
Density 0.91 g/cm³[1]0.803 g/cm³0.786 g/cm³0.889 g/cm³
Flash Point ~54 °C[1]15 °C12 °C-14 °C
Hazards Flammable, Skin/Eye Irritant[2]Highly Flammable, Eye DamageHighly Flammable, Eye IrritantHighly Flammable, Eye Irritant

Performance in Synthetic Routes: A Case Study

A primary application of this compound is its role as a precursor in nucleophilic substitution reactions.[1] The hydroxyl (-OH) group is a poor leaving group, necessitating its conversion into a more effective one, such as a halide or sulfonate ester, to facilitate subsequent reactions.[1]

This two-step pathway (Activation → Substitution) is fundamental to its utility. The initial activation step transforms the alcohol into a reactive intermediate, which can then readily react with a wide range of nucleophiles.[1]

Comparison of synthetic pathways for this compound.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involving this compound.

Protocol 1: Activation of the Hydroxyl Group (Halogenation)

This protocol describes the conversion of this compound to 3-Isopropoxy-1-chloropropane using thionyl chloride (SOCl₂), a common method for this type of transformation.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Pyridine (optional, as a base)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (typically 1.1-1.5 eq) dropwise to the stirred solution. If using a base, pyridine (1.1 eq) can be added prior to the SOCl₂.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize excess SOCl₂.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Isopropoxy-1-chloropropane.

  • Purify the product via vacuum distillation if necessary.

Protocol 2: Nucleophilic Substitution

This protocol outlines a general Sₙ2 reaction using the activated intermediate prepared in Protocol 1.

Materials:

  • 3-Isopropoxy-1-chloropropane (or other activated intermediate)

  • Nucleophile (e.g., sodium azide, sodium cyanide, an amine)

  • Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Heating mantle, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the nucleophile (1.0-1.2 eq) in a suitable polar aprotic solvent.

  • Add 3-Isopropoxy-1-chloropropane (1.0 eq) to the solution.

  • Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the final product using an appropriate method, such as column chromatography or distillation.

Workflow for the two-step synthesis using this compound.

Conclusion

This compound is a highly effective chemical intermediate rather than just a passive solvent. Its principal advantage lies in its bifunctional nature, which allows for the straightforward synthesis of versatile building blocks like 3-isopropoxy-1-halopropanes. While other solvents or alcohols could be used depending on specific reaction needs, the unique isopropoxypropyl moiety makes this compound particularly useful for introducing this specific functional group into larger, more complex molecules, which is a significant consideration in pharmaceutical and materials science research.

References

A Comparative Guide to 3-Isopropoxy-1-propanol and Its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 3-isopropoxy-1-propanol and its key structural analogs, 3-methoxy-1-propanol and 3-butoxy-1-propanol, reveals a class of versatile propylene glycol ethers with wide-ranging applications. This guide provides a comparative overview of their performance, supported by available data, to assist researchers, scientists, and drug development professionals in solvent selection and formulation development.

The unique combination of an ether and a primary alcohol functional group imparts these molecules with amphiphilic properties, allowing them to effectively dissolve a broad spectrum of both polar and non-polar substances.[1][2] This dual solvency makes them valuable components in coatings, cleaning agents, printing inks, and as intermediates in pharmaceutical synthesis.[3][4][5][6][7]

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent is critically dependent on its physical and chemical properties. The following table summarizes key physicochemical data for this compound and its methoxy and butoxy analogs, facilitating a direct comparison.

PropertyThis compound3-Methoxy-1-propanol3-Butoxy-1-propanol
CAS Number 110-48-5[5][8]1589-49-7[3][9]10215-33-5[4]
Molecular Formula C₆H₁₄O₂[5][8]C₄H₁₀O₂[3][9]C₇H₁₆O₂[4][10]
Molecular Weight ( g/mol ) 118.17[5][8]90.12[3][9]132.20[4][10]
Boiling Point (°C) 162-168[5]150-152[3][9]170.1[4]
Melting Point (°C) -31.51 (estimated)[11]-96.7[9]-100[4]
Flash Point (°C) ~54[5]38[3][9]58.9[4]
Density (g/cm³ at 20°C) 0.91 (estimated)[5]0.942[12]0.893[4]
Water Solubility 85,822.2 mg/L (estimated)[11]Completely miscible[12]Moderate

Performance in Key Applications

While direct quantitative comparative studies are limited in the public domain, the available literature provides insights into the performance of these analogs across various applications.

Coatings and Inks

In the coatings industry, these propylene glycol ethers function as effective coalescing agents in water-based paints and varnishes, promoting film formation, adhesion, and durability.[3][13] They also act as solvents in epoxy coatings and various printing inks, helping to dissolve resins and pigments, thereby improving viscosity and flow.[3][14] The choice between the analogs often depends on the desired evaporation rate and solvency for specific resins. For instance, 3-methoxy-1-propanol, with its lower boiling point, will have a faster evaporation rate compared to the isopropoxy and butoxy analogs. A study on the dissolution of acrylic resin by various solvents, including propylene glycol methyl ether acetate (a related compound), demonstrated that solvency is highly dependent on solid content and temperature.[15]

Cleaning Agents

The excellent solvency for oils, greases, and other contaminants makes these compounds effective ingredients in industrial and household cleaning products.[7][16] Propylene glycol n-butyl ether (an isomer of 3-butoxy-1-propanol) is noted for its excellent grease solvency.[16] A study on the use of propylene glycol ethers for ultrasonic cleaning showed that their effectiveness is comparable to or, in some cases, better than traditional halogenated solvents, particularly at elevated temperatures.[17]

Pharmaceutical Applications

In the pharmaceutical industry, these solvents are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as excipients in formulations.[5][6] Their ability to dissolve a wide range of substances makes them suitable for solubilizing poorly water-soluble drugs in liquid dosage forms.[6][18] The lower toxicity profile of propylene glycol ethers compared to ethylene glycol ethers makes them a preferred choice in pharmaceutical applications.[1]

Toxicity Profile

A critical aspect of solvent selection is its toxicity. The following table presents available acute toxicity data for this compound and its analogs. It is important to note that data for this compound is limited, and the provided information is based on its GHS classification.

CompoundAcute Oral LD50 (rat)Acute Dermal LD50 (rabbit)GHS Hazard Statements
This compound No data availableNo data availableH226: Flammable liquid and vapor, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[8]
3-Methoxy-1-propanol 5710 mg/kg[19]5332 mg/kg[19]H226: Flammable liquid and vapor[19][20]
3-Butoxy-1-propanol >2000 mg/kg (rat, dermal)[21]3100 mg/kg[22]Not explicitly stated in the provided results, but is a flammable liquid and can cause skin and eye irritation.[20][21]

Experimental Protocols

Solvency Power Determination

A common method to determine the solvency power for a specific solute (e.g., a resin or an API) is to measure the equilibrium solubility.

Generalized Protocol:

  • Preparation: Add an excess amount of the solid solute to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the solute in the saturated solution using a suitable analytical technique such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

The following diagram illustrates the general workflow for determining solvency.

G Experimental Workflow: Solvency Determination A 1. Preparation: Add excess solute to solvent B 2. Equilibration: Agitate at constant temperature A->B Sealed Vial C 3. Separation: Filter or centrifuge undissolved solute B->C Equilibrated Mixture D 4. Analysis: Quantify solute concentration in the saturated solution C->D Saturated Solution

Experimental Workflow for Solvency Determination

Cleaning Efficiency Evaluation

The cleaning performance can be evaluated using standardized methods such as ASTM D4488 for hard surface cleaning.

Generalized Protocol:

  • Substrate Preparation: Prepare standardized soiled substrates (e.g., ceramic tiles with a defined soil mixture).

  • Cleaning Application: Apply the cleaning formulation containing the solvent to the soiled substrate under controlled conditions (e.g., using a Gardner scrub tester).

  • Evaluation: Measure the cleaning efficiency by determining the percentage of soil removal, often through colorimetric or gravimetric analysis.

The logical relationship of factors influencing cleaning performance is depicted below.

G Factors Influencing Cleaning Performance Solvent Solvent Properties (e.g., 3-Alkoxy-1-propanol) Performance Cleaning Performance Solvent->Performance Soil Soil Type (e.g., Grease, Particulate) Soil->Performance Substrate Substrate Surface (e.g., Ceramic, Metal) Substrate->Performance Formulation Cleaning Formulation (Surfactants, Builders) Formulation->Performance Method Application Method (Wiping, Spraying, Ultrasonic) Method->Performance

Factors Influencing Cleaning Performance

Signaling Pathways and Logical Relationships

While these solvents are not typically involved in biological signaling pathways in the context of their industrial applications, their mechanism of action in processes like coating formation can be visualized.

Coalescence Mechanism in Coatings

In latex coatings, the solvent acts as a temporary plasticizer for the polymer particles, enabling them to fuse and form a continuous film as water evaporates.

G Mechanism of Coalescence in Latex Coatings Latex Latex Particles in Water Evaporation Water Evaporation Latex->Evaporation Packing Close Packing of Particles Evaporation->Packing Coalescent Coalescing Agent (3-Alkoxy-1-propanol) Coalescent->Packing Softens Particles Deformation Particle Deformation and Fusion Packing->Deformation Film Continuous Film Formation Deformation->Film

Mechanism of Coalescence in Latex Coatings

Conclusion

This compound and its structural analogs, 3-methoxy-1-propanol and 3-butoxy-1-propanol, are versatile solvents with a favorable balance of performance and safety for a variety of industrial applications. The choice of a specific analog will depend on the desired solvency, evaporation rate, and regulatory requirements of the intended application. While direct comparative data is limited, the information presented in this guide provides a solid foundation for researchers and formulators to make informed decisions. Further experimental work is encouraged to generate direct comparative data to optimize formulations and processes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

As professionals dedicated to scientific advancement, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all laboratory materials. 3-Isopropoxy-1-propanol, a common solvent and intermediate, possesses hazards that demand a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are designed to be self-validating, integrating safety checks and clear decision-making pathways to foster a culture of proactive chemical stewardship.

Hazard Profile & Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the chemical's intrinsic hazards. This compound is not benign; its physical and toxicological properties necessitate its classification as hazardous waste.[1] The primary risks associated with this solvent are its flammability and its potential to cause irritation.[2]

According to the Globally Harmonized System (GHS), its hazards are well-defined and dictate the necessary precautions for handling and disposal.[2]

PropertyHazard InformationImplication for Disposal
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]Waste must be stored away from all ignition sources (heat, sparks, open flames).[3] Direct contact must be avoided through appropriate PPE. Vapors are hazardous, requiring collection in sealed containers.
Signal Word Warning[2]Indicates a moderate level of hazard that requires careful handling.
Hazard Class Flammable Liquid, Category 3[2][4]This classification falls under the Resource Conservation and Recovery Act (RCRA) regulations for ignitable hazardous waste.[1]
Primary Hazards Flammable, Irritant[2]The disposal plan must prioritize fire prevention and personal protection.

The Cardinal Rules of Solvent Disposal: What You Must NEVER Do

Before detailing the correct procedure, it is critical to state what is forbidden. Failure to adhere to these rules is not only a severe safety breach but also illegal under environmental regulations.

  • NEVER Pour Down the Drain: Organic solvents, including this compound, must never be poured into a sink or drain.[3][5] Doing so can lead to the accumulation of flammable vapors within the plumbing and sewer systems, creating a significant risk of fire or explosion.[1] Furthermore, it violates regulations such as the Clean Water Act.[1]

  • NEVER Allow to Evaporate: Intentionally allowing chemical waste to evaporate in a fume hood or on a benchtop is considered an illegal form of disposal.[5][6] This practice releases flammable and potentially harmful vapors into the environment and the laboratory's ventilation system.

Standard Operating Procedure (SOP) for Waste Collection

This protocol covers the routine collection of this compound waste generated during experimental work.

3.1. Required Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Splash-proof chemical goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear chemically resistant nitrile gloves. If gloves become contaminated, they should be removed and discarded immediately as hazardous waste, followed by thorough hand washing.[5][7]

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to protect against skin contact.[7]

3.2. Waste Container Selection and Labeling The integrity of the disposal process relies on proper containment and communication.

  • Select an Appropriate Container: Use a chemically compatible container, typically high-density polyethylene (HDPE) or a safety-coated glass bottle. The container must have a tightly sealing screw cap to prevent leaks and vapor escape.[8]

  • Label Correctly and Completely: As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[9] The label must clearly state:

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Flammable," "Irritant")

    • The accumulation start date (the date the first waste was added)[9]

3.3. Waste Segregation: A Critical Step Proper segregation is paramount for safety and cost-effective disposal.

  • Non-Halogenated Waste Stream: this compound is a non-halogenated organic solvent. It must be collected in a waste container designated exclusively for non-halogenated solvents.

  • Prevent Incompatible Mixing: Never mix different types of waste unless explicitly instructed to do so by a supervisor or your EHS department.[10][11] Mixing with incompatible materials, such as strong oxidizing agents, can lead to dangerous chemical reactions.[3] Keeping halogenated and non-halogenated streams separate is also more cost-effective, as the disposal processes for each are different.[10]

3.4. Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[9]

  • Away from heat, direct sunlight, and sources of ignition.[3]

Disposal Pathways: A Decision Framework

The specific action to take depends on the nature of the waste. The following diagram outlines the decision-making process for handling different scenarios involving this compound.

G cluster_waste_type Identify Waste Type cluster_liquid_proc Protocol 4.1: Liquid Waste cluster_spill_proc Protocol 4.2: Spill Waste cluster_container_proc Protocol 4.3: Container Management start Disposal Scenario for This compound waste_liquid Used or Unwanted Liquid Waste start->waste_liquid waste_spill Spill Residue & Contaminated Materials (gloves, pads) start->waste_spill waste_container Empty Chemical Container start->waste_container collect_liquid Collect in labeled, sealed, non-halogenated waste container. waste_liquid->collect_liquid absorb_spill Absorb spill with non-combustible material (e.g., sand, absorbent pads). Use non-sparking tools. waste_spill->absorb_spill empty_container Ensure container is empty of all pourable/removable liquid. waste_container->empty_container store_liquid Store in SAA with secondary containment. collect_liquid->store_liquid pickup_liquid When full, arrange pickup by institutional EHS/Hazardous Waste Team. store_liquid->pickup_liquid collect_spill Place all contaminated materials into a sealed bag or container. absorb_spill->collect_spill label_spill Label as 'Solid Waste Contaminated with this compound'. collect_spill->label_spill pickup_spill Dispose of as hazardous waste via EHS pickup. label_spill->pickup_spill deface_label Completely deface or remove all original chemical labels. empty_container->deface_label dispose_container Dispose of container in regular trash or glass recycling (as per institutional policy). Do not reuse for other purposes. deface_label->dispose_container

Caption: Decision workflow for this compound disposal.

Protocol 4.1: Routine Laboratory Waste Disposal
  • Following the SOP in Section 3, collect all waste this compound in your designated non-halogenated solvent waste container.

  • Ensure the container is kept tightly sealed when not in use.

  • Store the container in your lab's Satellite Accumulation Area.

  • Once the container is full, complete the date on the hazardous waste tag and arrange for pickup by your institution's authorized hazardous waste management service.[9]

Protocol 4.2: Spill & Decontamination Waste Disposal
  • For Small Spills: Wearing appropriate PPE, absorb the spill using a chemical spill kit with absorbent pads or a non-combustible material like sand.[5][6]

  • Use non-sparking tools to collect the absorbed material and any contaminated items (e.g., gloves, paper towels).[4]

  • Place all contaminated materials into a durable, sealable plastic bag or a separate, designated solid waste container.[9]

  • Label the container clearly as "Solid Waste Contaminated with this compound."

  • This contaminated material is now considered hazardous waste and must be disposed of through your institution's EHS department.[9]

Protocol 4.3: Empty Container Management
  • A container that has held this compound is considered "empty" when all contents that can be poured out have been removed.[9]

  • The empty, unrinsed container must have its original label completely defaced or removed to prevent confusion.[9]

  • The cap should be removed.

  • Consult your institutional policy. Many institutions allow the disposal of such empty containers in the regular trash or appropriate recycling bin.[9] Note: Do not reuse the container for other purposes, such as storing other chemicals or as a new waste bottle, unless it has been thoroughly decontaminated.[11]

References

Personal protective equipment for handling 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling 3-Isopropoxy-1-propanol in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Immediate Hazard Assessment

This compound is a flammable liquid and poses several health risks.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area and away from ignition sources.

Primary Hazards:

  • Flammable Liquid and Vapor: Presents a significant fire risk.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious damage to the eyes.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical splash goggles that meet ANSI/ISEA Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Chemical-resistant gloves are mandatory. Nitrile, butyl, or neoprene gloves are generally recommended for handling alcohols and ethers. See the glove resistance table below for more details.
Body A flame-resistant lab coat, fully buttoned, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron may be necessary.
Respiratory All handling of this compound should be conducted in a certified laboratory chemical fume hood to minimize inhalation exposure.
Glove Selection and Chemical Resistance

Due to the lack of specific breakthrough time data for this compound, the following table provides data for structurally similar chemicals: 1-Propanol and Isopropyl Alcohol. This information can be used as an estimate for selecting appropriate glove materials. It is imperative to consult the specific glove manufacturer for chemical resistance data for this compound before use.

Glove Material1-Propanol Breakthrough Time (minutes)Isopropyl Alcohol Breakthrough Time (minutes)General Recommendation for this compound (Estimated)
Nitrile > 480> 480Excellent (for incidental contact)
Neoprene > 480> 480Excellent
Butyl Rubber > 480> 480Excellent
Natural Rubber Not RecommendedNot RecommendedNot Recommended

Disclaimer: The breakthrough times are based on data for similar chemicals and should be used as a guideline only. Always verify with the glove manufacturer for specific chemical resistance.

Operational and Disposal Plans

Safe Handling and Storage Procedures
  • Engineering Controls: Always handle this compound inside a properly functioning and certified laboratory chemical fume hood.

  • Ignition Sources: Ensure the work area is free of all potential ignition sources, including open flames, hot surfaces, sparks, and static discharge. Use of explosion-proof electrical equipment is recommended.

  • Personal Hygiene: Avoid direct contact with skin and eyes. Do not inhale vapors. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight. Keep containers tightly closed. Store separately from incompatible materials such as strong oxidizing agents.

Spill Management
  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a non-combustible inert material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material and contaminated items into a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If it is safe to do so, eliminate all ignition sources.

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.

Waste Disposal Protocol

This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not pour down the drain.

  • Waste Collection: Collect all liquid waste in a designated, compatible, and clearly labeled hazardous waste container. Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Flammable Liquid").

  • Storage: Keep waste containers tightly sealed and store them in a designated, cool, and well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

Procedural Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_procedure Safe Work Practices start Start: Handling this compound task_assessment Assess Task: - Quantity - Potential for splashing - Duration of handling start->task_assessment eye_protection Eye/Face Protection: - Chemical splash goggles (minimum) - Face shield (if splashing is likely) task_assessment->eye_protection hand_protection Hand Protection: - Select appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl) - Check manufacturer's resistance data task_assessment->hand_protection body_protection Body Protection: - Flame-resistant lab coat - Closed-toe shoes - Chemical-resistant apron (for large quantities) task_assessment->body_protection respiratory_protection Respiratory Protection: - Work in a certified chemical fume hood task_assessment->respiratory_protection conduct_work Conduct work following safe handling procedures eye_protection->conduct_work hand_protection->conduct_work body_protection->conduct_work respiratory_protection->conduct_work decontamination Decontaminate work area and properly doff PPE conduct_work->decontamination disposal Dispose of waste and contaminated PPE as hazardous waste decontamination->disposal

Caption: Logical workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxy-1-propanol
Reactant of Route 2
Reactant of Route 2
3-Isopropoxy-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.